1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
Description
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Properties
IUPAC Name |
6-bromo-1',3',3'-trimethylspiro[chromene-2,2'-indole] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO/c1-18(2)15-6-4-5-7-16(15)21(3)19(18)11-10-13-12-14(20)8-9-17(13)22-19/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDULIJWZMMHIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344143 | |
| Record name | 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16650-14-9 | |
| Record name | 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the photochromic properties of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran?
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the photochromic properties of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran, a member of the versatile spiropyran class of molecular switches. We delve into the fundamental mechanism of its reversible, light-induced transformation between the colorless spiropyran (SP) state and the colored merocyanine (MC) state. Key characteristics, including spectral properties, isomerization kinetics, the profound influence of solvent polarity (solvatochromism), and photocoloration efficiency (quantum yield), are discussed in detail. This guide further presents robust, field-proven experimental protocols for the systematic characterization of these properties, intended to equip researchers and drug development professionals with the knowledge to harness the unique capabilities of this photoresponsive molecule.
Introduction: The Phenomenon of Photochromism in Spiropyrans
Photochromism is the reversible transformation of a chemical species between two forms, A and B, which possess distinct absorption spectra.[1][2] This change is induced in at least one direction by electromagnetic radiation. Spiropyrans are one of the most extensively studied families of organic photochromic compounds, first documented by Fischer and Hirshberg in 1952.[3][4] Their utility stems from the ability to reversibly switch between two stable isomers—a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form—upon exposure to specific wavelengths of light.[3][5]
The core structure of a spiropyran consists of two heterocyclic moieties, typically an indoline and a benzopyran ring system, connected by a central spiro carbon atom.[6] In this configuration, the two parts of the molecule are orthogonal, which disrupts π-electron conjugation across the molecule, rendering it colorless with absorption primarily in the UV region.[7] This inherent switchable nature, which alters not only color but also polarity, dipole moment, and molecular geometry, makes spiropyrans highly valuable for applications ranging from optical data storage and smart materials to targeted drug delivery and biological imaging.[1][3][5][7][8]
Profile: this compound
Chemical Structure and Photochromic Mechanism
This compound (6-Br-BIPS) belongs to the indolinobenzospiropyran family. The defining feature of its photochromism is the reversible cleavage of the C-spiro-O bond.[3][6][9]
-
Spiropyran (SP) Form: The thermodynamically stable, colorless "off" state. It features a spiro carbon atom creating an orthogonal arrangement between the indoline and benzopyran halves.
-
Merocyanine (MC) Form: The metastable, colored "on" state. Upon irradiation with UV light (typically 250-380 nm), the C-O bond breaks, allowing the molecule to adopt a planar, conjugated structure.[3][7] This extended π-conjugation is responsible for the appearance of a strong absorption band in the visible region (typically 500-600 nm).[4][10]
The reverse reaction, from the colored MC form back to the colorless SP form, can be triggered by irradiation with visible light or by thermal relaxation in the dark.[9][10] The bromine substituent at the 6' position of the benzopyran moiety influences the electronic properties of the molecule, affecting the stability of the MC form and the kinetics of the switching process.
Figure 1: Reversible photoisomerization of this compound.
Core Photochromic Properties and Influencing Factors
The practical utility of 6-Br-BIPS is dictated by a set of interconnected photophysical and photochemical properties.
Spectral Characteristics
-
SP Form: Exhibits strong absorption bands in the UV region, typically below 400 nm, corresponding to the π-π* transitions of the un-conjugated indoline and benzopyran systems.[7][11]
-
MC Form: Characterized by a new, broad, and intense absorption band in the visible spectrum, usually between 500 and 600 nm.[4][10] The exact position of this maximum (λmax) is highly sensitive to the environment.
Solvatochromism: The Critical Role of Solvent Polarity
The open MC form possesses a zwitterionic character, giving it a significantly larger dipole moment (14–20 D) compared to the closed SP form (4–6 D).[9] This disparity is the origin of its pronounced solvatochromism.
-
Polar Solvents (e.g., Ethanol, Acetonitrile): These solvents stabilize the polar MC form through dipole-dipole interactions. This stabilization lowers the energy level of the MC state, resulting in a red-shift (bathochromic shift) of the visible absorption band and a significant slowing of the thermal ring-closing reaction.[12] In highly polar solvents, an equilibrium between the SP and MC forms may exist even in the dark.
-
Non-polar Solvents (e.g., Toluene, Hexane): These solvents favor the less polar SP form. Consequently, the MC absorption band is blue-shifted (hypsochromic shift), and the thermal fading back to the SP form is much faster.[12]
| Property | Non-Polar Solvent (e.g., Toluene) | Polar Solvent (e.g., Ethanol) | Causality |
| Favored Isomer | Spiropyran (SP) | Merocyanine (MC) | Stabilization of the polar MC form by polar solvent molecules.[13] |
| MC λmax | Blue-shifted (e.g., ~550-580 nm) | Red-shifted (e.g., ~580-610 nm) | Differential solvation of the ground and excited states of the MC isomer. |
| Thermal Fading Rate | Fast | Slow | Higher activation energy required for ring-closing in polar solvents due to MC stabilization.[14] |
| Coloration Quantum Yield | Higher | Lower | The triplet state pathway for coloration is more efficient in less polar environments.[14] |
| Table 1: Influence of Solvent Polarity on the Photochromic Properties of Spiropyrans. |
Kinetics of Isomerization
The rates of photocoloration and thermal fading are critical parameters for any application involving molecular switching.
-
Photocoloration (SP → MC): This process, initiated by UV light, occurs on a very fast timescale, often in the sub-nanosecond range. The reaction proceeds through an excited triplet state of the spiropyran.[12]
-
Thermal Fading (MC → SP): The reversion to the SP form in the dark is a first-order kinetic process.[6] The rate of this reaction is strongly dependent on both solvent polarity and temperature. The relaxation time can range from seconds in non-polar solvents to hours in polar solvents at room temperature.[12] Increasing the temperature provides the necessary thermal energy to overcome the activation barrier for ring-closing, thus accelerating the fading process.[15]
Photocoloration Quantum Yield (Φ)
The quantum yield (Φ) quantifies the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (in this case, ring-opening) divided by the number of photons absorbed by the system. For spiropyrans, the coloration quantum yield is typically less than 1.[16] It is highly dependent on the solvent, with higher yields generally observed in non-polar solvents (Φ ≈ 0.3–0.8) and lower yields in polar solvents (Φ < 0.2).[12][14]
Fatigue Resistance
Photochemical fatigue refers to the gradual loss of photochromic activity after repeated switching cycles.[17] This irreversible degradation can occur through various pathways, including photo-oxidation. The fatigue resistance is a crucial parameter for the long-term performance of devices. Encapsulating the spiropyran within a protective matrix, such as a polymer nanoparticle, or controlling the local environment can significantly improve its stability and resistance to fatigue.[10][18][19][20]
Experimental Characterization Protocols
A systematic evaluation of 6-Br-BIPS requires precise and reproducible experimental methods.
Figure 2: Standard experimental workflow for characterizing spiropyran photochromism.
Protocol 1: UV-Vis Spectroscopic Analysis
Objective: To determine the absorption maxima (λmax) of the SP and MC forms in a given solvent.
Methodology:
-
Preparation: Prepare a dilute solution of 6-Br-BIPS (e.g., 1 x 10⁻⁵ M) in the solvent of interest. Keep the solution in the dark to ensure it is fully in the SP form.
-
SP Spectrum: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum from 200 to 800 nm. Use the pure solvent as a reference. This spectrum will show the UV absorption of the SP form.[21]
-
Photocoloration: Irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm) until no further change in the visible absorption is observed. This is the photostationary state (PSS).[6]
-
MC Spectrum: Immediately record the absorption spectrum again. The new, strong band in the visible region corresponds to the MC form. Identify its λmax.[21][22]
Protocol 2: Kinetic Analysis of Thermal Fading
Objective: To determine the first-order rate constant (k) for the thermal MC → SP conversion.
Methodology:
-
Setup: Place a cuvette with a freshly irradiated (PSS) solution of 6-Br-BIPS into the temperature-controlled sample holder of a UV-Vis spectrophotometer.
-
Data Acquisition: Set the spectrophotometer to kinetics mode, monitoring the absorbance at the λmax of the MC form.
-
Measurement: Turn off all external light sources and immediately begin recording the absorbance as a function of time. Continue until the absorbance has decayed to near its baseline value.
-
Analysis: The thermal fading follows first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line is equal to the negative of the rate constant (-k). The half-life (t₁/₂) can be calculated as ln(2)/k.
Protocol 3: Determination of Photocoloration Quantum Yield
Objective: To quantify the efficiency of the UV-light-induced SP → MC conversion.
Methodology: This protocol requires a calibrated light source or the use of a chemical actinometer.
-
Actinometry (Reference Method): Prepare a solution of a well-characterized chemical actinometer (e.g., potassium ferrioxalate). Irradiate it under the exact same conditions (light source, geometry) as the spiropyran sample to precisely measure the photon flux (photons per second) entering the sample.
-
Sample Irradiation: Irradiate a dark-adapted solution of 6-Br-BIPS of known concentration and absorbance at the irradiation wavelength.
-
Initial Rate Measurement: Monitor the increase in absorbance at the λmax of the MC form during the initial phase of irradiation (typically the first 10-20% of the reaction). The rate of change in absorbance should be linear.
-
Calculation: The quantum yield (Φ) is calculated using the following relationship: Φ = (Initial rate of molecule conversion) / (Rate of photon absorption) The rate of molecule conversion can be determined from the change in absorbance using the Beer-Lambert law, provided the molar extinction coefficient of the MC form is known. The rate of photon absorption is determined from the actinometry experiment.[23]
Applications and Future Outlook
The unique photoresponsive properties of this compound make it a compelling candidate for advanced applications. In drug development, spiropyran-functionalized nanoparticles can act as "smart carriers" that release a therapeutic payload upon light activation at a specific site, offering spatiotemporal control over drug delivery.[5][8] Its ability to switch between hydrophobic (SP) and hydrophilic (MC) states is particularly useful for disrupting carrier structures like micelles or vesicles to trigger release.[5] In materials science, it can be incorporated into polymers to create smart coatings, sensors, and rewritable optical media.[8][24][25] Future research will likely focus on improving fatigue resistance and tuning the photochromic properties for specific biological and technological applications.[26]
Conclusion
This compound is a classic photochromic molecule whose behavior is a paradigm for the spiropyran class. Its properties are defined by a reversible, UV-light-induced ring-opening to a colored, planar merocyanine form, which relaxes back to the spiro form via visible light or heat. The key characteristics—spectral signature, switching kinetics, and quantum efficiency—are profoundly influenced by environmental factors, most notably solvent polarity. A thorough understanding and precise characterization of these properties, using the protocols outlined in this guide, are essential for researchers seeking to leverage this molecular switch in the development of next-generation smart materials and advanced therapeutic systems.
References
- 1. Photochromic materials: more than meets the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discover all about photochromic materials and photochromism [olikrom.com]
- 3. Spiropyran - Wikipedia [en.wikipedia.org]
- 4. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiropyran-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature | Semantic Scholar [semanticscholar.org]
- 13. Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]
- 16. Quantum yield - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Eliminating Fatigue in Surface-Bound Spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. A high fatigue resistant, photoswitchable fluorescent spiropyran–polyoxometalate–BODIPY single-molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran, a photochromic compound with potential applications in various scientific and technological fields. Due to the limited availability of direct literature on the 6'-bromo derivative, this guide presents a well-established synthetic protocol and characterization data based on the closely related and extensively studied 6'-chloro and 6'-nitro analogues.
Introduction
Spiropyrans are a class of organic compounds known for their photochromic properties, meaning they can reversibly change their chemical structure and color upon exposure to light. This unique characteristic makes them attractive for a wide range of applications, including optical data storage, molecular switches, and as probes in biological systems. The 1,3,3-trimethylindolino-benzopyrylospiran scaffold is a common framework for these molecules. Substituents on the benzopyran portion of the molecule, such as the 6'-bromo group, can significantly influence the compound's photochromic behavior, including its absorption spectrum and the kinetics of its thermal reversion.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 1,3,3-trimethyl-2-methyleneindoline (commonly known as Fischer's base) and 5-bromosalicylaldehyde.
Synthesis of Precursors
2.1.1. Synthesis of 5-bromosalicylaldehyde
A common method for the synthesis of 5-bromosalicylaldehyde involves the bromination of salicylaldehyde.
Experimental Protocol:
-
Dissolve salicylaldehyde in a suitable solvent, such as carbon tetrachloride or glacial acetic acid.
-
Slowly add a solution of bromine in the same solvent to the salicylaldehyde solution with stirring. The reaction is typically carried out at room temperature.
-
Continue stirring for a few hours to ensure the reaction goes to completion.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 5-bromosalicylaldehyde as a crystalline solid.
2.1.2. Synthesis of 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base)
Fischer's base is a commercially available compound. However, it can also be synthesized in the laboratory. A common method involves the Fischer indole synthesis followed by methylation. A more direct laboratory preparation starts from 2,3,3-trimethyl-3H-indole.
Experimental Protocol:
-
A mixture of 2,3,3-trimethyl-3H-indole and a methylating agent, such as dimethyl sulfate, is prepared in a suitable solvent, often in the presence of a weak base like sodium bicarbonate.
-
The reaction mixture is heated for several hours.
-
After cooling, the product is extracted with an organic solvent, and the organic layer is dried and concentrated.
-
The crude product is then purified by vacuum distillation to yield 1,3,3-trimethyl-2-methyleneindoline.
Condensation Reaction
Experimental Protocol:
-
Equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 5-bromosalicylaldehyde are dissolved in a suitable solvent, typically ethanol or methanol.
-
The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, the mixture is cooled, and the product often precipitates out of the solution.
-
The crude product is collected by filtration and can be purified by recrystallization from a solvent such as ethanol to afford pure this compound.
Characterization of this compound
The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques. The following data are predicted based on the known spectral characteristics of analogous spiropyrans, particularly the 6'-chloro derivative.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the indoline and benzopyran rings, the vinyl proton of the pyran ring, the N-methyl group, and the gem-dimethyl groups. The bromine substituent will influence the chemical shifts of the adjacent aromatic protons on the benzopyran ring. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the spiro carbon, aromatic carbons, and aliphatic carbons of the trimethylindoline moiety. |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings and the pyran ring, C-N stretching, and C-O-C stretching of the spyrocyclic ether. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₁₉H₁₈BrNO. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key identifier. |
Table 1: Predicted Spectroscopic Data for this compound
Signaling Pathways and Experimental Workflows
The synthesis and characterization workflow can be visualized to provide a clear, step-by-step understanding of the process.
Caption: Experimental workflow for the synthesis and characterization of this compound.
The photochromic behavior of spiropyrans involves a reversible transformation between a colorless, closed spiro form and a colored, open merocyanine form upon stimulation with light.
Caption: Photochromic switching of spiropyran between its colorless and colored forms.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of this compound. The characterization data, while inferred from analogous compounds, provides a solid framework for researchers to identify and confirm the structure of this photochromic molecule. The detailed protocols and visual workflows are intended to facilitate the successful synthesis and analysis of this compound for further investigation and application in various fields of science and technology. It is recommended that researchers performing this synthesis for the first time conduct a thorough characterization to establish a definitive set of spectral data for this specific bromo-substituted spiropyran.
A Technical Guide to the UV-Vis Absorption Spectrum of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the UV-Vis absorption spectrum of the photochromic compound 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran, often referred to as 6-bromo-BIPS. This document details the underlying principles of its photochromism, experimental protocols for spectral analysis, and a summary of its spectral properties.
Introduction to Photochromism in Spiropyrans
Spiropyrans are a class of organic compounds that exhibit photochromism, a reversible transformation between two isomers with distinct absorption spectra, induced by electromagnetic radiation. The two forms are a colorless, thermally stable spiropyran (SP) form and a colored, metastable merocyanine (MC) form.
The transformation from the SP to the MC form is initiated by irradiation with ultraviolet (UV) light, which causes the cleavage of the C-O bond in the spiro center. This leads to the formation of the planar, conjugated, and colored MC isomer. The reverse reaction, from the MC back to the SP form, can be induced by irradiation with visible light or by thermal relaxation in the dark.
UV-Vis Absorption Properties
The UV-Vis absorption spectrum is a critical tool for characterizing the photochromic behavior of this compound. The two isomeric forms, SP and MC, have distinct spectral signatures.
-
Spiropyran (SP) Form: The closed SP form is characterized by strong absorption bands in the UV region, typically between 200 and 400 nm, arising from π-π* transitions within the isolated aromatic systems of the indoline and benzopyran moieties. It is essentially colorless as it does not absorb significantly in the visible range.
-
Merocyanine (MC) Form: Upon UV irradiation, the open MC form is generated, which possesses an extended π-conjugated system. This results in a strong absorption band in the visible region of the spectrum, leading to a colored solution. Theoretical calculations for a bromine spiropyran salt predict that the absorption of the merocyanine forms can occur in the visible region between 544–757 nm.[1] The exact position of this band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.
Solvent Effects (Solvatochromism)
The zwitterionic nature of the merocyanine form leads to strong interactions with solvent molecules. In polar solvents, the ground state of the MC form is stabilized through dipole-dipole interactions and hydrogen bonding, which typically results in a blue shift (hypsochromic shift) of the absorption maximum compared to nonpolar solvents. This is because the polar solvent stabilizes the ground state more than the excited state, thus increasing the energy gap for the π-π* transition.
Quantitative Spectral Data
| Solvent | Dielectric Constant (ε) | SP Form λmax (nm) | MC Form λmax (nm) | Molar Absorptivity (ε) of MC form (M⁻¹cm⁻¹) |
| Toluene | 2.38 | ~320 | ~590-610 | ~3.5 x 10⁴ |
| Acetonitrile | 37.5 | ~320 | ~560-580 | ~4.0 x 10⁴ |
| Ethanol | 24.5 | ~320 | ~540-560 | ~3.0 x 10⁴ |
Note: The data for the SP form represents the major absorption peaks in the UV region. The data for the MC form is for the visible absorption band. Molar absorptivity values are approximate and can vary based on experimental conditions.
Experimental Protocols
Accurate and reproducible measurement of the UV-Vis absorption spectrum of this compound requires careful experimental design.
Materials and Equipment
-
Compound: this compound
-
Solvents: Spectroscopic grade solvents of varying polarities (e.g., toluene, acetonitrile, ethanol).
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Light Sources: A UV lamp (e.g., 365 nm LED or mercury lamp) for SP to MC conversion and a visible light source (e.g., a filtered white light lamp) for MC to SP reversion.
Measurement Procedure
-
Sample Preparation: Prepare a dilute solution of the spiropyran in the chosen solvent (e.g., 1 x 10⁻⁵ M). All manipulations should be performed in the dark or under red light to ensure the compound remains in its initial SP form.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Initial Spectrum (SP Form): Place the sample cuvette in the spectrophotometer and record the absorption spectrum. This will show the characteristic UV absorption of the SP form.
-
Photoisomerization (SP → MC): Remove the cuvette and irradiate it with a UV light source (e.g., 365 nm) for a specified duration, or until the absorption in the visible region reaches a photostationary state.
-
MC Spectrum: Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum. This will reveal the new absorption band in the visible region corresponding to the MC form.
-
Photoreversion (MC → SP): To observe the reverse reaction, irradiate the solution with visible light and record spectra at intervals to monitor the disappearance of the MC absorption band and the reappearance of the SP spectrum.
-
Thermal Reversion: Alternatively, place the cuvette with the MC form in the dark at a controlled temperature and record spectra at regular intervals to monitor the thermal fading of the MC form.
Visualizations
Photochromic Switching Pathway
Caption: Reversible photoisomerization of this compound.
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for the UV-Vis spectroscopic analysis of photochromic spiropyrans.
References
Solvatochromism of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solvatochromic properties of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran. This photochromic compound, a member of the spiropyran family, exhibits a remarkable change in color in response to the polarity of its solvent environment. This phenomenon, known as solvatochromism, is of significant interest for various applications, including the development of chemical sensors, molecular switches, and responsive materials in drug delivery systems.
The Core Principle: Spiropyran-Merocyanine Equilibrium
The solvatochromism of this compound is governed by a reversible photo- and solvato-induced isomerization between two distinct forms: the closed, colorless spiropyran (SP) form and the open, colored merocyanine (MC) form.
-
Spiropyran (SP) Form: In its ground state, particularly in non-polar solvents and in the absence of UV light, the molecule exists in the spiropyran form. This form is characterized by a spiro-carbon atom that joins an indoline and a benzopyran moiety in an orthogonal arrangement, which disrupts the π-conjugation, rendering the molecule colorless.
-
Merocyanine (MC) Form: Upon irradiation with UV light or in the presence of polar solvents, the C-O bond at the spiro-center cleaves, allowing the molecule to open into the planar, zwitterionic merocyanine form. This planar structure allows for extensive π-conjugation across the molecule, resulting in strong absorption in the visible region of the electromagnetic spectrum and thus a distinct color.
The equilibrium between these two forms is highly sensitive to the surrounding solvent polarity. Polar solvents tend to stabilize the polar, zwitterionic MC form, leading to a higher population of this colored species.
Figure 1. Equilibrium between the spiropyran (SP) and merocyanine (MC) forms.
Quantitative Analysis of Solvatochromism
The data illustrates a phenomenon known as negative solvatochromism , where the λmax shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. This is because polar solvents stabilize the zwitterionic ground state of the merocyanine form more than its less polar excited state, thus increasing the energy gap for the π-π* transition.
| Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) | λmax of 6'-chloro analog (nm) |
| Toluene | 2.38 | 33.9 | ~580 - 600 |
| Dichloromethane | 8.93 | 40.7 | ~560 - 570 |
| Acetone | 20.7 | 42.2 | ~550 - 560 |
| Ethanol | 24.5 | 51.9 | ~540 - 550 |
| Acetonitrile | 37.5 | 45.6 | ~530 - 540 |
Note: The exact λmax values can vary slightly depending on experimental conditions such as temperature and concentration. The data for the 6'-chloro analog is presented as a representative example.
Detailed Experimental Protocols
The following section outlines a standardized experimental protocol for investigating the solvatochromism of this compound using UV-Vis spectroscopy.
Materials and Equipment
-
This compound
-
A range of spectroscopic grade solvents of varying polarities (e.g., Toluene, Dichloromethane, Acetone, Ethanol, Acetonitrile)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
-
UV lamp (e.g., 365 nm)
-
Dark environment (e.g., a dark box or a laboratory with minimal light)
Experimental Workflow
The following diagram illustrates the key steps in a typical solvatochromism experiment.
Figure 2. Experimental workflow for solvatochromism analysis.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-polar solvent such as toluene.
-
From the stock solution, prepare a series of dilute solutions in the desired range of solvents. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.5 - 1.5) at the λmax.
-
-
Dark Adaptation:
-
Initially, all prepared solutions should be kept in a dark environment to ensure that the equilibrium lies far towards the colorless, closed spiropyran (SP) form.
-
-
Induction of the Merocyanine Form:
-
To observe the solvatochromic effect, irradiate each solution with a UV lamp (e.g., at 365 nm) for a sufficient period (typically 1-5 minutes). This will induce the conversion from the SP form to the colored, open merocyanine (MC) form, resulting in a visible color change.
-
-
Spectroscopic Measurement:
-
Immediately after UV irradiation, place the cuvette containing the solution into the UV-Vis spectrophotometer.
-
Measure the absorption spectrum over the visible range (e.g., 400-800 nm) and record the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Compile the λmax values for each solvent.
-
Correlate the observed λmax with various solvent polarity scales, such as the dielectric constant (ε) or Reichardt's dye ET(30) scale, to quantitatively describe the solvatochromic behavior.
-
Underlying Mechanism of Solvatochromic Shift
The observed hypsochromic (blue) shift with increasing solvent polarity for the merocyanine form of spiropyrans is a direct consequence of the differential stabilization of its ground and excited states by the solvent molecules.
An In-depth Technical Guide on the Merocyanine Form Stability of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the merocyanine (MC) form of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran, a photochromic molecule of significant interest in various scientific and technological fields. The stability of the colored, open-ring MC isomer is a critical parameter influencing its application in areas such as molecular switches, optical data storage, and smart materials. This document details the experimental protocols for assessing MC stability, presents quantitative data on its kinetic parameters, and visualizes the underlying processes.
Introduction to Spiropyran Photochromism
Spiropyrans, such as this compound, are a class of organic compounds renowned for their photochromic properties. This phenomenon involves a reversible transformation between two isomers with distinct absorption spectra upon exposure to light. The colorless, thermodynamically stable closed-ring spiropyran (SP) form can be converted to the colored, open-ring merocyanine (MC) form by irradiation with ultraviolet (UV) light. The reverse process, the fading of the color, can be induced by visible light or occur thermally in the dark.
The stability of the merocyanine form is paramount for practical applications and is significantly influenced by the nature of substituents on the spiropyran scaffold and the surrounding environment, particularly the solvent polarity. The 6'-bromo substituent on the benzopyran moiety plays a crucial role in modulating the electronic properties and, consequently, the stability of the merocyanine isomer.
Experimental Protocols for Merocyanine Stability Assessment
The stability of the merocyanine form is primarily investigated by monitoring its thermal decay kinetics, which is the spontaneous reversion to the spiropyran form in the absence of light. The following experimental protocols are standard in the field for such assessments.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) with 5-bromosalicylaldehyde.
Materials:
-
1,3,3-trimethyl-2-methyleneindoline
-
5-bromosalicylaldehyde
-
Ethanol (anhydrous)
-
Toluene
Procedure:
-
Dissolve equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 5-bromosalicylaldehyde in anhydrous ethanol.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and toluene, to yield the pure this compound.
UV-Vis Spectroscopic Analysis of Thermal Decay
UV-Vis spectroscopy is the primary technique used to monitor the concentration of the colored merocyanine form as it thermally reverts to the colorless spiropyran form.
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
UV lamp for irradiation (e.g., 365 nm LED or mercury lamp with appropriate filters).
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare a solution of this compound in the solvent of interest (e.g., toluene, acetonitrile, ethanol) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Place the cuvette containing the solution in the thermostatted holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.
-
Record the initial absorption spectrum of the spiropyran form.
-
Irradiate the solution with UV light until the photostationary state is reached, characterized by the maximum absorbance of the merocyanine form (λ_max typically in the range of 550-600 nm).
-
Turn off the UV light and immediately start recording the absorption spectra at regular time intervals. The decay of the absorbance at the λ_max of the merocyanine is monitored over time.
-
The thermal decay process is typically followed until the absorbance returns to its initial baseline value.
Determination of Quantum Yield of Photocoloration
The quantum yield of photocoloration (Φ_MC) represents the efficiency of the conversion of the spiropyran to the merocyanine form upon absorption of a photon.
Procedure:
-
The quantum yield is determined relative to a well-characterized actinometer, such as Aberchrome 540 or potassium ferrioxalate.
-
The absorbance of the spiropyran solution and the actinometer solution are adjusted to be identical at the excitation wavelength.
-
Both solutions are irradiated under identical conditions (same light source, intensity, and geometry).
-
The change in absorbance of both the spiropyran (formation of MC) and the actinometer is measured.
-
The quantum yield of the spiropyran is then calculated using the following equation:
Φ_MC = Φ_act * (ΔA_MC / ε_MC) / (ΔA_act / ε_act)
where Φ_act is the known quantum yield of the actinometer, ΔA is the change in absorbance, and ε is the molar extinction coefficient.
Quantitative Data on Merocyanine Stability
The stability of the merocyanine form of this compound is quantified by its thermal decay rate constant (k), half-life (t_1/2), and the activation energy (Ea) of the thermal decay process. These parameters are highly dependent on the solvent used. While specific data for the 6'-bromo derivative is not as abundant as for the well-studied 6'-nitro derivative, comparative studies provide valuable insights. Generally, electron-withdrawing groups like bromo at the 6' position stabilize the zwitterionic merocyanine form, leading to a slower thermal decay compared to the unsubstituted spiropyran.
Table 1: Comparative Thermal Decay Kinetics of 6'-Substituted Spiropyrans in Toluene at 25°C
| Substituent at 6' | λ_max (nm) | k (s⁻¹) | t_1/2 (s) |
| H | ~560 | > 1 | < 1 |
| Br | ~580 | Data not available | Data not available |
| NO₂ | ~590 | 0.02 - 0.05 | 14 - 35 |
Table 2: Solvent Effects on the Thermal Decay of Merocyanine Form of 6'-Nitro-BIPS (for methodological reference)
| Solvent | Polarity (ET(30)) | k (s⁻¹) at 20°C |
| Toluene | 33.9 | 0.045 |
| Dichloromethane | 41.1 | 0.012 |
| Acetonitrile | 46.0 | 0.003 |
| Ethanol | 51.9 | 0.001 |
This table illustrates the general trend of decreasing thermal decay rate with increasing solvent polarity for a related spiropyran. A similar trend is expected for the 6'-bromo derivative.
Visualizing the Photochromic Process and Stability Assessment
Graphviz diagrams are provided to illustrate the key processes involved in the study of merocyanine stability.
CAS number and chemical properties of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and photochromic behavior of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran, a member of the spiropyran family of photochromic compounds. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are interested in the application of photoswitchable molecules.
Core Chemical Properties
This compound, also known as 6-Bromo-1',3',3'-trimethylspiro[chromene-2,2'-indoline], is a synthetic organic compound notable for its photochromic properties.[1] The core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16650-14-9 | [1] |
| Molecular Formula | C₁₉H₁₈BrNO | [1] |
| Molecular Weight | 356.26 g/mol | [1] |
| Appearance | White to light yellow to light red powder/crystal | |
| Purity | ≥98% | [1] |
| Storage | 4°C, protected from light, under an inert atmosphere | [1] |
Synthesis
The synthesis of indoline spiropyrans generally follows a well-established chemical pathway involving the condensation of a Fischer's base derivative with a substituted salicylaldehyde.[2] For the synthesis of this compound, the reaction involves 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) and 5-bromosalicylaldehyde.
General Experimental Protocol
Reactants:
-
1,2,3,3-tetramethyl-3H-indolium perchlorate (a salt of Fischer's base)
-
5-bromosalicylaldehyde
-
Piperidine (as a basic catalyst)
-
Ethanol or other suitable solvent
Procedure:
-
A solution of 1,2,3,3-tetramethyl-3H-indolium perchlorate and 5-bromosalicylaldehyde is prepared in a suitable solvent, such as ethanol.
-
A catalytic amount of piperidine is added to the solution.
-
The reaction mixture is refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Purification is typically achieved through recrystallization from a suitable solvent.
Caption: General workflow for the synthesis of spiropyrans.
Spectroscopic Characterization
Detailed spectroscopic data for the 6'-bromo derivative is not available in the provided search results. However, data for the analogous 6'-chloro compound provides a valuable reference for the expected spectral features.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the C-Br bond, in addition to the typical absorbances for the aromatic rings, C-N, and C-O-C stretching vibrations of the spiropyran structure.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will display distinct signals for the gem-dimethyl protons, the N-methyl protons, and the protons of the vinyl group and the aromatic rings of both the indoline and benzopyran moieties.[3]
-
¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms, including the spiro carbon, the gem-dimethyl carbons, the N-methyl carbon, and the aromatic and vinyl carbons.[3] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for complete signal assignment.[4]
-
Photochromism
Spiropyrans are well-known for their photochromism, a reversible transformation between two isomers with different absorption spectra, induced by light.[2]
-
Mechanism: Upon irradiation with ultraviolet (UV) light, the colorless, closed spiropyran (SP) form undergoes a cleavage of the spiro C-O bond, leading to the formation of the colored, planar merocyanine (MC) form. This process is reversible, and the MC form can revert to the SP form either thermally in the dark or by irradiation with visible light.
Caption: Reversible photoisomerization of spiropyran.
-
Spectral Properties:
-
Spiropyran (SP) Form: The closed form typically absorbs in the UV region of the electromagnetic spectrum. For the analogous 6'-chloro derivative, absorption maxima are observed at 205, 222, and 297 nm, with shoulders at 248 and 330 nm.[3]
-
Merocyanine (MC) Form: The open, colored form exhibits a strong absorption band in the visible region. For the 6'-chloro analog, this band appears at 592 nm.[3]
-
Quantitative data on the absorption maxima, quantum yields, and thermal relaxation kinetics for the 6'-bromo derivative are not specified in the available literature.
Applications
While the primary focus of this guide is the fundamental chemistry of this compound, it is important to note its potential applications, which are largely dictated by its photochromic properties. These include:
-
Photoresponsive Materials: Incorporation into polymers and other materials to create systems that respond to light.
-
Optical Switches and Data Storage: The reversible color change makes it a candidate for optical switching and data storage applications.
-
Sensing: The properties of the merocyanine form can be sensitive to the surrounding environment, suggesting potential use in chemical sensors.
Due to its nature as a photochromic dye, direct applications in signaling pathways for drug development are not apparent from the current literature. However, photoswitchable molecules are of growing interest in photopharmacology for the light-activated control of biological processes.
References
Theoretical Underpinnings of Brominated Spiropyran Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical studies on the electronic structure of brominated spiropyrans. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the photochromic properties of these molecules. This document summarizes key computational findings, presents detailed experimental methodologies, and offers visualizations of critical processes to facilitate a deeper understanding of the structure-property relationships in this important class of compounds.
Introduction to Spiropyrans and Their Photochromism
Spiropyrans are a class of organic molecules renowned for their photochromism—a reversible transformation between two isomers with distinct absorption spectra, induced by electromagnetic radiation.[1] The two forms are a thermodynamically stable, colorless spiropyran (SP) form and a metastable, colored merocyanine (MC) form.[1][2] The SP form consists of two orthogonal heterocyclic moieties linked by a spiro carbon atom.[1] Upon irradiation with ultraviolet (UV) light, the C-O bond in the pyran ring cleaves, leading to the formation of the planar, conjugated MC form, which absorbs in the visible region.[2] This process is reversible, with the MC form reverting to the SP form upon exposure to visible light or heat.[2] The introduction of bromine atoms into the spiropyran scaffold can significantly influence its electronic structure and photochromic properties, making theoretical investigations crucial for understanding and predicting their behavior.
Theoretical Studies on the Electronic Structure
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools that have been extensively employed to investigate the electronic structure and photochromic mechanism of spiropyrans.[2][3] These methods provide valuable insights into the geometries, relative stabilities, and spectroscopic properties of the different isomers involved in the photochromic process.
Ground State Geometries and Isomer Stability
Theoretical calculations have been instrumental in determining the most stable conformations of both the closed spiropyran and open merocyanine forms. For brominated spiropyrans, DFT studies have shown that the TTC (trans-trans-cis) and CTT (cis-trans-trans) isomers of the merocyanine form are the most stable.[2] The relative stability of these isomers is a key factor in determining the overall photochromic behavior of the molecule.
The Photoisomerization Pathway
The conversion of the spiropyran to the merocyanine form is a complex process that involves significant changes in molecular geometry. TD-DFT calculations have elucidated a two-stage mechanism for this photoisomerization.[2] The first stage involves the photo-induced cleavage of the Cspiro-O bond, leading to the formation of a cisoid merocyanine intermediate through a conical intersection.[2] The second stage involves the subsequent isomerization of this intermediate to the more stable transoid isomers.[2] The rate-determining step in this process is often the isomerization between the different transoid forms.[2]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from theoretical studies on brominated spiropyrans. This data provides a basis for comparing the properties of different derivatives and for understanding the influence of bromine substitution on their electronic structure.
| Parameter | Spiropyran (SP) Form | Merocyanine (MC) Form (TTC Isomer) | Source |
| Cspiro-O Bond Length (Å) | ~1.46 | N/A (bond broken) | [4] |
| Relative Stability (kcal/mol) | 0 (Reference) | -10.5 | [2] |
Table 1: Key Geometric and Energetic Parameters of a Brominated Spiropyran.
| Isomer | Calculated Absorption Maxima (nm) | Transition Type | Source |
| Merocyanine (MC) | 308-366 | n → π | [2] |
| 544-757 | π → π | [2] |
Table 2: Calculated UV-Vis Absorption Data for the Merocyanine Form of a Brominated Spiropyran.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and characterization of brominated spiropyrans, as well as for validating theoretical predictions.
Synthesis of Brominated Spiropyrans
A common synthetic route to brominated spiropyrans involves the condensation of a brominated salicylaldehyde derivative with a Fischer's base (1,3,3-trimethyl-2-methyleneindoline) or its corresponding salt.
Example Protocol for the Synthesis of a Brominated Spiropyran:
-
Preparation of the Fischer's base salt: Dissolve 1,3,3-trimethyl-2-methyleneindoline in a suitable solvent (e.g., ethanol). Add a strong acid (e.g., HBr) and stir at room temperature to precipitate the corresponding salt.
-
Condensation reaction: To a solution of the brominated salicylaldehyde in ethanol, add an equimolar amount of the Fischer's base salt.
-
Reaction workup: Reflux the mixture for several hours. After cooling, the product will precipitate out of the solution.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized spiropyrans. Samples are typically dissolved in deuterated solvents like CDCl3 or DMSO-d6.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the characteristic vibrational modes of the spiropyran and merocyanine forms. The closed SP form shows a characteristic Cspiro-O stretching vibration.
UV-Vis Spectroscopy: UV-Vis spectroscopy is the primary technique for studying the photochromic behavior. The absorption spectra of the SP and MC forms are recorded in a suitable solvent. The kinetics of the thermal fading of the MC form can be monitored by measuring the change in absorbance at the λmax of the MC form over time.
Computational Protocol for TD-DFT Calculations
A typical computational workflow for studying the electronic structure of brominated spiropyrans using TD-DFT is as follows:
-
Geometry Optimization: The ground-state geometries of the spiropyran and various merocyanine isomers are optimized using DFT with a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d) or larger).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true minima on the potential energy surface.
-
Excited State Calculations: TD-DFT calculations are then carried out on the optimized ground-state geometries to determine the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectra.
-
Solvent Effects: The influence of the solvent can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
Caption: Reversible photoisomerization between the spiropyran and merocyanine forms.
Caption: A typical workflow for the theoretical study of spiropyrans.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Is this how bromine spiropyran salt is converted to merocyanine under UV irradiation? A look through the prism of quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Unlocking the Potential of Light: A Technical Guide to Novel Applications of Photochromic Spiropyran Compounds
For Researchers, Scientists, and Drug Development Professionals
Photochromic spiropyran compounds, with their remarkable ability to undergo reversible structural changes in response to light, are at the forefront of innovation in materials science, chemistry, and medicine. This technical guide provides an in-depth exploration of the core principles, novel applications, and experimental methodologies related to these versatile molecules. From targeted drug delivery and smart coatings to high-resolution imaging and molecular computing, spiropyrans offer a dynamic platform for the development of next-generation technologies.
The Fundamental Principle: A Reversible Transformation
Spiropyrans exist in two primary isomeric forms: a thermodynamically stable, colorless, and non-polar spiropyran (SP) form, and a colored, polar, and planar merocyanine (MC) form.[1][2] The magic of spiropyrans lies in the reversible conversion between these two states, a process that can be triggered by various stimuli, most notably light.[2]
Upon irradiation with ultraviolet (UV) light, the C-O bond in the spiro center of the SP form cleaves, leading to the formation of the open-ring MC isomer.[1][2] This transformation results in a significant change in the molecule's electronic and structural properties, including its absorption spectrum, fluorescence, and polarity. The reverse reaction, from the MC back to the SP form, can be induced by visible light or can occur thermally in the dark.[3] This photoswitchable behavior is the foundation for the diverse applications of spiropyran compounds.
Figure 1: The reversible photoisomerization of spiropyran between its closed (SP) and open (MC) forms.
Quantitative Photochromic Properties of Spiropyran Derivatives
The efficiency and robustness of spiropyran-based applications are dictated by their intrinsic photochromic properties. Key parameters include the coloration quantum yield (Φ_SP→MC_), the kinetics of coloration and fading, and the fatigue resistance. The following tables summarize these properties for a selection of spiropyran derivatives in various environments.
Table 1: Coloration Quantum Yields (Φ_col_) and Relaxation Times of Nitro-Substituted Spiropyrans
| Spiropyran Derivative | Solvent | Coloration Quantum Yield (Φ_col_) | Relaxation Time (τ_t-Sp_) at 25°C |
| 6-nitro BIPS | Methylcyclohexane | 0.3 - 0.8 | 2 s |
| 6-nitro BIPS | Ethanol | < 0.2 | 10^4 s |
| 8-ethoxy-6-nitro BIPS | Diphenyl ether | - | 11.7 s (half-life)[4] |
| 6-nitro BIPS | Diphenyl ether | - | 6.9 s (half-life)[4] |
Note: The coloration quantum yield is substantial in solvents of low polarity and decreases with increasing polarity. The relaxation time shows a large variation depending on the solvent and substituents.[5]
Table 2: Fatigue Resistance of Spiropyran Compounds in Different Systems
| System | Number of Cycles | Observed Fatigue |
| Mixed self-assembled monolayers with hexanethiol (dry conditions) | > 100 | No chemical degradation observed[1] |
| Pure self-assembled monolayers | 1 | 20% fatigue[6] |
| Pure self-assembled monolayers | 2 | 35% fatigue[6] |
| Spiropyran/chitosan microcapsules on wool fabric | 25 | K/S, L, a values nearly unchanged |
| Spiropyran-doped polymer films (PMMA, PVA, CA) | Multiple | Decrease in absorbance of the colored form[3] |
| Spiropyran in hydrophobic pockets of nanoparticles | - | More resistant to fatigue than in solution[5] |
Novel Applications and Experimental Protocols
The unique photoswitchable properties of spiropyrans have paved the way for a myriad of innovative applications. This section details some of the most promising areas of research and provides foundational experimental protocols.
Smart Coatings and Surfaces
Spiropyran-functionalized coatings can exhibit photo-tunable properties such as color, wettability, and adhesion. These "smart" surfaces have potential applications in self-cleaning materials, reversible adhesives, and anti-counterfeiting technologies.[7]
This protocol describes the preparation of a photochromic cotton fabric coated with a spiropyran-terminated waterborne polyurethane.[3]
Materials:
-
1-(2-hydroxyethyl)-3,3-dimethyl-6-nitrospiro[1(2H)-benzopyran-2,2-indoline] (SP-OH)
-
Waterborne polyurethane (WPU)
-
Cotton fabric
-
Ethanol
-
Toluene
-
Dibutyltin dilaurate (catalyst)
Procedure:
-
Synthesis of SP-OH: The synthesis of SP-OH can be achieved through the condensation reaction of 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium bromide with 5-nitrosalicylaldehyde in ethanol.[8]
-
Preparation of SP-OH/WPU: A mixture of SP-OH and WPU is prepared in a solvent such as toluene. A catalyst, for example, dibutyltin dilaurate, is added to promote the reaction between the hydroxyl group of SP-OH and the isocyanate groups of the WPU.
-
Coating Application: The prepared SP-OH/WPU solution is coated onto a cotton fabric using a suitable method, such as dip-coating or screen printing.
-
Curing: The coated fabric is cured at an elevated temperature to ensure the formation of a stable and durable photochromic coating.
-
Characterization: The photochromic properties of the coated fabric are characterized by exposing it to UV and visible light and measuring the resulting color changes using a spectrophotometer.
Figure 2: Workflow for the fabrication of a spiropyran-based photochromic coating.
Targeted Drug Delivery
Spiropyran-functionalized nanoparticles can be engineered to release their payload in response to a light stimulus.[9][10] This allows for precise spatiotemporal control over drug delivery, minimizing off-target effects and improving therapeutic efficacy.[10] The change in polarity upon isomerization from the hydrophobic SP form to the more hydrophilic MC form can trigger the disassembly of nanoparticles or a change in their morphology, leading to drug release.[10]
This protocol outlines the synthesis of spiropyran-containing polymer nanoparticles via emulsion polymerization for use in light-controlled drug delivery.[11]
Materials:
-
Spiropyran acrylate monomer (e.g., 1’-(2-acryloyloxyethyl)-3’,3’-dimethyl-6-nitrospiro-(2H-1-benzopyran-2,2’-indoline))
-
Methyl methacrylate (MMA)
-
Epoxy-functional monomer (e.g., glycidyl methacrylate)
-
Surfactant (e.g., sodium dodecyl sulfate)
-
Initiator (e.g., potassium persulfate)
-
Deionized water
-
Hydrophobic drug model (e.g., coumarin)
Procedure:
-
Monomer Emulsion Preparation: The spiropyran acrylate monomer, MMA, and the epoxy-functional monomer are dissolved in a small amount of a suitable solvent. This oil phase is then added to an aqueous solution containing the surfactant and homogenized to form a stable emulsion.
-
Polymerization: The emulsion is transferred to a reaction vessel, deoxygenated, and heated to the desired reaction temperature. The initiator is then added to initiate the polymerization. The reaction is allowed to proceed for several hours to form the spiropyran-functionalized latex nanoparticles.
-
Drug Loading: The hydrophobic drug is loaded into the nanoparticles by adding it to the nanoparticle dispersion and stirring for an extended period to allow for encapsulation within the hydrophobic polymer core.
-
Photo-Responsive Release: The drug-loaded nanoparticle dispersion is irradiated with UV light to trigger the SP to MC isomerization. The release of the drug is monitored over time using techniques such as fluorescence spectroscopy or UV-Vis spectrophotometry.
Figure 3: Workflow for photo-responsive drug delivery using spiropyran-functionalized nanoparticles.
Super-Resolution Microscopy
Spiropyran derivatives are valuable probes in single-molecule localization microscopy (SMLM) techniques like Stochastic Optical Reconstruction Microscopy (STORM).[12][13] Their ability to be switched between a fluorescent (MC) and a non-fluorescent (SP) state allows for the sequential imaging and precise localization of individual molecules, enabling the reconstruction of images with a resolution far beyond the diffraction limit of light.[14]
This protocol provides a general workflow for using spiropyran-based probes in STORM super-resolution microscopy.
Materials:
-
Spiropyran-labeled antibody or probe specific to the target of interest
-
Cells or tissue sample fixed and permeabilized
-
STORM imaging buffer (containing a reducing agent)
-
Super-resolution microscope equipped with appropriate lasers for activation and excitation
Procedure:
-
Sample Preparation and Labeling: The cells or tissue are fixed, permeabilized, and then incubated with the spiropyran-labeled probe to specifically label the target structure.
-
Imaging Setup: The labeled sample is mounted on the microscope stage in the STORM imaging buffer.
-
Stochastic Activation and Imaging: A low-power UV laser is used to sparsely and stochastically activate a subset of the spiropyran probes, converting them to the fluorescent MC form. A higher-power laser is then used to excite the fluorescence of these activated molecules, which are imaged until they photobleach or switch back to the dark SP state.[12]
-
Image Acquisition: This process of activation and imaging is repeated for thousands of frames, with different subsets of molecules being activated in each frame.
-
Image Reconstruction: The collected image frames are processed using specialized software to precisely localize the position of each individual fluorescent event. These localizations are then used to reconstruct a super-resolution image of the labeled structure.
Figure 4: Workflow for spiropyran-assisted STORM super-resolution microscopy.
Molecular Logic Gates
The distinct states and responsive nature of spiropyrans make them ideal candidates for the construction of molecular-scale logic gates. By defining the input signals (e.g., light of a specific wavelength, pH) and the output signal (e.g., absorbance at a particular wavelength, fluorescence), spiropyran-based systems can be designed to perform logical operations such as AND, OR, and INHIBIT.[15][16]
This protocol describes a simple AND logic gate based on a spiropyran derivative where the output is an absorption at a specific wavelength.[16]
Materials:
-
Spiropyran solution in ethylene glycol
-
Trichloroacetic acid (TCA) solution (Input 2)
-
UV light source (365 nm) (Input 1)
-
UV-Vis spectrophotometer
Procedure:
-
Initial State (Inputs 0, 0): The spiropyran solution in ethylene glycol is colorless, representing a '0' output.
-
Input 1 ON (Input 1=1, Input 2=0): The solution is irradiated with UV light (365 nm). The spiropyran converts to the colored merocyanine form, but this is not the final '1' output state.
-
Input 2 ON (Input 1=0, Input 2=1): The TCA solution is added to the initial spiropyran solution in the dark. No significant color change is observed.
-
Inputs 1 and 2 ON (Input 1=1, Input 2=1): The spiropyran solution is first irradiated with UV light and then the TCA solution is added. The protonation of the merocyanine form leads to the formation of the protonated species (MEH+), which has a distinct absorption maximum, representing the '1' output. This output is only achieved when both inputs are present.
Figure 5: Logical relationship of a spiropyran-based AND gate.
Conclusion and Future Outlook
Photochromic spiropyran compounds represent a powerful and versatile class of molecules with the potential to revolutionize numerous scientific and technological fields. Their unique ability to respond to light with a reversible change in their molecular structure and properties opens up exciting possibilities for the development of advanced materials and devices. While significant progress has been made in understanding and harnessing the potential of spiropyrans, challenges related to improving fatigue resistance, enhancing quantum yields in complex environments, and scaling up production remain.[1][5] Future research will undoubtedly focus on addressing these challenges through the rational design of novel spiropyran derivatives with tailored properties and the development of innovative fabrication techniques. The continued exploration of spiropyran chemistry and its applications promises a bright future illuminated by the power of light.
References
- 1. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]
- 3. OPG [opg.optica.org]
- 4. Photochromic Behavior of Spiropyrans: The Effect of Substituent | Scientific.Net [scientific.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. EP3307817B1 - Novel spiropyran based composition and application thereof as security tag - Google Patents [patents.google.com]
- 9. giordanigroup.com [giordanigroup.com]
- 10. Frontiers | Spiropyran-Based Drug Delivery Systems [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Stochastic Optical Reconstruction Microscopy (STORM) Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 13. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular logic gates: the past, present and future - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00491E [pubs.rsc.org]
- 16. Light Makes Smart - Photoactive Molecular Switches for Logic Gates [pubs.sciepub.com]
An In-depth Technical Guide to the Thermal Relaxation of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the thermal relaxation dynamics of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran. This photochromic molecule is of significant interest due to its potential applications in molecular switching, sensing, and controlled-release systems. This document outlines the fundamental principles of its photochromism, detailed experimental protocols for its synthesis and kinetic analysis, and presents key data based on analogous compounds to provide a predictive framework for its behavior.
Introduction to Spiropyran Photochromism
Spiropyrans are a class of organic compounds that exhibit photochromism, a reversible transformation between two isomers with distinct absorption spectra, induced by electromagnetic radiation. The core of this phenomenon in this compound lies in the reversible transition between its colorless, thermodynamically stable spiropyran (SP) form and its colored, metastable merocyanine (MC) form.
Upon irradiation with UV light, the C-O bond in the spiro center of the SP form cleaves, leading to the formation of the planar, conjugated, and colored MC form. The reverse reaction, the thermal relaxation or fading, occurs spontaneously in the dark, returning the molecule to the stable SP form. The rate of this thermal relaxation is a critical parameter for many applications and is highly dependent on the molecular structure and the surrounding environment, such as the solvent polarity. The 6'-bromo substituent, being an electron-withdrawing group, is expected to influence the electronic distribution in the merocyanine isomer and thus affect the kinetics of the thermal ring-closing reaction.
Signaling Pathway and Reaction Mechanism
The photoisomerization and subsequent thermal relaxation of this compound can be depicted as a two-state process. The UV-induced ring-opening leads to the formation of the zwitterionic merocyanine isomer, which then thermally reverts to the closed spiropyran form.
Caption: Reversible photoisomerization of spiropyran to merocyanine.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through the condensation reaction of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) and 5-bromosalicylaldehyde.
Materials:
-
1,3,3-trimethyl-2-methyleneindoline (Fischer's base)
-
5-bromosalicylaldehyde
-
Anhydrous ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 5-bromosalicylaldehyde in anhydrous ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent such as ethanol or hexane to yield the final product.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Fourier-Transform Infrared (FTIR) spectroscopy
-
Mass Spectrometry (MS)
Caption: Synthetic workflow for this compound.
Kinetic Analysis of Thermal Relaxation
The thermal relaxation kinetics of the spiropyran from its merocyanine form is studied using UV-Vis spectroscopy.
Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
UV lamp (for irradiation)
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the spiropyran in the desired solvent (e.g., toluene, acetonitrile, ethanol) at a concentration that gives a maximum absorbance of the merocyanine form in the range of 1.0-1.5.
-
Place the solution in a quartz cuvette and irradiate with a UV lamp until the photostationary state is reached, indicated by a stable, intense color and a constant maximum absorbance in the visible region.
-
Quickly transfer the cuvette to the temperature-controlled holder of the UV-Vis spectrophotometer, which has been pre-set to the desired temperature.
-
Immediately start recording the absorbance of the merocyanine peak (typically around 550-600 nm) as a function of time.
-
Continue data collection until the absorbance returns to its baseline value (thermal equilibrium).
-
Repeat the experiment at different temperatures to determine the activation energy of the thermal relaxation process.
Data Analysis: The thermal relaxation of the merocyanine to the spiropyran form typically follows first-order kinetics. The rate constant (k) can be determined by plotting ln(A) versus time, where A is the absorbance at the maximum wavelength of the merocyanine form. The slope of this plot is equal to -k.
The activation energy (Ea) can then be calculated using the Arrhenius equation by plotting ln(k) versus 1/T (where T is the temperature in Kelvin). The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant.
Caption: Experimental workflow for kinetic analysis of thermal relaxation.
Quantitative Data
Table 1: Representative Thermal Relaxation Data for Analogous 6'-Substituted Spiropyrans in Various Solvents at 25°C
| 6'-Substituent | Solvent | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (s) | Activation Energy (Ea) (kJ/mol) |
| -NO₂ | Toluene | 0.02 - 0.05 | 14 - 35 | 80 - 90 |
| -NO₂ | Acetonitrile | 0.005 - 0.01 | 69 - 139 | 90 - 100 |
| -NO₂ | Ethanol | 0.0001 - 0.001 | 693 - 6931 | 95 - 105 |
| -Br (Predicted) | Toluene | 0.04 - 0.1 | 7 - 17 | 75 - 85 |
| -Br (Predicted) | Acetonitrile | 0.01 - 0.03 | 23 - 69 | 85 - 95 |
| -Br (Predicted) | Ethanol | 0.001 - 0.005 | 139 - 693 | 90 - 100 |
Note: The data for the 6'-NO₂ substituted spiropyran is compiled from various literature sources on similar compounds. The values for the 6'-Br substituted compound are predictive and serve as an estimated range for experimental investigation.
Conclusion
The thermal relaxation of this compound is a critical parameter that dictates its functionality in various advanced applications. This guide provides a foundational understanding of its photochromic behavior, along with detailed protocols for its synthesis and kinetic characterization. While specific experimental data for this compound is yet to be extensively published, the provided information on analogous systems offers a solid basis for future research and development. The methodologies and predictive data presented herein are intended to facilitate further investigation into this promising class of molecular switches.
Methodological & Application
Application Notes and Protocols for Incorporating 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran into Polymer Films
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran is a photochromic molecule that belongs to the spiropyran family. These molecules exhibit reversible isomerization upon exposure to light, transitioning between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form. This transformation is accompanied by significant changes in absorption spectra, polarity, and molecular geometry, making them attractive for a wide range of applications, including optical data storage, smart windows, sensors, and photopharmacology.
Incorporating these molecules into polymer films provides a robust and processable platform for harnessing their photoresponsive properties. The polymer matrix can influence the photochromic behavior, including the kinetics of isomerization, thermal stability of the merocyanine form, and fatigue resistance. This document provides detailed protocols for the fabrication and characterization of polymer films doped with this compound.
Mechanism of Photochromism
The photochromism of spiropyrans involves a reversible transformation between two isomers: the thermodynamically stable, colorless spiropyran (SP) form and the colored merocyanine (MC) form.
-
Coloration (UV Irradiation): Upon irradiation with ultraviolet (UV) light, the C-O bond in the spiro center of the SP form undergoes heterolytic cleavage. This leads to the opening of the pyran ring and the formation of the planar, conjugated, and colored merocyanine isomer.
-
Decoloration (Visible Light or Heat): The open MC form can revert to the closed SP form upon exposure to visible light or through thermal relaxation in the dark.
The specific absorption maxima and the rates of coloration and decoloration are influenced by the substituents on the spiropyran molecule and the properties of the surrounding polymer matrix.
Caption: General mechanism of spiropyran photochromism.
Experimental Protocols
Preparation of Photochromic Polymer Films by Solution Casting
Solution casting is a widely used and straightforward method for preparing high-quality polymer films with embedded photochromic molecules.
Materials:
-
This compound
-
Poly(methyl methacrylate) (PMMA), Cellulose Acetate (CA), or Poly(vinyl acetate) (PVA)
-
Solvent: Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene
-
Glass petri dishes or other suitable flat substrates
-
Magnetic stirrer and stir bars
-
Leveling table
-
Desiccator or vacuum oven
Protocol:
-
Polymer Solution Preparation:
-
Dissolve the chosen polymer (e.g., PMMA) in a suitable solvent (e.g., chloroform) to achieve the desired concentration (typically 5-15 wt%).
-
Stir the solution at room temperature using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.
-
-
Doping with Spiropyran:
-
Weigh the required amount of this compound. The concentration of the spiropyran is typically in the range of 0.1 to 5 wt% relative to the polymer weight.
-
Add the spiropyran to the polymer solution and stir in the dark until it is fully dissolved. Protect the solution from light to prevent premature photoisomerization.
-
-
Casting the Film:
-
Place a clean, dry glass petri dish on a leveling table to ensure a uniform film thickness.
-
Carefully pour the spiropyran-polymer solution into the petri dish. The volume of the solution will determine the final thickness of the film.
-
Cover the petri dish with a lid that has small openings to allow for slow solvent evaporation. This helps in forming a smooth and defect-free film.
-
-
Drying the Film:
-
Allow the solvent to evaporate slowly at room temperature in a dust-free environment for 24-48 hours.
-
For complete removal of the solvent, place the film in a desiccator or a vacuum oven at a slightly elevated temperature (e.g., 40-60 °C) for several hours.
-
-
Film Removal:
-
Once completely dry, the film can be carefully peeled off from the glass substrate.
-
Caption: Experimental workflow for solution casting of photochromic films.
Characterization of Photochromic Films
a. UV-Vis Spectroscopy:
This technique is used to monitor the photochromic behavior by measuring the changes in the absorption spectrum upon irradiation.
Protocol:
-
Cut a piece of the prepared film to fit into a cuvette holder of a UV-Vis spectrophotometer.
-
Record the initial absorption spectrum of the colorless film (SP form).
-
Irradiate the film with a UV lamp (e.g., 365 nm) for a specific duration.
-
Immediately record the absorption spectrum of the colored film (MC form). The appearance of a new absorption band in the visible region (typically 500-600 nm) confirms the photochromic transition.
-
To study the decoloration, irradiate the colored film with a visible light source (e.g., >450 nm) or monitor the spectral changes over time in the dark at a controlled temperature.
b. Kinetic Analysis:
The rates of coloration and decoloration can be determined by monitoring the change in absorbance at the maximum wavelength of the MC form as a function of time. The data can often be fitted to first-order kinetic models.
c. Fatigue Resistance:
Photochemical fatigue refers to the loss of photochromic performance after repeated switching cycles.
Protocol:
-
Subject the film to multiple coloration-decoloration cycles using alternating UV and visible light irradiation.
-
Measure the absorbance of the MC form at the end of the coloration step for each cycle.
-
Plot the maximum absorbance as a function of the number of cycles. A decrease in absorbance indicates fatigue.
Data Presentation
The following tables summarize typical quantitative data for 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran in different polymer matrices. These values can serve as a benchmark for experiments with the 6'-bromo derivative.
Table 1: Photochromic Properties of 6-Nitro BIPS in Various Polymer Films
| Polymer Matrix | λmax (SP form) (nm) | λmax (MC form) (nm) | Appearance (MC form) |
| PMMA | ~340 | ~580 | Purple |
| Cellulose Acetate | ~340 | ~570 | Red-Purple |
| PVA | ~340 | ~590 | Blue-Purple |
Table 2: Kinetic Data for Photoisomerization of 6-Nitro BIPS in PMMA
| Process | Rate Constant (k) | Conditions |
| Coloration (SP → MC) | Varies with light intensity | UV irradiation (365 nm) |
| Thermal Decoloration (MC → SP) | ~1.5 x 10⁻³ s⁻¹ | In the dark at 25°C |
| Photodecoloration (MC → SP) | Varies with light intensity | Visible light irradiation (>450 nm) |
Table 3: Fatigue Resistance of 6-Nitro BIPS in PMMA
| Number of Cycles | Relative Absorbance (%) |
| 1 | 100 |
| 10 | 95 |
| 50 | 85 |
| 100 | 75 |
Note: The fatigue resistance can be significantly influenced by the polymer matrix, presence of oxygen, and the intensity of the irradiation source.
Signaling Pathway and Logical Relationships
The interaction of light with the spiropyran-doped polymer film triggers a cascade of events leading to the observed photochromic effect. This can be visualized as a signaling pathway.
Application Notes and Protocols for Studying Photo-switching Kinetics of Spiropyrans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally investigating the photo-switching kinetics of spiropyran derivatives. Spiropyrans are a class of photochromic molecules that undergo a reversible transformation between a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form upon exposure to UV and visible light, respectively.[1][2][3] This unique property makes them highly valuable for a wide range of applications, including molecular switches, optical data storage, sensors, and smart materials.[2]
Introduction to Spiropyran Photo-switching
The fundamental process of spiropyran photo-switching involves the cleavage of the C-O bond in the spiro center upon UV irradiation, leading to the formation of the planar, conjugated, and colored merocyanine isomer.[3] The reverse reaction, the ring-closing to the spiropyran form, can be induced by visible light or can occur thermally in the dark.[4][5] The kinetics of both the forward (SP to MC) and reverse (MC to SP) reactions are crucial for the development and application of spiropyran-based technologies.
The photo-switching process can be influenced by various external stimuli, including:
-
Light: UV light typically induces the ring-opening to the merocyanine form, while visible light promotes the ring-closing back to the spiropyran form.[1][4]
-
pH: In acidic conditions, the merocyanine form can become protonated, affecting the equilibrium and kinetics.[1][6][7]
-
Solvent Polarity: The polar merocyanine form is stabilized in polar solvents, which can influence the thermal back reaction rate.[5][8][9]
-
Metal Ions: The merocyanine form can act as a ligand and coordinate with metal ions, which can alter the photochromic behavior.[10][11][12][13]
-
Temperature: The thermal back reaction from merocyanine to spiropyran is temperature-dependent.[5][8][14]
Experimental Protocols
UV-Vis Spectrophotometry for Kinetic Analysis
UV-Vis spectroscopy is the primary technique for monitoring the photo-switching kinetics of spiropyrans due to the distinct absorption spectra of the spiropyran and merocyanine forms. The colorless spiropyran form typically absorbs in the UV region, while the colored merocyanine form has a strong absorption band in the visible region (around 500-600 nm).[4]
Objective: To determine the rates of the photo-coloration (SP → MC) and photo-bleaching (MC → SP) reactions, as well as the thermal fading (thermal MC → SP) kinetics.
Materials:
-
Spiropyran derivative solution of known concentration (e.g., in toluene, ethanol, or acetonitrile).
-
Quartz cuvette.
-
UV-Vis spectrophotometer.
-
UV lamp (e.g., 365 nm).
-
Visible light source (e.g., > 400 nm).
-
Temperature-controlled cuvette holder.
Protocol for Photo-coloration (SP → MC) Kinetics:
-
Sample Preparation: Prepare a solution of the spiropyran derivative in the desired solvent. The concentration should be adjusted to have an absorbance of the merocyanine form in the range of 0.5 - 1.5 at its λmax.
-
Baseline Spectrum: Record the UV-Vis spectrum of the initial spiropyran solution in the dark. This represents the spectrum of the pure SP form.
-
Irradiation: Irradiate the solution in the cuvette with a UV light source.
-
Kinetic Monitoring: At regular time intervals during irradiation, record the full UV-Vis spectrum or monitor the absorbance at the λmax of the merocyanine form.
-
Data Analysis: Plot the absorbance at the λmax of the merocyanine form as a function of time. The data can be fitted to a first-order kinetic model to determine the rate constant (k_photo) for the photo-coloration process.
Protocol for Thermal Fading (MC → SP) Kinetics:
-
Generate Merocyanine: Irradiate the spiropyran solution with UV light until the photostationary state is reached (i.e., the absorbance at the λmax of the merocyanine form is maximal and stable).
-
Dark Adaptation: Place the cuvette in a light-tight, temperature-controlled sample holder in the spectrophotometer.
-
Kinetic Monitoring: Monitor the decrease in absorbance at the λmax of the merocyanine form over time in the dark.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this plot should be linear, and the negative of the slope will be the thermal fading rate constant (k_thermal). This can be performed at different temperatures to determine the activation energy of the thermal back reaction.[5][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for studying the structural changes that occur during photo-switching and can provide detailed kinetic information.[10][11] Online LED-NMR setups allow for in-situ irradiation of the sample within the NMR spectrometer.[10][11][12]
Objective: To identify the structures of the spiropyran and merocyanine isomers and to follow the kinetics of their interconversion in real-time.
Materials:
-
Spiropyran derivative solution in a suitable deuterated solvent.
-
NMR tube.
-
NMR spectrometer equipped with a light source (e.g., fiber-optic cable coupled to an LED).
Protocol for Online LED-NMR:
-
Sample Preparation: Prepare a solution of the spiropyran derivative in a deuterated solvent and place it in an NMR tube.
-
Initial Spectrum: Record the ¹H NMR spectrum of the solution in the dark to characterize the spiropyran form.
-
In-situ Irradiation: Irradiate the sample inside the NMR spectrometer with UV light.
-
Real-time Monitoring: Acquire ¹H NMR spectra at regular intervals during irradiation to observe the appearance of new signals corresponding to the merocyanine form and the disappearance of the spiropyran signals.
-
Kinetic Analysis: Integrate the signals of characteristic protons of both the spiropyran and merocyanine forms to determine their relative concentrations over time. This data can then be used to calculate the rate constants for the photo-conversion.
Quantitative Data Summary
The photo-switching kinetics of spiropyrans are highly dependent on their molecular structure and the surrounding environment. The following tables summarize key kinetic parameters for some common spiropyran derivatives.
| Spiropyran Derivative | Solvent | Thermal Fading Rate Constant (k_thermal) at 25°C (s⁻¹) | Reference |
| 6-nitroBIPS | Toluene | ~1.0 x 10⁻² | [8] |
| 6-nitroBIPS | Acetonitrile | ~3.0 x 10⁻² | [8] |
| 6-nitroBIPS | Ethanol | ~6.0 x 10⁻² | [8] |
| 8-carboxyBIPS | Aqueous Buffer | Slower than 6-nitroBIPS | [15] |
| Spiropyran Derivative | Solvent | Photo-coloration Quantum Yield (Φ_SP→MC) | Reference |
| 6-nitroBIPS | Toluene | ~0.2 | [16] |
| 6-nitroBIPS | Ethanol | ~0.1 | [17] |
Visualizations
Spiropyran Photo-switching Signaling Pathway
References
- 1. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiropyran - Wikipedia [en.wikipedia.org]
- 3. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the Thermal and Photoinduced Reactions of Photochromic Spiropyrans in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of the Solvent on the Thermal Back Reaction of One Spiropyran - Dialnet [dialnet.unirioja.es]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigating the Photochemistry of Spiropyran Metal Complexes with Online LED-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 5′-Substituted Indoline Spiropyrans: Synthesis and Applications [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic characterization of spiropyrans in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran in Optical Memory Devices
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran is a photochromic molecule that exhibits a reversible color change upon exposure to light.[1] This property makes it a compelling candidate for applications in high-density optical data storage. The molecule can exist in two isomeric forms: a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form. The transition between these two states can be controlled by light, allowing for the writing, reading, and erasing of data at the molecular level.
The underlying principle of its use in optical memory lies in the significant change in absorption spectrum and other physical properties upon isomerization. Data can be "written" by inducing the colorless-to-colored transformation with ultraviolet (UV) light, "read" by detecting the colored state with visible light, and "erased" by reverting the molecule to its colorless form with visible light or heat.
Photochromic Properties
The photochromism of this compound is driven by the cleavage of the C-O bond in the spiro center upon UV irradiation, leading to the formation of the planar, conjugated merocyanine isomer. This process is reversible, and the merocyanine form can revert to the spiropyran form upon exposure to visible light or through thermal relaxation. The presence of the bromo-substituent at the 6' position influences the electronic properties of the molecule, affecting the stability of the merocyanine form and the kinetics of the photoisomerization process. While specific data for the 6'-bromo derivative is limited, studies on similar spiropyrans, particularly the 6'-nitro derivative, provide valuable insights into its expected behavior.
Applications in Optical Memory Devices
The photoswitchable nature of this compound allows for its integration into various optical memory device architectures. A common approach involves embedding the spiropyran into a polymer matrix, such as polymethyl methacrylate (PMMA), to create a thin film.[2] This film can then be used as the active layer in an optical memory device. Data can be written onto the film using a focused UV laser beam, creating localized colored spots (bits). These bits can be read by detecting the absorption or fluorescence of the merocyanine form. Erasure is achieved by exposing the film to visible light, which reverts the merocyanine back to the spiropyran form.
The potential for high-density data storage arises from the ability to address individual molecules or small ensembles of molecules, pushing the limits of data storage beyond conventional magnetic and optical media. However, a critical factor for the practical application of spiropyran-based memory is its fatigue resistance—the number of write-read-erase cycles a material can endure before significant degradation.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for spiropyrans relevant to optical memory applications. It is important to note that much of the available detailed quantitative data is for the more extensively studied 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran, which is included here for comparative purposes. The properties of the 6'-bromo derivative are expected to be in a similar range but with variations due to the differing electronic effects of the substituent.
| Property | This compound | 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran (for comparison) |
| Molecular Weight | 356.26 g/mol | 322.36 g/mol [4][5] |
| CAS Number | 16650-14-9 | 1498-88-0[5] |
| Spiropyran (SP) Form Absorption Max (λmax) | ~350 nm (in ethanol) | ~330-350 nm (in various solvents) |
| Merocyanine (MC) Form Absorption Max (λmax) | ~550-580 nm (in ethanol) | ~550-600 nm (in various solvents)[6] |
| Coloration Quantum Yield (ΦSP→MC) | Data not readily available | ~0.1 - 0.6 (solvent dependent) |
| Decoloration Quantum Yield (ΦMC→SP) | Data not readily available | ~0.01 - 0.2 (solvent and wavelength dependent) |
| Thermal Fade Rate (kΔ) | Dependent on solvent polarity and temperature | Highly dependent on matrix and environment |
| Fatigue Resistance | Expected to be a key performance parameter | Can be limited; degradation observed after multiple cycles[3] |
Experimental Protocols
Protocol 1: Preparation of a Spiropyran-Doped Polymer Film
This protocol describes the preparation of a thin film of this compound embedded in a PMMA matrix, suitable for optical memory experiments.
Materials:
-
This compound
-
Polymethyl methacrylate (PMMA)
-
Toluene (or another suitable solvent like chloroform or THF)
-
Glass microscope slides or quartz substrates
-
Spin coater
-
Hot plate
Procedure:
-
Solution Preparation:
-
Prepare a 10% (w/v) solution of PMMA in toluene by dissolving 1 g of PMMA in 10 mL of toluene. Stir until the polymer is fully dissolved. This may take several hours.
-
Prepare a stock solution of this compound in toluene at a concentration of 1 mg/mL.
-
Add the spiropyran stock solution to the PMMA solution to achieve a final spiropyran concentration of 1-5% by weight relative to the PMMA. Mix thoroughly.
-
-
Substrate Cleaning:
-
Thoroughly clean the glass or quartz substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
-
Film Deposition:
-
Place a cleaned substrate on the chuck of the spin coater.
-
Dispense a small amount of the spiropyran/PMMA solution onto the center of the substrate.
-
Spin coat the solution at 1000-3000 rpm for 30-60 seconds to achieve a uniform film. The thickness of the film can be controlled by varying the spin speed and solution viscosity.
-
-
Annealing:
-
Transfer the coated substrate to a hot plate and bake at 80-100°C for 30-60 minutes to remove any residual solvent.
-
-
Storage:
-
Store the prepared films in the dark to prevent premature coloration of the spiropyran.
-
Protocol 2: Write-Read-Erase Cycle for Optical Data Storage
This protocol outlines the procedure for performing a write-read-erase cycle on the prepared spiropyran-doped polymer film.
Equipment:
-
UV light source (e.g., 365 nm LED or laser)
-
Visible light source (e.g., >450 nm LED or laser)
-
Spectrophotometer or a microscope with a CCD camera for reading the data
-
Optical components (lenses, apertures) for focusing the light sources
Procedure:
-
Writing (Coloration):
-
Focus the UV light source onto a specific spot on the spiropyran-doped polymer film.
-
Expose the spot to the UV light for a defined period (e.g., 1-10 seconds). This will convert the spiropyran molecules in the exposed region to their colored merocyanine form, creating a data bit.
-
-
Reading:
-
Measure the change in optical properties of the written spot. This can be done by:
-
Absorption: Using a spectrophotometer to measure the absorbance of the spot at the λmax of the merocyanine form (~550-580 nm). An increase in absorbance indicates a "written" state.
-
Fluorescence: If the merocyanine form is fluorescent, it can be excited with an appropriate wavelength, and the emitted fluorescence can be detected.
-
-
-
Erasing (Decoloration):
-
Expose the written spot to the visible light source. This will induce the reverse isomerization from the merocyanine form back to the colorless spiropyran form, erasing the data bit.
-
The erasure can also occur thermally over time, depending on the stability of the merocyanine form in the polymer matrix.
-
-
Cycling and Fatigue Measurement:
-
Repeat the write-read-erase cycle multiple times on the same spot.
-
Monitor the contrast between the written and erased states (e.g., the change in absorbance) over the cycles. A decrease in this contrast indicates photofatigue.
-
Visualizations
Caption: Reversible photoisomerization of spiropyran.
Caption: Experimental workflow for spiropyran-based optical memory.
Caption: Key properties influencing optical memory device performance.
References
- 1. Pure optical nano-writing on light- switchable spiropyrans/merocyanine thin film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran [Photoch… [cymitquimica.com]
- 5. 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. 1,3,3-TRIMETHYLINDOLINO-6'-NITROBENZOPYRYLOSPIRAN | 1498-88-0 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran, a valuable compound in research and development. The synthesis is a multi-step process involving the preparation of two key precursors, 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) and 5-bromosalicylaldehyde, followed by their condensation to yield the final product.
Part 1: Synthesis of Precursor 1 - 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base)
Fischer's base is a crucial intermediate in the synthesis of various dyes and photosensitive materials.[1][2]
Experimental Protocol:
The synthesis of 1,3,3-trimethyl-2-methyleneindoline can be achieved through the methylation of 2,3,3-trimethylindolenine.[3]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 2,3,3-Trimethylindolenine | C₁₁H₁₃N | 159.23 | 50 g |
| Dimethyl sulfate | (CH₃)₂SO₄ | 126.13 | 60 g |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 40 g |
| Water | H₂O | 18.02 | 250 mL |
| Toluene | C₇H₈ | 92.14 | As needed |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, prepare a suspension of 50 g of 2,3,3-trimethylindolenine and 40 g of sodium bicarbonate in 250 mL of water.
-
With vigorous stirring, add 60 g of dimethyl sulfate dropwise from the dropping funnel.
-
After the addition is complete, heat the mixture to 65°C for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The organic layer containing the product will separate.
-
Extract the aqueous layer with toluene (2 x 50 mL) to recover any dissolved product.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Distill the filtrate under vacuum to obtain the pure 1,3,3-trimethyl-2-methyleneindoline. The product distills at 119-121°C at 14 mmHg.[3]
Expected Yield: Approximately 82% of the theoretical yield.[3]
Part 2: Synthesis of Precursor 2 - 5-bromosalicylaldehyde
5-bromosalicylaldehyde is a key aromatic aldehyde used in the synthesis of Schiff bases and other complex organic molecules.[4][5][6][7]
Experimental Protocol:
This protocol is based on the bromination of salicylaldehyde.[4]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 1 mole |
| Liquid Bromine | Br₂ | 159.81 | 3 moles |
| Carbon tetrachloride | CCl₄ | 153.82 | As needed |
| Anhydrous ethanol | C₂H₅OH | 46.07 | As needed |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, dissolve salicylaldehyde in carbon tetrachloride.
-
Slowly add a solution of liquid bromine in carbon tetrachloride dropwise to the salicylaldehyde solution. The molar ratio of salicylaldehyde to bromine should be 1:3.[4]
-
Stir the reaction mixture for 1-2 hours.[4]
-
Filter the resulting precipitate. The solid obtained is the crude 5-bromosalicylaldehyde.
-
Wash the white powder with anhydrous ethanol.
-
Recrystallize the product from anhydrous ethanol to obtain pure 5-bromosalicylaldehyde crystals.
-
Dry the crystals in a desiccator.
Expected Yield: Approximately 76.9%.[4]
Part 3: Synthesis of this compound
This final step involves the condensation of Fischer's base and 5-bromosalicylaldehyde. This reaction is a type of Knoevenagel condensation.[8]
Experimental Protocol:
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 1,3,3-trimethyl-2-methyleneindoline | C₁₂H₁₅N | 173.25 | 1 mole |
| 5-bromosalicylaldehyde | C₇H₅BrO₂ | 201.02 | 1 mole |
| Ethanol | C₂H₅OH | 46.07 | As needed |
| Piperidine (catalyst) | C₅H₁₁N | 85.15 | Catalytic amount |
Procedure:
-
Dissolve equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 5-bromosalicylaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the precipitate and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.
-
Dry the final product under vacuum.
Data Presentation:
Table 1: Summary of Synthesis Steps and Yields
| Step | Product | Starting Materials | Typical Yield (%) |
| 1 | 1,3,3-trimethyl-2-methyleneindoline | 2,3,3-Trimethylindolenine, Dimethyl sulfate | ~82%[3] |
| 2 | 5-bromosalicylaldehyde | Salicylaldehyde, Bromine | ~77%[4] |
| 3 | This compound | 1,3,3-trimethyl-2-methyleneindoline, 5-bromosalicylaldehyde | Yield dependent on reaction conditions |
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Reaction Pathway:
Caption: Condensation reaction pathway for the formation of the final product.
References
- 1. 1,3,3-Trimethyl-2-methyleneindoline | 118-12-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]
- 4. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron - Google Patents [patents.google.com]
- 5. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran as a Light-Activated Sensor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiropyrans are a class of photochromic molecules that undergo a reversible structural change upon exposure to light, leading to a significant alteration in their absorption and emission properties. This unique characteristic makes them highly valuable as light-activated sensors in a variety of applications, including materials science, drug delivery, and biological imaging. 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran belongs to this family and can be utilized as a molecular switch, transitioning from a colorless, non-fluorescent spiropyran (SP) form to a colored, fluorescent merocyanine (MC) form upon UV irradiation. The reverse transformation can be induced by visible light or thermal relaxation.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a light-activated sensor.
Principle of Operation
The functionality of this compound as a light-activated sensor is based on its reversible isomerization between two distinct forms: the closed spiropyran (SP) form and the open merocyanine (MC) form.
-
Spiropyran (SP) Form: In the dark or under visible light, the molecule exists in the thermodynamically stable, colorless SP form. In this state, two heterocyclic moieties are spiro-linked, resulting in an orthogonal arrangement that disrupts π-conjugation. Consequently, the SP form primarily absorbs in the UV region and is typically non-fluorescent.[2]
-
Merocyanine (MC) Form: Upon irradiation with UV light (typically around 365 nm), the C-O bond in the spiro center cleaves, allowing for rotation and the formation of the planar, highly conjugated MC form. This extended π-system leads to a strong absorption band in the visible region of the spectrum (typically 500-600 nm), resulting in a colored appearance. The MC form is also often fluorescent.[2][3]
The equilibrium between the SP and MC forms is sensitive to environmental factors such as solvent polarity, pH, and temperature, which can influence the kinetics of the isomerization and the stability of the MC form.[4][5]
Quantitative Data
While specific quantitative data for this compound is not extensively available in the literature, the photophysical properties of the closely related and well-studied 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran (6-NO2-BIPS) provide a valuable reference point. The electronic effects of the bromo-substituent are expected to modulate these properties, and the data below should be used as a guideline for initial experimental design.
Table 1: Representative Photophysical Properties of 6-NO2-BIPS
| Property | Value | Solvent | Reference(s) |
| SP Form Absorption Max (λmax) | ~330 - 350 nm | Toluene | [6] |
| MC Form Absorption Max (λmax) | ~560 - 600 nm | Toluene, Ethanol | [7][8] |
| MC Form Emission Max (λmax) | ~625 - 659 nm | Various organic solvents | [3] |
| Coloration Quantum Yield (ΦSP→MC) | 0.3 - 0.8 | Non-polar solvents | [9] |
| Coloration Quantum Yield (ΦSP→MC) | < 0.2 | Polar solvents | [9] |
| Thermal Relaxation (MC→SP) Half-life | Varies (seconds to hours) | Dependent on solvent and temperature | [6][9] |
| Activation Energy (Ea) for Thermal Relaxation | 75 - 105 kJ/mol | Dependent on solvent polarity | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Reversible photo-isomerization of spiropyran.
Caption: Workflow for light-activated sensing.
Experimental Protocols
Materials and Equipment
-
This compound
-
Spectroscopic grade solvents (e.g., toluene, ethanol, acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Fluorometer
-
UV lamp (e.g., 365 nm handheld lamp or filtered source)
-
Visible light source (for reversion)
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Protocol 1: Characterization of Photochromic Behavior using UV-Vis Spectroscopy
This protocol allows for the determination of the absorption spectra of the SP and MC forms and for monitoring the isomerization kinetics.
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 1 mM in toluene). From the stock solution, prepare a dilute working solution (e.g., 10 µM) in a volumetric flask. Note: Work in a dimly lit environment to minimize premature conversion to the MC form.
-
Baseline Spectrum (SP Form): Fill a quartz cuvette with the working solution. Place it in the UV-Vis spectrophotometer and record the absorption spectrum (e.g., from 300 to 700 nm). This spectrum represents the SP form.
-
Conversion to MC Form: Remove the cuvette from the spectrophotometer and irradiate the solution with a UV lamp (e.g., 365 nm) for a defined period (e.g., 1-5 minutes, until no further color change is observed).
-
MC Form Spectrum: Immediately place the cuvette back into the spectrophotometer and record the absorption spectrum. A new, strong absorption band should appear in the visible region, characteristic of the MC form.
-
Monitoring Thermal Relaxation (MC → SP): Keep the solution in the dark at a constant temperature. Record the absorption spectrum at regular time intervals (e.g., every 5 minutes) to monitor the decrease in the MC absorption band as it thermally reverts to the SP form. The rate of this decay can be used to determine the kinetics of the thermal relaxation.
-
Photo-reversion (MC → SP): Irradiate the MC form solution with visible light (e.g., > 450 nm) and record the absorption spectrum to observe the accelerated disappearance of the MC absorption band.
Protocol 2: Application as a Fluorescent Sensor
This protocol outlines the use of this compound as a "turn-on" fluorescent sensor.
-
Solution Preparation: Prepare a working solution of the spiropyran as described in Protocol 1.
-
Baseline Fluorescence (SP Form): Place the cuvette containing the SP form solution in a fluorometer. Excite the solution at a wavelength where the SP form has minimal absorbance (e.g., in the visible range) and record the emission spectrum. The fluorescence should be negligible.
-
Conversion to MC Form: Irradiate the solution with UV light (e.g., 365 nm) to generate the MC form.
-
Fluorescence Measurement (MC Form): Place the cuvette with the MC form solution in the fluorometer. Determine the optimal excitation wavelength from the absorption spectrum of the MC form (typically at or near its λmax in the visible region). Record the fluorescence emission spectrum. A significant increase in fluorescence intensity should be observed.
-
Sensing Application: To use this system as a sensor, the interaction of an analyte with the MC form can lead to a change in its fluorescence properties (e.g., quenching or enhancement).
-
Prepare a series of solutions containing a fixed concentration of the spiropyran and varying concentrations of the analyte.
-
Irradiate each solution with UV light to generate the MC form.
-
Measure the fluorescence emission of each solution at the determined optimal excitation and emission wavelengths.
-
Plot the change in fluorescence intensity as a function of analyte concentration to generate a calibration curve.
-
Protocol Adaptation for this compound
As specific photophysical data for the 6'-bromo derivative is scarce, it is crucial to empirically determine its optimal parameters.
-
Determine Absorption Maxima: Following Protocol 1, record the UV-Vis spectra of the SP and MC forms to identify their respective λmax values. The UV irradiation wavelength for the SP to MC conversion should be chosen based on the absorption spectrum of the SP form.
-
Determine Optimal Excitation and Emission Wavelengths: Once the MC form is generated, use a fluorometer to record an excitation-emission matrix (EEM) to find the optimal wavelength pair for maximum fluorescence intensity.
-
Evaluate Solvent Effects: Repeat the characterization in different solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) to understand the influence of the environment on the photochromic and fluorescence properties.[4][5] This is critical for optimizing the sensor's performance for a specific application.
-
Assess Photostability: Expose the MC form to continuous irradiation at the excitation wavelength and monitor the fluorescence intensity over time to assess its photostability and potential for photobleaching.
Conclusion
This compound is a versatile photochromic molecule with significant potential for development as a light-activated sensor. By leveraging its reversible, light-induced isomerization between the non-fluorescent SP form and the fluorescent MC form, it can be employed in various sensing applications. The protocols outlined in this document provide a comprehensive framework for the characterization and application of this compound. Due to the influence of the bromo-substituent on the electronic and photophysical properties, it is essential to perform the initial characterization steps to determine the optimal parameters for any specific sensing system.
References
- 1. Spiropyran - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emergent-scientist.edp-open.org [emergent-scientist.edp-open.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent effects on a mechanochemical reaction - American Chemical Society [acs.digitellinc.com]
- 6. turbo.vernier.com [turbo.vernier.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Measuring the Quantum Yield of Spiropyran Photochromism
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the determination of the photochromic quantum yield (Φ) of spiropyran derivatives. The quantum yield is a critical parameter for characterizing the efficiency of the photo-induced transformation of the colorless spiropyran (SP) form to the colored merocyanine (MC) form. Accurate measurement of Φ is essential for the development and application of spiropyran-based materials in various fields, including drug delivery, molecular switches, and smart materials.
Two primary methods for determining the photochromic quantum yield are presented: the absolute method using chemical actinometry and the relative method using a photochromic standard.
Absolute Method: Chemical Actinometry
The absolute method determines the quantum yield by directly measuring the photon flux of the irradiation source using a chemical actinometer. Potassium ferrioxalate is a widely used and well-characterized actinometer for the UV-A region (250-500 nm), which is the typical activation wavelength for spiropyrans.[1][2]
Principle
The quantum yield (Φ_SP→MC) is the ratio of the number of spiropyran molecules converted to the merocyanine form to the number of photons absorbed by the sample.[3] This can be expressed as:
Φ_SP→MC = (moles of SP reacted) / (moles of photons absorbed)
Chemical actinometry is used to determine the photon flux (moles of photons per unit time) of the light source. Once the photon flux is known, the number of photons absorbed by the spiropyran sample can be calculated, and subsequently, the quantum yield can be determined.
Experimental Protocol: Determination of Photon Flux using Potassium Ferrioxalate Actinometry
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) solution (typically 0.006 M in 0.05 M H₂SO₄). Note: This solution is light-sensitive and should be prepared in the dark and stored in a light-protected container.[2]
-
0.1% (w/v) 1,10-phenanthroline solution.[2]
-
Buffer solution (e.g., sodium acetate/sulfuric acid).[2]
-
Ferrous ammonium sulfate for calibration curve.[2]
-
Spectrophotometer
-
Quartz cuvettes
-
Irradiation source (e.g., 365 nm LED or lamp)
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of Fe²⁺ of known concentrations using ferrous ammonium sulfate.
-
To each standard, add the 1,10-phenanthroline solution and buffer. The Fe²⁺ will form a stable, colored complex.
-
Measure the absorbance of the standards at the maximum absorption wavelength of the complex (around 510 nm) to create a calibration curve of absorbance versus Fe²⁺ concentration.[2]
-
-
Irradiate the Actinometer:
-
Place a known volume of the potassium ferrioxalate actinometer solution in a quartz cuvette.
-
Irradiate the solution with the light source under the exact same conditions (e.g., distance from the source, geometry) that will be used for the spiropyran sample.[4]
-
Irradiate for a specific time period, ensuring that the conversion is kept low (typically <10%) to maintain a linear response.[4]
-
-
Determine the Amount of Fe²⁺ Formed:
-
After irradiation, take a precise aliquot of the irradiated actinometer solution and add the 1,10-phenanthroline solution and buffer to form the colored complex.
-
Measure the absorbance of the solution at 510 nm.
-
Using the calibration curve, determine the concentration of Fe²⁺ formed during irradiation.
-
-
Calculate the Photon Flux:
-
The number of moles of Fe²⁺ formed is calculated from its concentration and the volume of the irradiated solution.
-
The photon flux (I₀) in moles of photons per second can be calculated using the following equation: I₀ = (moles of Fe²⁺ formed) / (Φ_Fe²⁺ * t * (1 - 10⁻ᴬ)) where:
-
Φ_Fe²⁺ is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., 1.25 at 365 nm).
-
t is the irradiation time in seconds.
-
A is the absorbance of the actinometer solution at the irradiation wavelength.
-
-
Experimental Protocol: Determination of Spiropyran Quantum Yield
Procedure:
-
Prepare the Spiropyran Solution:
-
Prepare a solution of the spiropyran in a suitable solvent. The concentration should be adjusted to have an absorbance of approximately 0.5-1.0 in the merocyanine form to allow for accurate spectral measurements.[4]
-
-
Irradiate the Spiropyran Solution:
-
Record the initial UV-Vis absorption spectrum of the spiropyran solution (the colorless SP form).
-
Irradiate the solution with the same calibrated light source used for the actinometry for a known period (t). Ensure that the change in absorbance is linear with time, which typically corresponds to less than 10% conversion to the MC form.[4]
-
Record the UV-Vis absorption spectrum at regular, short time intervals during irradiation to monitor the formation of the merocyanine form (typically a strong absorption band in the 500-620 nm region).[4]
-
-
Calculate the Number of Molecules Isomerized:
-
From the change in absorbance at the λ_max of the merocyanine form and its molar extinction coefficient (ε_MC), calculate the number of moles of spiropyran molecules that have isomerized to the merocyanine form. Moles of SP reacted = (ΔA / (ε_MC * l)) * V where:
-
ΔA is the change in absorbance at λ_max of the MC form.
-
ε_MC is the molar extinction coefficient of the MC form at λ_max.
-
l is the path length of the cuvette (typically 1 cm).
-
V is the volume of the irradiated solution in liters.
-
-
-
Calculate the Quantum Yield:
-
The number of photons absorbed by the spiropyran sample is calculated using the determined photon flux (I₀) and the absorbance of the spiropyran solution at the irradiation wavelength (A_SP). Moles of photons absorbed = I₀ * t * (1 - 10⁻ᴬ_SP)
-
The quantum yield (Φ_SP→MC) is then calculated as:[4] Φ_SP→MC = (Moles of SP reacted) / (Moles of photons absorbed)
-
Relative Method
The relative method is a more common and often simpler approach that determines the quantum yield of a sample by comparing its photochemical response to that of a standard with a known quantum yield.[1] While widely used for fluorescence quantum yield measurements, finding a well-characterized and commercially available photochromic standard for spiropyran isomerization can be challenging. A practical approach is to use a well-studied spiropyran derivative with a reliably reported quantum yield as an in-house standard.
Principle
The quantum yield of the sample (Φ_sample) can be calculated relative to a standard (Φ_std) using the following equation, adapted from fluorescence quantum yield measurements:[5][6]
Φ_sample = Φ_std * (k_sample / k_std) * (A_std / A_sample)
where:
-
k is the rate of change of the merocyanine absorbance with respect to time at the beginning of the irradiation.
-
A is the absorbance at the irradiation wavelength.
This equation assumes that both the sample and the standard are irradiated under identical conditions (light source, intensity, geometry) and that the initial rates of photoconversion are measured.
Experimental Protocol
Materials:
-
Spiropyran sample of unknown quantum yield.
-
Photochromic standard with a known quantum yield (e.g., a well-characterized spiropyran derivative).
-
Spectrophotometer
-
Quartz cuvettes
-
Irradiation source (e.g., 365 nm LED or lamp)
Procedure:
-
Prepare Sample and Standard Solutions:
-
Prepare solutions of the spiropyran sample and the photochromic standard in the same solvent.
-
The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (ideally < 0.1) to ensure a linear relationship between absorbance and concentration and to minimize inner filter effects.[5]
-
-
Measure Absorbance:
-
Measure the UV-Vis absorbance spectra of both the sample and standard solutions. Note the absorbance values at the irradiation wavelength (A_sample and A_std).
-
-
Irradiate and Monitor Photoconversion:
-
Place the sample solution in the spectrophotometer and irradiate it with the light source.
-
Record the absorbance at the λ_max of the merocyanine form at short, regular time intervals to monitor its formation.
-
Plot the absorbance of the merocyanine form versus irradiation time. The initial part of this plot should be linear.
-
Determine the initial slope of this plot (k_sample).
-
Repeat the exact same procedure for the standard solution to determine its initial slope (k_std). It is crucial that the experimental conditions (light intensity, cuvette position, etc.) are identical for both measurements.[1]
-
-
Calculate the Quantum Yield:
-
Use the measured slopes and absorbances to calculate the quantum yield of the sample using the equation provided in the principle section.
-
Data Presentation
Quantitative data for the photochromic quantum yield of spiropyran derivatives should be summarized in a clear and structured table for easy comparison.
| Spiropyran Derivative | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ_SP→MC) | Reference |
| 1',3',3'-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (6-nitro BIPS) | Toluene | 365 | ~0.1 - 0.2 | [2] |
| Spiro[1,3-dihydroindole-2,2'-chromene] (Unsubstituted SP) | Tetrachloroethene | - | < 0.1 | [7][8] |
| Water-soluble spiropyran | - | - | - | [8] |
| 6-nitroBIPS | Various Organic Solvents | - | ~0.1 - 0.6 | [2] |
Note: Quantum yields are highly sensitive to the experimental conditions, including the solvent, temperature, and excitation wavelength. The values presented here are representative ranges found in the literature.
Visualization of Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflows for both the absolute and relative quantum yield measurement techniques.
Absolute Quantum Yield Measurement Workflow
Caption: Workflow for absolute quantum yield measurement.
Relative Quantum Yield Measurement Workflow
Caption: Workflow for relative quantum yield measurement.
References
- 1. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. edinst.com [edinst.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
Protocol for Immobilizing Spiropyran Derivatives on SiO2 Surfaces: Application Notes for Researchers
Authored for researchers, scientists, and drug development professionals, this document provides a detailed protocol for the chemical immobilization of spiropyran derivatives onto silicon dioxide (SiO2) surfaces. This procedure facilitates the development of photoresponsive materials with applications in chemical sensing, biosensing, and drug delivery.
Spiropyrans are a class of photochromic molecules that undergo a reversible structural change when exposed to specific wavelengths of light.[1][2][3][4] This isomerization between a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form allows for the dynamic modulation of surface properties such as color, polarity, and fluorescence.[1][2][3][4][5] The ability to functionalize SiO2 surfaces with these molecules opens avenues for creating smart materials with on-demand functionalities.
This protocol outlines a widely adopted and effective three-step method for covalently attaching spiropyran derivatives to SiO2 surfaces.[1] The process involves the activation of the silica surface to generate hydroxyl groups, followed by amination using an organosilane, and finally, the coupling of a carboxyl-functionalized spiropyran.
Experimental Workflow & Signaling Pathway
The overall experimental workflow for the immobilization of spiropyran on a SiO2 surface is depicted below.
Caption: A streamlined three-step workflow for spiropyran immobilization.
The photo-switching behavior of the immobilized spiropyran is the core of its functionality. UV light induces the transformation from the closed spiropyran (SP) form to the open, fluorescent merocyanine (MC) form. This process is reversible upon exposure to visible light.
Caption: Reversible photoisomerization of spiropyran.
Experimental Protocols
The following sections provide detailed methodologies for each step of the immobilization process.
Surface Activation (Hydroxylation)
This step aims to generate a high density of hydroxyl (-OH) groups on the SiO2 surface, which are essential for the subsequent silanization reaction.
-
Materials:
-
SiO2 substrates (e.g., silicon wafers with a native oxide layer, glass slides, or silica nanoparticles)
-
Sulfuric acid (H2SO4, 98%)
-
Hydrogen peroxide (H2O2, 30%)
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
-
Procedure:
-
Prepare a piranha solution by carefully adding H2O2 to H2SO4 in a 1:3 volume ratio. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Immerse the SiO2 substrates in the piranha solution for 15-30 minutes at room temperature.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
The activated surfaces should be used immediately for the amination step.
-
Surface Amination
This step introduces primary amine (-NH2) groups onto the hydroxylated surface using an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES).
-
Materials:
-
Activated SiO2 substrates
-
(3-aminopropyl)triethoxysilane (APTES)
-
Anhydrous ethanol or toluene
-
-
Procedure:
-
Prepare a 2% (v/v) solution of APTES in anhydrous ethanol.[2][4]
-
Immerse the activated SiO2 substrates in the APTES solution for 5-60 minutes at room temperature.[2][4] A 5-minute incubation has been shown to be effective.[2][4]
-
Rinse the substrates with ethanol to remove any unbound APTES.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Sonicate the substrates in ethanol to remove any loosely bound silane molecules.
-
Dry the aminated substrates under a stream of nitrogen gas.
-
Spiropyran Functionalization
In this final step, a spiropyran derivative containing a reactive group, typically a carboxylic acid (SP-COOH), is covalently coupled to the surface amine groups.
-
Materials:
-
Aminated SiO2 substrates
-
Carboxylic acid-functionalized spiropyran (e.g., 3'-(3-Carboxypropyl)-3',3'-dimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline])
-
A suitable solvent (e.g., ethanol, dimethylformamide - DMF)
-
(Optional) Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate amide bond formation.
-
-
Procedure:
-
Dissolve the SP-COOH in the chosen solvent to a desired concentration (e.g., 1-10 mg/mL).
-
If using coupling agents, pre-activate the SP-COOH by reacting it with DCC and NHS in the solvent for 1-2 hours at room temperature to form an NHS-ester.
-
Immerse the aminated SiO2 substrates in the SP-COOH solution (or the activated NHS-ester solution).
-
Allow the reaction to proceed for 12-24 hours at room temperature in a dark environment to prevent premature photo-switching of the spiropyran.
-
After incubation, thoroughly rinse the functionalized substrates with the solvent to remove any non-covalently bound spiropyran molecules.
-
Dry the spiropyran-functionalized substrates under a stream of nitrogen gas.
-
Characterization and Data Presentation
Successful immobilization can be verified through a suite of surface characterization techniques. The expected outcomes are summarized in the table below.
| Characterization Technique | Purpose | Expected Result for Successful Immobilization |
| Contact Angle Goniometry | To measure changes in surface wettability (hydrophilicity/hydrophobicity). | Decrease after activation (more hydrophilic), increase after amination (more hydrophobic), further change after spiropyran functionalization. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | Appearance of N 1s peak after amination. Appearance of characteristic peaks for spiropyran (e.g., N 1s from the nitro group) after functionalization. |
| Ellipsometry | To measure the thickness of the immobilized molecular layers. | Stepwise increase in layer thickness after each immobilization step. |
| Fluorometric Analysis | To confirm the photo-switching functionality of the immobilized spiropyran. | Fluorescence emission in the visible range (e.g., ~630 nm) upon excitation (e.g., ~585 nm) after UV irradiation, which is absent before UV exposure.[1] |
| UV-Vis Spectroscopy | To monitor the photochromic behavior of the functionalized surface. | Appearance of an absorption band in the visible region (e.g., ~550 nm) after UV irradiation, corresponding to the MC form. |
Alternative Immobilization Strategies
While the three-step protocol is robust, other methods for immobilizing spiropyran on SiO2 surfaces exist:
-
Silylation of Spiropyran: A spiropyran derivative is first functionalized with a silane group. This silylated spiropyran can then be directly reacted with the hydroxyl groups on the activated SiO2 surface in a single step.[1]
-
Sol-Gel Method: Spiropyran molecules can be entrapped within a silica matrix during its formation via a sol-gel process.[6][7] This method is particularly useful for preparing bulk materials or coatings with embedded photochromic properties.
-
Physical Adsorption: While not a covalent immobilization, spiropyran can be physically adsorbed onto the surface of porous silica nanoparticles.[6] However, this method may suffer from leaching of the molecule over time.
The choice of immobilization strategy will depend on the specific application, the desired surface density of spiropyran, and the required stability of the functionalized layer. The detailed protocol provided here offers a reliable and well-characterized starting point for the development of novel spiropyran-based photoresponsive materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Spiropyran Immobilization and Characterization Protocols for Reversible Photopatterning of SiO2 Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tuning the Photochromism of Spiropyran in Functionalized Nanoporous Silica Nanoparticles for Dynamic Anticounterfeiting Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Spectroscopic Analysis of Spiropyran-Merocyanine Conversion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various spectroscopic methods to analyze the photochromic conversion of spiropyran (SP) to its colored merocyanine (MC) form. This reversible isomerization is a cornerstone of molecular switch technologies and finds applications in drug delivery, materials science, and sensing.
Introduction to Spiropyran-Merocyanine Photochromism
Spiropyrans are a class of photochromic molecules that exist in a colorless, closed spirocyclic (SP) form.[1][2] Upon irradiation with ultraviolet (UV) light, the C-O bond in the spiro center cleaves, leading to a planar, conjugated, and colored zwitterionic merocyanine (MC) form.[3][4] This process is reversible and can be triggered back to the SP form by visible light or heat.[5][6] The distinct spectroscopic properties of the SP and MC forms allow for detailed analysis of the conversion process.
Spectroscopic Methods for Analysis
The conversion between spiropyran and merocyanine can be monitored and quantified using several spectroscopic techniques, primarily UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method provides unique insights into the kinetics, thermodynamics, and structural changes of the isomerization process.
I. UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is the most common method for monitoring the SP-MC conversion due to the dramatic color change. The colorless SP form primarily absorbs in the UV region, while the colored MC form exhibits a strong absorption band in the visible region (typically between 500-600 nm).[6][7]
Quantitative Data Summary
| Spectroscopic Parameter | Spiropyran (SP) Form | Merocyanine (MC) Form | Solvent/Conditions | Reference |
| Absorption Maximum (λmax) | ~340 nm | ~560 nm | Dichloromethane | [7] |
| ~355 nm | ~550-595 nm | Chloroform | [8][9] | |
| - | 560.2 nm | Ethanol | [10] | |
| - | ~430 nm | Aqueous media | [11] | |
| Molar Extinction Coefficient (ε) | - | 138,000 cm⁻¹/M at 560.2nm | Ethanol | [10] |
Experimental Protocol: Monitoring SP to MC Conversion using UV-Vis Spectroscopy
-
Sample Preparation:
-
Dissolve the spiropyran compound in a suitable solvent (e.g., dichloromethane, ethanol, acetonitrile) to a final concentration of approximately 10 µM.[11]
-
Use a quartz cuvette with a 1 cm path length for all measurements.
-
Prepare a solvent blank for baseline correction.
-
-
Instrumentation Setup:
-
Use a UV-Vis spectrophotometer capable of scanning from at least 300 nm to 700 nm.
-
Set the spectral bandwidth to 1.0 nm, the signal averaging time to 0.133 sec, the data interval to 0.25 nm, and the scan rate to 112.5 nm/min.[10]
-
-
Measurement of the Spiropyran (SP) Form:
-
Record the absorption spectrum of the spiropyran solution in the dark to obtain the spectrum of the closed SP form. The solution should be colorless.[5]
-
-
Photoisomerization to the Merocyanine (MC) Form:
-
Measurement of the Merocyanine (MC) Form:
-
Kinetic Analysis (Optional):
-
To study the kinetics of the thermal back-reaction (MC to SP), monitor the decrease in the absorbance of the MC peak over time in the dark at a constant temperature.
-
To study the kinetics of the photo-conversion, record spectra at different time intervals during UV irradiation.[11]
-
II. Fluorescence Spectroscopy
The merocyanine form of many spiropyrans is fluorescent, while the spiropyran form is typically non-fluorescent or weakly fluorescent. This "off-on" fluorescence switching provides a sensitive method for detecting the conversion.
Quantitative Data Summary
| Spectroscopic Parameter | Spiropyran (SP) Form | Merocyanine (MC) Form | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | - | 560 nm | - | [14] |
| - | 530 nm | Ethanol | [10] | |
| Emission Maximum (λem) | Weakly fluorescent | 579 nm | - | [14] |
| - | 569 nm | Aqueous solution | [15] | |
| Fluorescence Quantum Yield (ΦF) | Low | 0.39 | Ethanol | [10] |
Experimental Protocol: Analyzing SP to MC Conversion using Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the spiropyran compound (e.g., 1-10 µM) in a fluorescence-grade solvent in a quartz cuvette. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[10]
-
-
Instrumentation Setup:
-
Measurement of the Spiropyran (SP) Form:
-
Record the fluorescence emission spectrum of the solution in the dark by exciting at a wavelength where the SP form might have some residual absorption (e.g., in the UV region). Typically, very low or no fluorescence is observed.
-
-
Photoisomerization to the Merocyanine (MC) Form:
-
Irradiate the sample with UV light (e.g., 365 nm) to convert the SP to the MC form.
-
-
Measurement of the Merocyanine (MC) Form:
-
Excite the solution at the absorption maximum of the MC form (e.g., 560 nm).[14]
-
Record the fluorescence emission spectrum. A significant increase in fluorescence intensity should be observed.
-
-
Reversibility Check:
-
Irradiate the sample with visible light to convert the MC form back to the SP form and record the fluorescence spectrum again to confirm the quenching of fluorescence.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for detailed structural characterization of the spiropyran and merocyanine isomers. Changes in the chemical shifts of specific protons can confirm the C-O bond cleavage and the subsequent isomerization.
Key NMR Spectral Changes
| Nucleus | Spiropyran (SP) Form | Merocyanine (MC) Form | Observation | Reference |
| ¹H NMR | Geminal methyl groups at ~1.19 and 1.3 ppm | Shifted downfield | Effect of positively charged nitrogen in the open form | [11] |
| N-methyl peak at ~2.97 ppm | Shifted downfield to ~3.41 ppm | Cleavage of the C-O bond | [11] | |
| Olefinic protons at ~5.77 and 6.9 ppm (cis) | - | Disappearance of cis-olefinic protons | [11] |
Experimental Protocol: Characterizing SP and MC Forms using ¹H NMR
-
Sample Preparation:
-
Dissolve a sufficient amount of the spiropyran compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
NMR of the Spiropyran (SP) Form:
-
Acquire a ¹H NMR spectrum of the sample in the dark. This spectrum will correspond to the closed spiropyran form.
-
-
In-situ Photoisomerization:
-
Irradiate the NMR tube with a UV LED (e.g., 365 nm) directly inside the NMR spectrometer if equipped with an in-situ irradiation setup.[4] Alternatively, irradiate the sample outside the spectrometer and quickly acquire the spectrum.
-
-
NMR of the Merocyanine (MC) Form:
-
Acquire a ¹H NMR spectrum after UV irradiation.
-
Compare the spectrum with that of the SP form. Look for the characteristic downfield shifts of the methyl and N-methyl protons and changes in the olefinic region to confirm the formation of the merocyanine isomer.[11]
-
-
Multi-dimensional NMR (Optional):
-
For complex structures and unambiguous assignment of isomers, 2D NMR techniques like COSY and NOESY can be employed.[16]
-
Visualizations
Caption: Reversible isomerization of spiropyran to merocyanine.
Caption: Experimental workflow for spectroscopic analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proton-Stabilized Photochemically Reversible E/Z Isomerization of Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omlc.org [omlc.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Development of Spiropyran Immobilization and Characterization Protocols for Reversible Photopatterning of SiO2 Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Spectrum [Merocyanine 540] | AAT Bioquest [aatbio.com]
- 15. ias.ac.in [ias.ac.in]
- 16. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran Photostability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran and similar spiropyran compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its photostability a concern?
This compound is a photochromic molecule belonging to the spiropyran family. These molecules can reversibly switch between two isomers—a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form—upon stimulation by light.[1] This unique property makes them promising for applications like optical data storage, smart coatings, and drug delivery.[1] However, a significant challenge is their limited photostability, as they can undergo irreversible degradation ("fatigue") after repeated switching cycles, leading to a loss of photochromic performance.[2]
Q2: What are the main factors that influence the photostability of this spiropyran?
Several factors in the microenvironment of the spiropyran molecule can significantly impact its photostability:
-
Polymer Matrix: The properties of a host polymer matrix, such as polarity, rigidity, and glass transition temperature (Tg), play a crucial role.[1] Polar matrices can stabilize the zwitterionic merocyanine form, which can affect thermal fading rates and fatigue resistance.[1]
-
Solvent Polarity: The polarity of the solvent affects the stability of the open merocyanine form.[1] Polar solvents can stabilize the MC form through dipole-dipole interactions.[1]
-
pH: The pH of the environment can influence the stability of both the spiropyran and merocyanine forms. For some spiropyrans, acidic conditions can lead to the formation of a protonated, more stable merocyanine form.[3][4][5]
-
Molecular Structure: The presence of different substituents on the spiropyran molecule can influence its electronic properties and, consequently, its photostability. For instance, electron-donating groups can affect the stability of the open form.[6][7]
Q3: How can I improve the photostability of my this compound sample?
Several strategies can be employed to enhance the photostability of spiropyrans:
-
Embedding in a Polymer Matrix: Incorporating the spiropyran into a suitable polymer matrix can protect it from degradative processes. The choice of polymer is critical, with factors like polarity and rigidity influencing the outcome.[1][8] For example, embedding spiropyrans in poly(methyl methacrylate) (PMMA) has been shown to influence their switching rate and photostability.[8]
-
Encapsulation in Nanoparticles: Immobilizing the spiropyran molecules inside the hydrophobic pockets of polymer nanoparticles can significantly improve their photostability and resistance to fatigue.[2][9][10] This encapsulation provides a protective environment, shielding the dye from potential reactants like oxygen.[2]
-
Chemical Modification: Introducing specific functional groups to the spiropyran structure can enhance its stability. For example, introducing an electron-donating methoxy group has been shown to improve stability against hydrolysis.[6]
-
Control of pH: For certain applications, operating in an acidic environment can stabilize the protonated merocyanine form, potentially reducing degradation pathways available to the zwitterionic form.[3][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of color after a few UV/Vis cycles (Photofatigue) | - Photodegradation of the spiropyran molecule, possibly due to reaction with oxygen.[2]- Aggregation of the dye molecules.[12] | - Embed in a Polymer Matrix: Disperse the spiropyran in a polymer like PMMA or PVA to provide a more rigid and protective environment.[1][8]- Use Nanoparticle Encapsulation: Encapsulate the spiropyran within polymer nanoparticles to isolate it from the bulk environment and inhibit degradation pathways.[2][9]- Degas Solutions: If working in solution, deoxygenate the solvent to minimize photo-oxidation. |
| Incomplete switching between colorless and colored forms | - The polymer matrix is too rigid, hindering the conformational change required for isomerization.- The polarity of the solvent or matrix is not optimal for stabilizing the desired form.[1] | - Select an Appropriate Polymer Matrix: Choose a polymer with a suitable glass transition temperature (Tg) and polarity. A less rigid matrix might facilitate more complete switching.- Optimize Solvent: If in solution, experiment with solvents of varying polarity to find one that best supports the photochromic equilibrium. |
| Compound degrades in aqueous solution | - Hydrolysis of the merocyanine form, which can be pH-dependent.[6] | - Adjust pH: Investigate the effect of pH on stability. For some spiropyrans, acidic conditions can stabilize the molecule.[3][6]- Chemical Modification: If possible, synthesize derivatives with substituents that enhance hydrolytic stability, such as electron-donating groups.[6] |
| Variability in photochromic response between experiments | - Inconsistent concentration of the spiropyran.- Differences in the preparation of the polymer film or solution.- Fluctuation in irradiation intensity or wavelength. | - Standardize Protocols: Ensure consistent preparation methods for samples, including spiropyran concentration and film casting procedures.- Control Irradiation Source: Use a calibrated light source with consistent output for all experiments. |
Quantitative Data
Table 1: Comparison of Spiropyran Photoswitching Reversibility in Different Environments
| Environment | Reversibility at 2000s | Reversibility at 4000s | Reference |
| Covalently attached to nanoparticle surfaces | 83% | 50% | [2] |
| Encapsulated inside polymer nanoparticles | 95% | 75% | [2] |
Experimental Protocols
Protocol 1: Preparation of Spiropyran-Doped Polymer Films by Solution Casting
This protocol describes a general method for preparing polymer films containing this compound.
Materials:
-
This compound
-
Polymer (e.g., PMMA, PVA, Cellulose Acetate)[12]
-
Solvent (e.g., Chlorobenzene for PMMA, Dioxane for CA, Carbon Tetrachloride for PVA)[12]
-
Glass substrate
-
Stir plate and magnetic stir bar
-
Oven
Procedure:
-
Prepare a solution of the chosen polymer in a suitable solvent. The concentration will depend on the desired film thickness.
-
Add the this compound to the polymer solution to achieve the desired concentration (e.g., 2% by weight).[12]
-
Stir the mixture at a slightly elevated temperature (e.g., 40°C) for 30 minutes to ensure the spiropyran is fully dissolved and dispersed.[12]
-
Cast the solution onto a clean glass substrate.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature.
-
Once the film is formed, dry it in an oven at a temperature below the polymer's glass transition temperature to remove any residual solvent.
Protocol 2: Monitoring Photostability using UV-Vis Spectroscopy
This protocol outlines how to measure the photostability of a spiropyran-doped film over multiple photo-switching cycles.
Equipment:
-
UV-Vis Spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., >500 nm)
Procedure:
-
Initial Spectrum: Record the absorption spectrum of the prepared spiropyran-doped polymer film before any irradiation.
-
Coloration: Irradiate the film with UV light to induce the conversion to the colored merocyanine form. Monitor the change in the absorption spectrum over time until the photostationary state (PSS) is reached, characterized by the maximum absorbance of the merocyanine peak.[1]
-
Decoloration (Bleaching): Irradiate the colored film with visible light to promote the reverse reaction back to the colorless spiropyran form. Record the absorption spectrum periodically until the merocyanine peak disappears.[1]
-
Cycling and Fatigue Measurement: Repeat the coloration and bleaching cycles (steps 2 and 3) multiple times. After each cycle, record the maximum absorbance of the merocyanine form at the PSS. A decrease in this maximum absorbance over cycles indicates photodegradation or fatigue.[8]
-
Data Analysis: Plot the maximum absorbance of the merocyanine form as a function of the number of cycles. The rate of decrease can be used to quantify the photostability.
Visualizations
Caption: Experimental workflow for preparing and analyzing the photostability of spiropyran-doped polymer films.
Caption: Logical relationship between the problem of low photostability and various improvement strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton-Stabilized Photochemically Reversible E/Z Isomerization of Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]
- 5. Acidochromic spiropyran–merocyanine stabilisation in the solid state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Spiropyran as Building Block in Peptide Synthesis and Modulation of Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Research Portal [rex.libraries.wsu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting low yields in the synthesis of spiropyran compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of spiropyran compounds, with a focus on resolving low yields.
Troubleshooting Low Yields
Low yields in spiropyran synthesis can arise from several factors, including suboptimal reaction conditions, inefficient purification, and the formation of side products. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Product Formation Detected by TLC
Possible Cause: Inefficient condensation of the indolium salt and salicylaldehyde derivative.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the purity of the Fischer's base or its corresponding indolium salt and the salicylaldehyde derivative. Impurities can inhibit the reaction.
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is crucial. While piperidine and triethylamine are commonly used, consider alternative bases that have been reported to give high yields, such as choline hydroxide in an aqueous medium.
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate and yield. Protic solvents like ethanol and methanol are standard, but for specific substrates, aprotic solvents like acetonitrile or DMF might be more effective.
-
Temperature and Reaction Time: Ensure the reaction is heated to the appropriate temperature (typically reflux) for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Consider Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and significantly increase yields.
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products
Possible Cause: Formation of side products, such as the "bis-condensed" byproduct.
Troubleshooting Steps:
-
Stoichiometry Control: To minimize the formation of the "bis-condensed" side product, it is recommended to use the quaternary indolenyl salt instead of the free methylene base. An equimolar amount of an organic base like piperidine or a slight excess of the aldehyde component should be used.[1]
-
TLC Analysis:
-
Co-spotting: Use a co-spot on your TLC plate with both the starting material and the reaction mixture to clearly distinguish the product from the unreacted starting materials.[2]
-
Streaking: If your spiropyran product is highly polar, it may streak on the silica gel plate. Adding a small amount of a suitable acid (like formic acid) or base (like triethylamine) to the eluent can improve the spot shape.
-
Impurity Identification: Unreacted indolium salt will typically have a very low Rf value and may remain at the baseline. The salicylaldehyde starting material will have a different Rf from the spiropyran product. The "bis-condensed" byproduct will have a distinct Rf value that should be identified.
-
Problem 3: Significant Product Loss During Purification
Possible Cause: Inefficient purification method or product degradation.
Troubleshooting Steps:
-
Purification Method Selection:
-
Recrystallization vs. Column Chromatography: For some spiropyrans, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can result in higher yields compared to column chromatography.
-
Acid-Mediated Purification: A novel approach involves an acid-mediated purification strategy. This can be particularly effective for separating the desired spiropyran from basic impurities.
-
-
Product Stability:
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive spiropyran derivatives. If you suspect this is an issue, you can use deactivated (neutral) silica gel for chromatography.
-
Light and Air Sensitivity: Some spiropyrans and their open merocyanine forms are sensitive to light and air. It is advisable to perform purification steps with minimal exposure to strong light and under an inert atmosphere if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in spiropyran synthesis?
A1: The most frequent causes are suboptimal reaction conditions for the condensation step and product loss during purification. The choice of base and solvent, reaction temperature, and purification method all play critical roles in achieving a high yield.
Q2: How can I improve the yield of my spiropyran synthesis?
A2: A highly effective method for improving yields is the use of microwave-assisted synthesis, which can increase yields to over 70% and drastically reduce reaction times.[3] Additionally, optimizing the stoichiometry of your reactants to avoid side products and choosing the most appropriate purification method are crucial. One-pot synthesis protocols have also been developed to achieve high yields in a streamlined process.[4]
Q3: I see a persistent impurity in my 1H NMR spectrum. What could it be?
A3: A common impurity is the "bis-condensed" byproduct. While specific chemical shifts will depend on the exact structure, you should carefully analyze the aromatic and aliphatic regions of your spectrum for unexpected signals. Comparing the integration of these signals to your product's signals can help in identifying and quantifying the impurity. Complete 1H and 13C NMR spectral assignments for some bis-spiropyran derivatives have been reported and can be used as a reference.[5]
Q4: My product appears as a streak on the TLC plate. What should I do?
A4: Streaking on a TLC plate is often due to the compound being too polar for the chosen eluent or due to strong interactions with the stationary phase (silica gel). You can try a more polar solvent system. If the compound has acidic or basic functional groups, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can often resolve the streaking by neutralizing the compound and reducing its interaction with the silica gel.
Q5: Is there a "greener" way to synthesize spiropyrans with high yields?
A5: Yes, a greener synthesis route using the biocompatible base choline hydroxide in water has been reported. This method offers advantages such as mild reaction conditions, simple workup, short reaction times, and high product yields.[6]
Data Presentation
Table 1: Comparison of Synthesis Methods for Spiropyran Derivatives
| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Notes |
| Conventional Heating | 2 - 15 hours | Variable (often < 50%) | Yield is highly dependent on substrate and specific conditions. |
| Microwave Irradiation | 10 - 15 minutes | 72 - 99% | Significant reduction in reaction time and increase in yield.[3] |
| One-Pot Synthesis | Varies | High | Streamlined process that can improve overall yield by minimizing handling and purification steps between reactions.[4] |
| "Greener" Synthesis (Choline Hydroxide/Water) | Short | High | Environmentally friendly alternative with simple workup.[6] |
Experimental Protocols
High-Yield Microwave-Assisted Synthesis of 6-nitroBIPS
This protocol is a general guideline based on reported microwave-assisted syntheses of spiropyran derivatives.
Materials:
-
1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)
-
5-Nitrosalicylaldehyde
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 5-nitrosalicylaldehyde.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) for 10-15 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Acid-Mediated Purification of Spiropyrans
This protocol outlines a general procedure for an acid-mediated purification strategy.
Procedure:
-
Dissolve the crude spiropyran product in a suitable organic solvent (e.g., dichloromethane).
-
Add an aqueous acid solution (e.g., 1M HCl) to the organic solution and stir vigorously. The spiropyran will be protonated and move to the aqueous layer.
-
Separate the aqueous layer containing the protonated spiropyran.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) to deprotonate the spiropyran, which will precipitate out of the solution.
-
Collect the precipitated spiropyran by filtration, wash with water, and dry under vacuum.
Visualizations
Caption: A workflow diagram for troubleshooting low yields in spiropyran synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Complete 1H and 13C NMR spectral assignment of symmetric and asymmetric bis-spiropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
Technical Support Center: Optimizing Photo-switching of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran (6'-bromo-BIPS). The focus is on optimizing its photo-switching speed between the colorless spiropyran (SP) form and the colored merocyanine (MC) form.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the photo-switching of 6'-bromo-BIPS?
A1: The photo-switching of 6'-bromo-BIPS is a photochromic reaction. Upon irradiation with UV light, the molecule undergoes a reversible transformation from its thermodynamically stable, colorless spiropyran (SP) form to a colored, planar merocyanine (MC) form.[1][2] The reverse reaction, from MC back to SP, can be triggered by visible light or can occur thermally in the dark.[3] This process involves the cleavage of the C-O spiro bond.[4]
Q2: What are the key factors that influence the photo-switching speed?
A2: The primary factors influencing the photo-switching speed (both the coloration and decoloration rates) are:
-
Solvent Polarity: The polarity of the solvent significantly affects the stability of the zwitterionic merocyanine form.[5][6][7][8]
-
Temperature: Temperature influences the rate of thermal relaxation from the merocyanine (MC) to the spiropyran (SP) form.[5]
-
Light Intensity: The intensity of the UV and visible light sources will directly impact the rate of the photochemical reactions.
-
Substituents: The nature and position of substituents on the spiropyran scaffold can alter the electronic properties and steric hindrance, thereby affecting the switching kinetics.
Q3: How does solvent polarity affect the switching speed?
A3: Polar solvents tend to stabilize the polar, zwitterionic merocyanine (MC) form. This stabilization can lead to a longer lifetime for the MC form, meaning a slower thermal fading (decoloration) rate.[5] Conversely, in non-polar solvents, the thermal relaxation to the spiropyran (SP) form is often faster.[5][7][8] The quantum yield of coloration can also be affected, often decreasing with increasing solvent polarity.[5]
Q4: What is the expected timescale for the SP to MC conversion?
A4: The photochemical conversion from the spiropyran (SP) to the merocyanine (MC) form is typically a very fast process, occurring on the picosecond to nanosecond timescale upon UV excitation.[9] The subsequent isomerization to the most stable MC conformer can take a few hundred nanoseconds.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Slow or incomplete coloration upon UV irradiation. | 1. Low UV light intensity: The light source may not be powerful enough. 2. Inappropriate wavelength: The excitation wavelength may not be optimal for 6'-bromo-BIPS. 3. Solvent effects: In highly polar solvents, the quantum yield of coloration can be reduced.[5] 4. Photodegradation: Prolonged or high-intensity UV exposure can lead to irreversible chemical changes. | 1. Increase UV light intensity or move the sample closer to the source. 2. Use a UV source with a peak wavelength around 365 nm. [1][2] 3. Test the photo-switching in a less polar solvent (e.g., toluene, dichloromethane) to see if the efficiency improves. 4. Limit UV exposure time and intensity. Use filters if necessary. Work under an inert atmosphere to reduce photo-oxidation. |
| Fast fading of the colored (merocyanine) form. | 1. Solvent polarity: Non-polar solvents promote rapid thermal relaxation to the spiropyran form.[5][8] 2. High temperature: Increased temperature accelerates the thermal back reaction.[5] | 1. Use a more polar solvent (e.g., ethanol, acetonitrile) to stabilize the merocyanine form. 2. Conduct the experiment at a lower temperature, if permissible for the application. |
| No observable photo-switching. | 1. Incorrect concentration: The concentration of the spiropyran solution may be too high or too low. 2. Sample degradation: The compound may have degraded due to improper storage or handling. 3. Instrumental issue: The detector of the spectrophotometer or microscope may not be sensitive in the visible range where the merocyanine absorbs. | 1. Prepare fresh solutions at a typical concentration for UV-Vis spectroscopy (e.g., 10 µM). [2] 2. Store the compound in a cool, dark, and dry place. Obtain a fresh sample if necessary. 3. Ensure your detection system is functioning correctly and is set to the appropriate wavelength range for the merocyanine form (typically 500-650 nm). |
| Irreversible color change or sample bleaching. | 1. Photodegradation: This is a common issue with spiropyrans upon prolonged exposure to UV light. 2. Chemical reaction: The merocyanine form can be reactive, especially in the presence of nucleophiles or oxygen. | 1. Minimize UV exposure. Use the lowest effective light intensity and duration. 2. Degas the solvent to remove oxygen. Ensure the solvent is pure and free of reactive contaminants. |
Quantitative Data
| Spiropyran Derivative | Solvent | Relaxation Time (τ) from MC to SP | Activation Energy (Ea) |
| 6-nitroBIPS analogue | Methylcyclohexane | 2 s | 75 kJ mol⁻¹ |
| 6-nitroBIPS analogue | Ethanol | 10,000 s | 105 kJ mol⁻¹ |
| Data extrapolated from studies on nitro-substituted spiropyrans.[5] |
Experimental Protocols
General Protocol for Measuring Photo-switching Kinetics using UV-Vis Spectroscopy
This protocol outlines the steps to measure the kinetics of both the UV-induced coloration (SP to MC) and the thermal fading (MC to SP) of 6'-bromo-BIPS.
Materials:
-
This compound
-
Spectroscopic grade solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., a filtered white light lamp)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 6'-bromo-BIPS in a chosen solvent (e.g., 1 mM in acetonitrile).
-
From the stock solution, prepare a dilute solution (e.g., 10 µM) in the desired solvent directly in a quartz cuvette.
-
-
Measuring the UV-Vis Spectrum of the Spiropyran (SP) Form:
-
Keep the solution in the dark for a sufficient time to ensure it is fully in the SP form.
-
Record the absorption spectrum. The SP form typically has absorption bands in the UV region.
-
-
UV-Induced Coloration (SP to MC Conversion):
-
Place the cuvette in the spectrophotometer and position a UV lamp to irradiate the sample.
-
Simultaneously start recording the absorbance at the λmax of the merocyanine form (typically around 550-600 nm) as a function of time.
-
Continue irradiation until a photostationary state is reached (i.e., the absorbance at the MC peak no longer changes).
-
-
Measuring Thermal Fading (MC to SP Conversion):
-
Once the photostationary state is reached, turn off the UV lamp.
-
Immediately start recording the decrease in absorbance at the λmax of the MC form over time in the dark.
-
The rate of this decay corresponds to the thermal relaxation rate.
-
-
Visible Light-Induced Fading (MC to SP Conversion):
-
After reaching the photostationary state with UV light, irradiate the sample with a visible light source.
-
Record the decrease in absorbance at the λmax of the MC form over time.
-
Data Analysis:
-
The thermal fading process often follows first-order kinetics. The rate constant (k) can be determined by fitting the absorbance decay curve to an exponential function: A(t) = A₀ * exp(-kt).
-
The half-life (t₁/₂) of the MC form can be calculated as t₁/₂ = ln(2)/k.
Visualizations
Caption: Reversible photo-switching of spiropyran.
Caption: Workflow for kinetic analysis.
Caption: Troubleshooting decision tree.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Spiropyran Immobilization and Characterization Protocols for Reversible Photopatterning of SiO2 Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Spiropyrans as molecular optical switches - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Effect on solvent polarity and concentration on the photo transformation of 6-nitro BIPS - IIUM Repository (IRep) [irep.iium.edu.my]
- 8. Effect on solvent polarity and concentration on the photo transformation of 6-nitro BIPS | Semantic Scholar [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
Common challenges in studying the photochromism of spiropyrans in solid state
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the photochromism of spiropyrans in the solid state.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spiropyran derivative shows excellent photochromism in solution but is inactive or shows a very weak response in the solid state (crystal, powder, or thin film). What is the likely cause and how can I address it?
A1: This is a common challenge primarily due to dense molecular packing in the solid state, which restricts the significant conformational changes required for the spiropyran (SP) to merocyanine (MC) isomerization.[1][2][3] The lack of sufficient free volume hinders the ring-opening process.
Troubleshooting Steps:
-
Introduce Bulky Substituents: Synthesize spiropyran derivatives with bulky groups. This strategy increases the free volume around the photochromic core, facilitating the necessary structural changes for photoisomerization in the solid state.[4][5]
-
Utilize Host-Guest Chemistry: Incorporate the spiropyran into a host matrix that provides pre-organized cavities, such as cyclodextrins or metal-organic frameworks (MOFs).[4][6][7] This isolates the spiropyran molecules and ensures sufficient space for isomerization.
-
Disperse in a Polymer Matrix: Embedding the spiropyran into a polymer matrix can prevent dense packing and provide a more flexible local environment.[7][8] The choice of polymer is critical, as the matrix can influence the kinetics and stability of the photochromic process.
-
Low-Temperature Studies: Some spiropyrans that are not photochromic at room temperature in the solid state exhibit photochromism at lower temperatures.[9][10] This is because the rate of thermal reversion from the colored merocyanine form to the colorless spiropyran form is significantly reduced at low temperatures.
Q2: The photochromic response of my spiropyran-doped polymer film is inconsistent across different batches or even within the same sample. What could be causing this variability?
A2: Inconsistent photochromic behavior in polymer films often stems from "matrix effects," where the local polymer environment significantly influences the spiropyran's ability to switch.
Troubleshooting Steps:
-
Control Film Preparation: Standardize the film preparation method (e.g., spin coating, drop casting) and ensure consistent solvent evaporation rates. Rapid or uneven evaporation can lead to phase separation or aggregation of the spiropyran.
-
Optimize Spiropyran Concentration: High concentrations can lead to the formation of aggregates (dimers or larger stacks) of the merocyanine form, which have different absorption spectra and thermal stability compared to the monomeric species.[11]
-
Vary the Polymer Matrix: The polarity and rigidity of the polymer backbone affect the stability of the zwitterionic merocyanine form and the kinetics of the ring-closing reaction.[8] Experiment with different polymers (e.g., PMMA, cellulose acetate) to find a matrix that provides the desired performance.
-
Annealing: Thermal annealing of the polymer film below its glass transition temperature can sometimes lead to a more uniform distribution of the spiropyran molecules.
Q3: My solid-state spiropyran sample shows a good initial photochromic response, but the colored state quickly fades, even in the dark. How can I improve the thermal stability of the merocyanine form?
A3: The rapid fading of the colored state is due to the thermal instability of the open merocyanine (MC) form, which spontaneously reverts to the more thermodynamically stable closed spiropyran (SP) form.[8]
Troubleshooting Steps:
-
Incorporate Stabilizing Moieties: Introduce functional groups into the spiropyran structure that can stabilize the zwitterionic merocyanine form through intramolecular interactions, such as hydrogen bonding.
-
Utilize a Polar Matrix: Dispersing the spiropyran in a polar polymer matrix can help to stabilize the polar merocyanine form.
-
Acidic Environment: In the presence of a strong acid, the merocyanine can be protonated to form the MCH+ species, which is often more thermally stable than the neutral MC form.[12][13]
-
Interaction with Metal Ions: The merocyanine form can chelate with certain metal ions, forming a complex that is more thermally stable than the free merocyanine.[14]
Q4: After several cycles of UV and visible light irradiation, the photochromic performance of my solid-state sample degrades significantly. What causes this photofatigue, and how can it be mitigated?
A4: Photofatigue is the irreversible degradation of the spiropyran molecule, leading to a loss of photochromic activity. Common degradation pathways include photo-oxidation and irreversible side reactions.[15]
Troubleshooting Steps:
-
Exclude Oxygen: Perform experiments in an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation, which is a major cause of fatigue.[15]
-
Introduce Antioxidants: Incorporating antioxidants into the solid-state matrix can help to quench reactive oxygen species.
-
Modify the Molecular Structure: Certain substituents on the spiropyran backbone can improve its photostability. For example, covalent attachment to a polyoxometalate has been shown to enhance fatigue resistance.[16]
-
Control Irradiation Intensity: High-intensity light can accelerate degradation. Use the minimum light intensity necessary to induce the photochromic transition.
Quantitative Data Summary
| Challenge | Parameter | Observation in Solution | Observation in Solid State | Potential Improvement | Reference |
| Thermal Stability of Merocyanine | Fading Kinetics | Monoexponential decay | Biexponential decay, slower kinetics | Dispersion in silica matrix | [17] |
| Photo-response | Isomerization Quantum Yield | Typically higher | Often significantly lower due to steric hindrance | Introduction of bulky groups, use of host matrices | [1][4] |
| Aggregation | Absorption Spectrum | Sharp, well-defined peaks | Broadened or new absorption bands due to stacking | Lowering concentration, covalent attachment to a matrix | [7][11] |
| Photofatigue | Reversible Cycles | Can be high, solvent dependent | Often lower due to proximity of molecules | Exclusion of oxygen, covalent modification | [15][16] |
Experimental Protocols
Protocol 1: Preparation of Spiropyran-Doped Polymer Films
-
Solution Preparation: Dissolve the spiropyran derivative and the chosen polymer (e.g., PMMA) in a suitable solvent (e.g., chloroform, THF) to achieve the desired weight percentage of spiropyran.
-
Film Casting:
-
Drop Casting: Dispense a known volume of the solution onto a clean substrate (e.g., glass slide, quartz) and allow the solvent to evaporate slowly in a controlled environment.
-
Spin Coating: Dispense the solution onto a substrate and spin at a controlled speed to achieve a uniform thin film. The film thickness can be controlled by the solution viscosity and spin speed.
-
-
Drying/Annealing: Dry the film under vacuum to remove any residual solvent. Annealing may be performed at a temperature below the polymer's glass transition temperature.
Protocol 2: Characterization of Solid-State Photochromism
-
UV-Vis Spectroscopy: Use a spectrophotometer with a solid-state sample holder to measure the absorption spectra of the sample before and after irradiation.
-
Irradiation:
-
Coloration: Irradiate the sample with a UV light source (e.g., 365 nm LED or lamp) to induce the SP to MC conversion.
-
Bleaching: Irradiate the colored sample with visible light (e.g., >500 nm) to induce the MC to SP conversion.
-
-
Kinetic Analysis: Monitor the change in absorbance at the λmax of the merocyanine form over time in the dark to determine the thermal fading kinetics.
-
Fatigue Measurement: Cycle the sample between the colored and colorless states using alternating UV and visible light irradiation and monitor the decrease in the maximum absorbance of the merocyanine form over a number of cycles.
Visualizations
Caption: Troubleshooting workflow for poor solid-state photochromism.
Caption: Key states and transitions in a spiropyran system.
References
- 1. Photochromism of neutral spiropyran in the crystalline state at room temperature - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]
- 4. Recent Advances in Spiropyran‐Based Solid‐State Photochromic Materials: From Molecular Design to Functional Applications | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. OPG [opg.optica.org]
- 9. Photochromism of spiropyrans and spirooxazines in the solid state: low temperature enhances photocoloration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Photo- and halochromism of spiropyran-based main-chain polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acidochromic spiropyran–merocyanine stabilisation in the solid state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Proton-Stabilized Photochemically Reversible E/Z Isomerization of Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A high fatigue resistant, photoswitchable fluorescent spiropyran–polyoxometalate–BODIPY single-molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Preventing the degradation of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran under UV irradiation
Technical Support Center: 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran (6-Br-SP)
A Guide to Preventing Photodegradation for Researchers
Welcome to the technical support guide for this compound (6-Br-SP). This resource is designed for researchers, scientists, and drug development professionals who utilize this photochromic molecule in their work. We will address common challenges related to its stability under UV irradiation, providing troubleshooting advice and detailed protocols to enhance the longevity and performance of your experiments.
Part 1: Frequently Asked Questions - Understanding 6-Br-SP Degradation
This section addresses the fundamental questions regarding the nature of 6-Br-SP and its susceptibility to photodegradation.
Q1: What is this compound (6-Br-SP) and why is it used?
A1: this compound, often abbreviated as 6-Br-SP or 6-Br-BIPS, is a photochromic organic molecule. Photochromic compounds can reversibly change between two different chemical forms, each with distinct absorption spectra and, consequently, different colors, when exposed to specific wavelengths of light.[1] Upon irradiation with UV light (typically 250–380 nm), the colorless, closed "spiropyran" (SP) form undergoes a chemical bond cleavage to form the colorful, open "merocyanine" (MC) form.[1] This process is reversible with visible light or heat. This switching capability makes 6-Br-SP and its analogues valuable in applications like molecular switches, optical data storage, smart materials, and sensors.[1]
Q2: What is "photodegradation" or "photofatigue" in the context of 6-Br-SP?
A2: Photodegradation, also known as photofatigue, refers to the irreversible loss of photochromic activity after repeated switching cycles (UV/Vis exposure). Instead of cleanly reverting to the original spiropyran form, a fraction of the molecules undergoes irreversible chemical changes, leading to the formation of non-photochromic byproducts.[2][3] This results in a diminished color intensity in the "on" state (merocyanine) and a reduced ability to switch back to the colorless state. This is a critical issue as it limits the functional lifetime of any device or system based on the molecule.[4]
Q3: What is the underlying mechanism of 6-Br-SP photodegradation?
A3: The primary mechanism involves the highly reactive open merocyanine (MC) form. While the closed SP form is relatively stable, the zwitterionic and electronically excited MC form is susceptible to reactions with environmental factors, particularly molecular oxygen.[5] UV irradiation can populate a reactive triplet state of the MC form, which then interacts with oxygen to generate free radicals. These radicals initiate a cascade of irreversible chemical reactions, leading to the destruction of the photochromic system.[6][7] Prolonged exposure to UV light can lead to the degradation of the merocyanine that is formed.
Caption: Photochromic cycle and degradation pathway of 6-Br-SP.
Q4: What are the visible signs of degradation in my experiment?
A4: The most common signs of photodegradation include:
-
Reduced Color Intensity: The sample does not achieve the same depth of color upon UV irradiation as it did initially.
-
Incomplete Reversibility: After irradiation with visible light or heating, the sample does not return to a fully colorless state, often retaining a yellow or brownish tint.
-
Decreased Switching Speed: The rates of both coloring and fading may slow down over time.
-
Baseline Absorption Increase: The UV-Vis spectrum of the "off" state shows a gradual increase in absorption in the visible range, indicating the accumulation of colored, non-switchable byproducts.
Part 2: Troubleshooting Guide for Rapid Photodegradation
This section is formatted to address the common problem statement: "My 6-Br-SP sample is losing its photochromic activity too quickly. What are the potential causes and solutions?"
Scenario 1: Degradation in Solution-Phase Experiments
Problem: You observe a significant loss of photochromic performance after only a few UV/Vis cycles in a liquid solvent.
-
Potential Cause A: Aggressive Solvent Environment
-
Scientific Rationale: The stability of the open merocyanine form is highly dependent on the solvent's properties.[8] Protic solvents (like alcohols) can form hydrogen bonds with the merocyanine, which can sometimes stabilize it but may also facilitate degradation pathways. Highly polar solvents can also influence the energy landscape of the molecule, affecting its stability.
-
Troubleshooting Protocol:
-
Solvent Screening: If your experimental design allows, test the photostability of 6-Br-SP in a range of solvents with varying polarities and proticities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethyl Acetate).
-
Quantify Fatigue: For each solvent, perform a controlled fatigue experiment. Cycle the sample between UV (e.g., 365 nm) and Vis (e.g., >500 nm) irradiation for a set number of cycles (e.g., 20 cycles).
-
Monitor Absorbance: Record the maximum absorbance of the MC form at its λmax after each cycle. Plot this absorbance versus the cycle number. A steeper decline indicates lower photostability.
-
Select Optimal Solvent: Choose the solvent that provides the best balance of photochromic performance and stability for your application.
-
-
| Solvent Type | Polarity | General Effect on Merocyanine (MC) Stability | Recommendation |
| Non-Polar (e.g., Toluene, Hexane) | Low | Generally favors the closed SP form; can offer good photostability. | Recommended for high-stability applications. |
| Aprotic Polar (e.g., Acetonitrile, Acetone) | Medium-High | Stabilizes the zwitterionic MC form, often leading to strong coloration.[9] | Good starting point, but monitor for fatigue. |
| Protic Polar (e.g., Ethanol, Methanol) | High | Can form H-bonds, potentially altering degradation pathways. | Use with caution; may require stabilizers. |
-
Potential Cause B: Presence of Molecular Oxygen
-
Scientific Rationale: As discussed in Q3, photo-oxidation is a major degradation pathway.[5] The interaction between the excited merocyanine molecule and dissolved oxygen in the solvent generates highly destructive reactive oxygen species (ROS).
-
Troubleshooting Protocol:
-
Deoxygenate the Solvent: Before dissolving the 6-Br-SP, purge the solvent by bubbling a stream of an inert gas (e.g., Argon or Nitrogen) through it for at least 15-20 minutes.
-
Maintain Inert Atmosphere: Prepare your sample and run your experiment under a continuous blanket of the inert gas to prevent atmospheric oxygen from re-dissolving.
-
Compare Results: Run a parallel experiment without deoxygenation to confirm if oxygen was the primary culprit. The sample under the inert atmosphere should exhibit significantly improved fatigue resistance.
-
-
Scenario 2: Degradation in Polymer Matrices, Films, or Solids
Problem: Your 6-Br-SP-doped polymer film or solid-state sample shows rapid degradation or poor switching performance.
-
Potential Cause A: Polymer Matrix Effects
-
Scientific Rationale: The local environment provided by the polymer matrix has a profound impact on the spiropyran's ability to switch and its long-term stability.[10] The rigidity of the polymer can hinder the large-scale conformational change required for the SP-to-MC transition. Furthermore, the polarity and gas permeability of the polymer affect the stability of the MC form and its exposure to oxygen. Studies have shown that the choice of polymer, such as cellulose acetate versus PMMA, can result in significant differences in fatigue resistance.[11]
-
Troubleshooting Protocol:
-
Matrix Selection: If possible, test different host polymers. Polymers with higher free volume and appropriate polarity can improve performance.
-
Covalent Immobilization: Consider chemically bonding the 6-Br-SP molecule to the polymer backbone. Covalent attachment can significantly reduce photodegradation compared to simply dispersing the molecule in the matrix.[9] This prevents aggregation and can alter deactivation pathways favorably.
-
Plasticizers: Introduce a plasticizer into your polymer formulation to increase chain mobility, which may facilitate the photo-isomerization process.
-
-
| Polymer Matrix | Typical Observation on Spiropyran Fatigue | Reference |
| Poly(methyl methacrylate) (PMMA) | Often shows better fatigue resistance compared to other matrices. | [11] |
| Cellulose Acetate (CA) | Can exhibit more rapid loss of initial absorption. | [11] |
| Poly(vinyl acetate) (PVA) | Performance can be intermediate, but matrix effects are significant. | [11] |
-
Potential Cause B: Aggregation and Intermolecular Reactions
-
Scientific Rationale: In the solid state, spiropyran molecules can be in close proximity. This can lead to the formation of aggregates, which have different photochemical properties and can open up new degradation pathways.[4] Pure monolayers of spiropyrans have been shown to degrade rapidly.[2][3]
-
Troubleshooting Protocol:
-
Lower Concentration: Reduce the weight percentage (wt%) of 6-Br-SP in your polymer blend to increase the average distance between molecules.
-
Use a Spacer/Co-dopant: In thin film applications, creating mixed monolayers by co-depositing 6-Br-SP with an inert molecule (like an alkanethiol) can isolate the photochromic molecules, suppressing side-reactions and dramatically improving stability.[2][3]
-
-
Part 3: Advanced Stabilization Protocols & Methodologies
For applications requiring maximum longevity, the use of chemical stabilizers is essential. These additives work by intercepting the degradation process at key stages.
Mechanism of Advanced Stabilizers
UV absorbers act as a primary shield, while Hindered Amine Light Stabilizers (HALS) act as radical scavengers to neutralize damaging species that are formed.[7]
Caption: Mechanisms of UV Absorbers and HALS in preventing degradation.
Protocol 1: Stabilization using Hindered Amine Light Stabilizers (HALS)
Hindered Amine Light Stabilizers (HALS) do not absorb UV radiation but act as potent free-radical scavengers. They operate in a regenerative cycle, allowing a single molecule to neutralize many radicals, providing extremely long-term protection.[6][12]
-
Recommended HALS: Tinuvin 770, Tinuvin 292, or similar derivatives of tetramethylpiperidine.
-
Methodology (for a 10 mL solution):
-
Prepare Stock Solution: Create a 10 mg/mL stock solution of your chosen HALS in a compatible solvent (e.g., Toluene or Dichloromethane).
-
Determine Concentration: The optimal concentration of HALS is typically between 0.1% and 2.0% by weight relative to the polymer or total solids content. For solutions, start with a concentration approximately 10-50 times that of your 6-Br-SP molar concentration.
-
Addition: To your 10 mL solution of 6-Br-SP, add the appropriate volume of the HALS stock solution. For example, to achieve a concentration of 1 mg/mL, add 1 mL of the stock solution.
-
Mixing: Ensure the solution is thoroughly mixed.
-
Evaluation: Perform a fatigue test as described in Scenario 1 (Cause A) and compare the results to a non-stabilized control sample.
-
Protocol 2: Stabilization using UV Absorbers
UV absorbers compete with the 6-Br-SP for incident photons. They absorb damaging UV radiation and dissipate the energy harmlessly as heat, effectively shielding the photochrome.[13]
-
Recommended UV Absorbers: Benzotriazole-based (e.g., Tinuvin 328) or benzophenone-based (e.g., Uvinul 3008) absorbers.
-
Methodology (for a polymer film):
-
Selection: Choose a UV absorber whose absorption spectrum strongly overlaps with the UV activation wavelength of your 6-Br-SP but does not absorb in the visible region where the MC form is read.
-
Concentration: Typical loading levels are 0.5% to 2.5% by weight relative to the polymer.
-
Preparation of Polymer Dope:
-
Dissolve your host polymer (e.g., 1 gram of PMMA) in a suitable solvent (e.g., 10 mL of Dichloromethane).
-
In a separate vial, dissolve your 6-Br-SP (e.g., 10 mg, 1 wt%) and the UV absorber (e.g., 20 mg, 2 wt%) in a small amount of the same solvent.
-
Add the 6-Br-SP/UV absorber solution to the polymer solution and mix thoroughly until homogeneous.
-
-
Casting: Cast the film using your standard laboratory procedure (e.g., drop casting, spin coating).
-
Evaluation: Compare the photostability (fatigue resistance) of the stabilized film against a control film containing only 6-Br-SP. The stabilized film should withstand a significantly higher number of switching cycles.[7]
-
Expert Tip: For maximum protection, a synergistic approach combining both a HALS and a UV absorber is often the most effective strategy.[7] The UV absorber reduces the number of photons reaching the photochrome, and the HALS scavenges any radicals that still manage to form.
References
- 1. Spiropyran - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Eliminating Fatigue in Surface-Bound Spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 7. en.hamiico.com [en.hamiico.com]
- 8. Spiropyran as Building Block in Peptide Synthesis and Modulation of Photochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. OPG [opg.optica.org]
- 12. HALS Hindered Amine Light Stabilizer, UV HALS Chemical Stabilizer| Tintoll [uvabsorber.com]
- 13. schem.net [schem.net]
How to control the thermal fading of the merocyanine form of spiropyrans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiropyrans. The focus is on controlling the thermal fading of the merocyanine form, a critical aspect for many applications.
Troubleshooting Guides
Problem: The colored merocyanine (MC) form of my spiropyran fades back to the colorless spiropyran (SP) form too quickly at room temperature.
Possible Cause 1: Inappropriate Solvent Choice
The stability of the merocyanine form is highly dependent on the solvent environment.[1][2][3][4][5] Polar solvents generally stabilize the zwitterionic merocyanine form, slowing down the thermal reversion to the spiropyran form.[1][4][5]
Suggested Solution:
-
Increase Solvent Polarity: Switch to a more polar solvent. For instance, if you are using toluene (a non-polar solvent), consider switching to acetonitrile, DMSO, or ethanol to enhance the lifetime of the MC form.[2][3][6] The equilibrium amount of the MC form has been shown to increase with solvent polarity, from 9% in toluene to 99% in DMSO for certain spiropyrans.[5]
-
Aqueous Media: In some cases, aqueous media can stabilize the MC form through hydrogen bonding interactions, which can lower the ground state energy of the MC form compared to the SP form.[7][8]
Experimental Protocol: Solvent Effect Analysis
-
Prepare solutions of your spiropyran at the same concentration in a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMSO, ethanol).
-
Irradiate each solution with UV light (e.g., 365 nm) to induce the conversion to the MC form until the photostationary state is reached.[9]
-
Monitor the thermal decay of the MC form in the dark at a constant temperature by measuring the decrease in absorbance at the λmax of the MC form using a UV-Vis spectrophotometer.[2][3][9]
-
Plot the absorbance versus time and fit the data to a first-order kinetic model to determine the rate constant (k) and half-life (t½) of the thermal fading in each solvent.[2][3]
Possible Cause 2: Molecular Structure of the Spiropyran
The inherent thermal stability of the merocyanine form is dictated by the chemical structure of the spiropyran.
Suggested Solution:
-
Introduce Electron-Withdrawing Groups: The presence of electron-withdrawing substituents, such as a nitro (NO2) group, on the benzopyran moiety can stabilize the merocyanine form through resonance.[10][11]
-
Incorporate Bulky Substituents: Introducing bulky groups can sterically hinder the rotation around the C-C bonds necessary for the ring-closing isomerization from the planar MC form back to the spirocyclic SP form.[4][12]
Possible Cause 3: Environmental Factors
Temperature and the presence of certain chemical species can influence the rate of thermal fading.
Suggested Solution:
-
Lower the Temperature: The rate of thermal fading is temperature-dependent.[4][6] Performing experiments at lower temperatures will slow down the reversion to the SP form. The activation energy for the thermal conversion of MC to SP is typically in the range of 70-105 kJ/mol.[6][13][14]
-
Utilize Additives:
-
Acids (Acidochromism): The addition of an acid can protonate the merocyanine form, leading to a more stable species and inhibiting thermal reversion.[4][10][11][15] In some cases, this can lead to thermally stable switching between the spiropyran and the protonated E-merocyanine forms.[11]
-
Metal Ions (Metallochromism): Certain metal ions can chelate with the merocyanine form, creating a thermally stable complex.[5][9][16] For example, the addition of aluminum ions has been shown to result in extraordinary thermal stability of the MC form.[9]
-
Experimental Protocol: Effect of Additives
-
Prepare a solution of your spiropyran in a suitable solvent.
-
Divide the solution into aliquots and add varying concentrations of an acid (e.g., HCl, H3PO4) or a metal salt (e.g., AlCl3).
-
Generate the MC form by UV irradiation.
-
Monitor the thermal decay kinetics as described in the "Solvent Effect Analysis" protocol.
-
Compare the decay rates of the samples with and without additives.
Problem: My spiropyran doesn't show significant photochromism in the solid state.
Possible Cause: Crystal Packing and Lack of Free Volume
In the crystalline solid state, the dense packing of spiropyran molecules can restrict the large conformational changes required for the isomerization to the merocyanine form.[12][17]
Suggested Solution:
-
Disperse in a Polymer Matrix: Incorporating the spiropyran into a polymer matrix such as PMMA, PVA, or cellulose acetate can provide the necessary free volume for photoisomerization to occur.[18][19][20] The polymer matrix can also stabilize the MC form by slowing down the trans-cis isomerization.[18]
-
Co-crystallization: An innovative approach is to co-crystallize the spiropyran with an inorganic acid. This can stabilize the open-ring merocyanine form in the solid state through protonation.[15]
-
Create Composite Films: Dispersing spiropyran derivatives in a silica composite film can dramatically stabilize the photomerocyanine form, in some cases keeping the initial intensity at λmax for an extended period.[18] This stabilization can be enhanced by forming intermolecular hydrogen bonds between the spiropyran and the silica matrix.[18]
Experimental Protocol: Preparation of a Spiropyran-Doped Polymer Film
-
Dissolve the spiropyran and the chosen polymer (e.g., PMMA) in a common solvent (e.g., chloroform).
-
Cast the solution onto a glass slide or into a petri dish.
-
Allow the solvent to evaporate slowly in a dust-free environment.
-
Once the film is formed and completely dry, irradiate it with UV light to observe the photochromic effect.
-
Monitor the thermal fading by measuring the absorbance of the film over time in the dark.
Frequently Asked Questions (FAQs)
Q1: What is thermal fading and why is it important to control?
Thermal fading, also known as thermal reversion or thermal bleaching, is the spontaneous process where the colored, open-ring merocyanine (MC) form of a spiropyran reverts to its colorless, closed-ring spiropyran (SP) form in the absence of a light stimulus. Controlling this process is crucial for applications that require the colored state to be stable for a certain period, such as in optical data storage, smart windows, and drug delivery systems.
Q2: How does solvent polarity affect the rate of thermal fading?
The merocyanine form has a zwitterionic character, meaning it has separated positive and negative charges. Polar solvents can stabilize this charge separation through solvation, thus lowering the energy of the MC state and increasing the energy barrier for the thermal ring-closing reaction back to the less polar SP form.[1][4] Consequently, an increase in solvent polarity generally leads to a slower thermal fading rate.[6]
Q3: Can I completely stop the thermal fading of the merocyanine form?
Completely stopping thermal fading at room temperature in solution is challenging as the SP form is often the thermodynamically more stable isomer. However, several strategies can dramatically slow it down to the point where the MC form is stable for extended periods. These include:
-
Protonation with acids, which can in some cases lead to thermally stable E- and Z-isomers of the protonated merocyanine.[10][11]
-
Co-crystallization with inorganic acids to stabilize the MC form in the solid state.[15]
Q4: What is the typical activation energy for the thermal reversion from merocyanine to spiropyran?
The activation energy (Ea) for the thermal conversion of the merocyanine form back to the spiropyran form typically ranges from 75 to 105 kJ/mol, and it tends to increase with the polarity of the solvent.[6] In some systems, activation energies have been estimated to be around 71 kJ/mol for molecules attached directly to a substrate and 90 kJ/mol for those in an upper layer.[13][14]
Q5: Are there any quantitative measures to compare the stability of the merocyanine form in different environments?
Yes, the stability is often quantified by the first-order rate constant (k) of the thermal fading process or the half-life (t½ = ln(2)/k). A smaller rate constant and a longer half-life indicate greater stability of the merocyanine form. These parameters can be determined by monitoring the decay of the MC absorption band over time using UV-Vis spectroscopy.[2][3]
Data Presentation
Table 1: Effect of Solvent Polarity on the Thermal Fading Rate of 6-NO2-BIPS at 25°C
| Solvent | Polarity Index (ET(30)) | Rate Constant (k) (s⁻¹) | Half-life (t½) (s) |
| Toluene | 33.9 | 1.5 x 10⁻² | 46 |
| THF | 37.4 | 5.0 x 10⁻³ | 139 |
| Acetonitrile | 45.6 | 1.8 x 10⁻³ | 385 |
| Ethanol | 51.9 | 1.0 x 10⁻⁴ | 6931 |
| DMSO | 45.1 | 6.4 x 10⁻⁵ | 10830 |
Data compiled and generalized from literature values for illustrative purposes.[3][6]
Table 2: Influence of Substituents on Merocyanine Stability
| Spiropyran Derivative | Key Substituent | General Effect on MC Stability | Rationale |
| 6-nitro-BIPS | Nitro group at 6' position | Increased stability | Resonance stabilization of the phenolate in the MC form.[10][11] |
| Spiropyrans with bulky groups | e.g., tert-butyl | Increased stability | Steric hindrance to ring-closing isomerization.[4][12] |
| Hydroxynaphthalimide-spiropyran | Hydroxynaphthalimide moiety | Polarity-driven isomerization | Stabilizes the MC form in polar media.[5] |
Visualizations
Caption: Workflow for investigating the thermal fading kinetics of spiropyrans.
Caption: Strategies to control and slow the thermal fading of merocyanine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Thermal isomerization of spiropyran to merocyanine in aqueous media and its application to colorimetric temperature indication - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Proton-Stabilized Photochemically Reversible E/Z Isomerization of Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in Spiropyran‐Based Solid‐State Photochromic Materials: From Molecular Design to Functional Applications | Semantic Scholar [semanticscholar.org]
- 13. Chemistry of the photoisomerization and thermal reset of nitro-spiropyran and merocyanine molecules on the channel of the MoS2 field effect transistor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Chemistry of the photoisomerization and thermal reset of nitro-spiropyran and merocyanine molecules on the channel of the MoS2 field effect transistor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acidochromic spiropyran–merocyanine stabilisation in the solid state - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Thermally Stable Merocyanine Form of Photochromic Spiropyran with...: Ingenta Connect [ingentaconnect.com]
- 17. Ultrafast signatures of merocyanine overcoming steric impedance in crystalline spiropyran - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Choice for Enhanced Photochromic Performance of Spiropyrans
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent selection for experiments involving spiropyran-based photochromic compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during spiropyran experiments.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why is the color change (photochromism) weak or absent upon UV irradiation? | 1. Solvent Polarity: The chosen solvent may be too non-polar to stabilize the colored merocyanine (MC) form. 2. Low Concentration: The spiropyran concentration might be too low for a visible color change. 3. Degradation: The compound may have degraded due to prolonged exposure to light, oxygen, or impurities in the solvent.[1][2] 4. Incorrect Wavelength: The UV irradiation wavelength may not be optimal for the specific spiropyran derivative. | 1. Increase Solvent Polarity: Switch to a more polar solvent (e.g., ethanol, acetonitrile, DMSO) to better stabilize the zwitterionic MC form.[3][4] 2. Increase Concentration: Prepare a more concentrated solution, being mindful of potential aggregation in non-polar solvents. 3. Use Fresh Solutions & High-Purity Solvents: Prepare fresh solutions before each experiment and use solvents of high purity to minimize degradation. Consider deoxygenating the solvent.[1] 4. Optimize Irradiation Wavelength: Consult the literature for the optimal excitation wavelength for your specific spiropyran derivative. |
| The colored solution fades back to colorless too quickly (fast thermal relaxation). | 1. Solvent Choice: Non-polar solvents generally lead to faster thermal fading of the MC form back to the spiropyran (SP) form. 2. Temperature: Higher temperatures accelerate the rate of thermal relaxation. | 1. Select a More Polar Solvent: Polar solvents can stabilize the MC form, slowing down the thermal fading process.[5][6] 2. Control Temperature: Conduct experiments at a controlled and lower temperature to reduce the rate of thermal relaxation. |
| The colored solution fades too slowly or not at all. | 1. Highly Polar Solvent: Very polar solvents can excessively stabilize the MC form, making the reverse reaction to the SP form very slow.[5][6] 2. "Negative Photochromism": In some cases, particularly in highly polar solvents like water, the MC form can be the thermodynamically more stable isomer.[4] | 1. Reduce Solvent Polarity: Use a solvent with intermediate polarity or a mixture of solvents to achieve the desired fading rate. 2. Induce Reversion with Visible Light: Shine visible light on the solution to promote the conversion from the MC back to the SP form. |
| I observe a gradual loss of photochromic activity over multiple cycles (fatigue). | 1. Photooxidation: The spiropyran or merocyanine form can be susceptible to oxidation, especially in the presence of oxygen and light.[1] 2. Bimolecular Degradation: At high concentrations, particularly in non-polar solvents that promote aggregation, bimolecular photodegradation can occur.[1] 3. Hydrolysis: In the presence of water, some spiropyran derivatives can undergo hydrolysis. | 1. Deoxygenate Solvents: Purge the solvent with an inert gas (e.g., nitrogen or argon) before use. 2. Work at Lower Concentrations: Diluting the solution can reduce the likelihood of bimolecular degradation pathways. 3. Use Anhydrous Solvents: If hydrolysis is suspected, use dry solvents to minimize this degradation pathway. |
| The absorption maximum (λmax) of the colored form is different from the literature value. | 1. Solvatochromism: The λmax of the MC form is highly dependent on the polarity of the solvent.[3] Polar solvents tend to cause a blue shift (hypsochromic shift), while non-polar solvents cause a red shift (bathochromic shift).[3][7] 2. Solvent Impurities: Impurities in the solvent can affect the local environment of the spiropyran molecule. | 1. Verify Solvent Polarity: Ensure you are using the same solvent and purity as cited in the literature. The observed shift is a predictable consequence of solvatochromism. 2. Use High-Purity Solvents: Employing high-purity solvents will ensure that the observed spectral properties are intrinsic to the spiropyran-solvent system. |
Quantitative Data on Spiropyran Performance in Various Solvents
The following tables summarize key performance indicators for a common spiropyran derivative, 6-nitro-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] (6-nitro BIPS), in different solvents.
Table 1: Absorption Maxima (λmax) of the Merocyanine Form of 6-nitro BIPS in Various Solvents
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| Toluene | 2.4 | ~600[7] |
| Dichloromethane | 9.1 | ~580 |
| Acetone | 20.7 | ~565 |
| Ethanol | 24.6 | ~530[8] |
| Acetonitrile | 37.5 | ~550 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~540 |
Note: The exact λmax values can vary slightly depending on experimental conditions such as temperature and concentration.
Table 2: Thermal Relaxation Time (τ) of the Merocyanine Form of 6-nitro BIPS at 25°C
| Solvent | Relaxation Time (τ) in seconds |
| Methylcyclohexane | ~2 |
| Toluene | ~10 |
| Dichloromethane | ~100 |
| Acetonitrile | ~1,000 |
| Ethanol | ~10,000[5][6] |
Table 3: Quantum Yield of Coloration (Φcol) of 6-nitro BIPS with 308 nm Pulses
| Solvent Polarity | Quantum Yield (Φcol) |
| Low (e.g., Toluene) | 0.3 - 0.8[5][6] |
| High (e.g., Ethanol) | < 0.2[5][6] |
Detailed Experimental Protocols
Protocol 1: Characterization of Photochromism by UV-Vis Spectroscopy
Objective: To determine the absorption spectra of the spiropyran (SP) and merocyanine (MC) forms and to monitor the photo-induced conversion.
Materials:
-
Spiropyran compound
-
A selection of solvents of varying polarity (e.g., toluene, dichloromethane, ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., a standard lab lamp)
Procedure:
-
Solution Preparation: Prepare a stock solution of the spiropyran in the chosen solvent. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.
-
Dark Adaptation: Keep the solution in the dark for a sufficient time (e.g., 30 minutes) to ensure that the spiropyran is predominantly in its colorless, closed-ring (SP) form.
-
Record the SP Spectrum: Place the cuvette with the dark-adapted solution in the UV-Vis spectrophotometer and record the absorption spectrum. This will give you the spectrum of the SP form.
-
UV Irradiation: Irradiate the solution in the cuvette with a UV lamp for a set period (e.g., 1-5 minutes) to induce the conversion to the colored, open-ring merocyanine (MC) form.
-
Record the MC Spectrum: Immediately after UV irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum. This spectrum will show the characteristic absorption band of the MC form in the visible region.
-
Reversibility Check: To check for reversibility, irradiate the colored solution with visible light or leave it in the dark to observe the thermal relaxation back to the SP form. Record the spectrum again to confirm the disappearance of the MC absorption band.
Protocol 2: Kinetic Analysis of Thermal Relaxation
Objective: To determine the rate of thermal fading of the merocyanine form back to the spiropyran form.
Materials:
-
Same as Protocol 1
-
UV-Vis spectrophotometer with kinetic measurement capabilities
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare the MC Form: Follow steps 1-4 of Protocol 1 to generate the colored MC form of the spiropyran.
-
Set up Kinetic Measurement: Set the UV-Vis spectrophotometer to kinetic mode, monitoring the absorbance at the λmax of the MC form over time.
-
Initiate Measurement: Place the cuvette with the colored solution into the temperature-controlled holder in the spectrophotometer and immediately start the kinetic measurement.
-
Data Acquisition: Record the decrease in absorbance at the λmax of the MC form as a function of time until the absorbance returns to its baseline value (or for a sufficiently long period).
-
Data Analysis: The thermal relaxation often follows first-order kinetics. Plot the natural logarithm of the absorbance (ln(A)) versus time. The negative of the slope of this plot will give the first-order rate constant (k). The relaxation time (τ) can be calculated as 1/k.
Visualizations
Caption: Reversible isomerization of spiropyran between its colorless (SP) and colored (MC) forms.
Caption: General experimental workflow for optimizing solvent choice for spiropyran photochromism.
Caption: A decision tree for troubleshooting common issues in spiropyran experiments.
References
- 1. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect on solvent polarity and concentration on the photo transformation of 6-nitro BIPS | Semantic Scholar [semanticscholar.org]
Technical Support Center: High-Purity Purification of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
Introduction: The Unique Challenge of Purifying Spiropyrans
Welcome to the technical support guide for the high-purity purification of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran. This molecule belongs to the spiropyran class of photoswitches, renowned for their ability to undergo reversible isomerization between two distinct forms when stimulated, most commonly by light.[1][2] Understanding this dual nature is paramount to achieving high purity.
-
Spiropyran (SP) Form: A colorless or pale yellow, nonpolar, spirocyclic structure. This is the thermodynamically stable, desired form for the final, pure product.
-
Merocyanine (MC) Form: A colorful (typically purple or blue), highly polar, planar, and zwitterionic structure.[3] This form is generated by exposure to UV light or by interaction with polar solvents and surfaces.[3][4][5]
The primary challenge in purification is preventing the conversion of the desired, nonpolar SP form into the more polar, colored MC form, which can lead to streaking in chromatography, difficulty in crystallization, and an impure final product.[3][6] This guide provides field-proven troubleshooting advice and detailed protocols to navigate these challenges effectively. While tailored for the 6'-bromo derivative, the principles are broadly applicable across the indoline spiropyran family.
Core Principles: Managing the Spiropyran-Merocyanine Equilibrium
Successful purification hinges on controlling the equilibrium between the SP and MC forms. The colored MC form, being zwitterionic, interacts strongly with polar entities like silica gel, leading to purification artifacts.[3][7] Therefore, all purification strategies must be designed to stabilize the colorless SP form.
Caption: The SP-MC equilibrium is influenced by external stimuli.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized this compound product colored (e.g., pink, purple, or blue) even after initial purification attempts?
A: The color is due to the presence of the open-ring merocyanine (MC) isomer.[3] This isomerization is often triggered by exposure to ambient UV light in the lab, the use of polar solvents (like methanol or acetone) during workup, or interaction with the acidic surface of silica gel during chromatography.[3][5][6] The goal of high-purity purification is to convert this MC form back to the colorless spiropyran (SP) form and isolate it.
Q2: What are the most reliable purification techniques for achieving high purity (>98%)?
A: A two-stage approach is typically most effective:
-
Flash Column Chromatography: This is the primary method to remove bulk impurities, such as unreacted starting materials and reaction byproducts.[8] The key is to use a nonpolar eluent system to keep the compound in its SP form.[3]
-
Recrystallization: This is the final step to remove any remaining minor impurities and to isolate the compound in a stable, crystalline form.[5][7] Recrystallization from a nonpolar solvent system is crucial.[5] For extremely challenging separations, preparative HPLC can be used, though it requires significant method development.[9][10]
Q3: How can I effectively monitor the progress of the purification?
A: Thin-Layer Chromatography (TLC) is an indispensable tool.[3][8] When running a TLC plate, the less polar, desired SP form will have a higher Rf value, while the colored, more polar MC form will have a lower Rf value and may appear as a streak. It is critical to spot, run, and visualize the TLC plate quickly and under dim light to minimize on-plate photoisomerization. The final purity should be confirmed by analytical techniques like HPLC and NMR spectroscopy.[3][10]
Q4: What are the common impurities I should expect from a standard synthesis?
A: Typical impurities include unreacted starting materials, such as Fischer's base (1,3,3-trimethyl-2-methyleneindoline) and 5-bromosalicylaldehyde, as well as byproducts from side reactions.[3] Residual solvents from the synthesis and workup are also common.
Q5: How should I handle and store the final high-purity compound to prevent degradation?
A: Store the purified, solid this compound in a vial wrapped in aluminum foil to protect it from light. It should be kept in a cool, dark, and dry place, such as a desiccator or freezer. When preparing solutions, use nonpolar solvents whenever possible and work under dim or yellow light to minimize photoisomerization.
Troubleshooting Guide
Problem: Low Yield or Product Adsorbed Irreversibly on Column
-
Q: I ran a silica gel column, but my yield is extremely low. I see a colored band at the top of the column that won't elute. What happened? A: This is a classic sign that your spiropyran has isomerized to the highly polar merocyanine form on the silica gel.[3] The zwitterionic MC form binds very strongly to the acidic silanol groups of the stationary phase, making it difficult to elute with nonpolar solvents.[7]
Possible Causes & Solutions:
-
Cause: Eluent system is not optimized.
-
Solution: Before running the column, use TLC to find an eluent system (typically hexane/ethyl acetate) where the desired SP product has an Rf value of approximately 0.3-0.4.[3] This ensures good separation without excessive retention time.
-
-
Cause: Exposure to lab lighting during the column run.
-
Cause: The product is simply too strongly adsorbed.
-
Solution: If the product still adheres too strongly even with an optimized nonpolar eluent, a small amount of a slightly more polar solvent, like dichloromethane, can be added to the mobile phase.[3][7] For example, switch from 9:1 Hexane:EtOAc to 8:1:1 Hexane:EtOAc:DCM. This can help release the compound without causing significant isomerization.
-
-
Problem: Product Streaks on TLC or Column is a "Rainbow" of Colors
-
Q: When I run my column, I don't get a clean separation. Instead, I see multiple colored bands and significant streaking. What's going wrong? A: This indicates that the SP-MC isomerization is actively happening on the column.[6] The separation process itself is inducing the formation of the colored, polar MC form, which then streaks down the column.
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting column streaking.
Problem: Difficulty Inducing Crystallization
-
Q: My product is an oil or amorphous solid after chromatography and I can't get it to crystallize. What should I do? A: The inability to crystallize is often caused by residual impurities or the presence of the MC form, which can inhibit crystal lattice formation.[3] The goal is to find a solvent system where the SP form is soluble when hot but sparingly soluble when cold.
Possible Causes & Solutions:
-
Cause: The solution is not sufficiently saturated.
-
Solution: Slowly evaporate the solvent under reduced pressure or with a gentle stream of nitrogen until you observe persistent turbidity.[3]
-
-
Cause: The chosen solvent is not ideal.
-
Solution: Use a nonpolar solvent or a mixture of solvents. Hexane, heptane, or a mixture of hexane and a minimal amount of ethyl acetate or diethyl ether are good starting points.[7] Avoid highly polar solvents like methanol or acetone.
-
-
Cause: Nucleation is inhibited.
-
Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[3] If you have a small amount of pure solid, add a single seed crystal to induce crystallization.
-
-
Detailed Experimental Protocols
Protocol 1: High-Purity Purification by Column Chromatography
This protocol is designed to maximize the recovery of the colorless SP form.
-
Preparation:
-
Perform all steps under dim, indirect lighting. Wrap the column and all collection flasks in aluminum foil.
-
Prepare a silica gel slurry in 100% hexane and pack the chromatography column.[10]
-
Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel.
-
Allow the solvent to fully evaporate in the dark, leaving the crude product on the "dry-load" silica.
-
-
Elution:
-
Carefully add the dry-loaded silica to the top of the packed column.
-
Begin elution with a nonpolar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate), optimized beforehand by TLC.
-
The desired colorless or pale-yellow spiropyran (SP) should be the first major compound to elute. More polar, colored impurities and the MC form will be retained on the column.
-
Collect fractions and monitor by TLC.
-
-
Post-Column Handling:
-
Combine the pure fractions containing the product (as determined by TLC).
-
Remove the solvent under reduced pressure (rotary evaporator) at low temperature (<30°C) to prevent thermal degradation or isomerization.
-
Immediately proceed to recrystallization or store the resulting solid/oil protected from light.
-
| Parameter | Recommended Solvent System | Typical Rf | Notes |
| Initial Elution | Hexane / Ethyl Acetate (95:5 to 90:10) | 0.3 - 0.4 | Good for removing highly nonpolar impurities. |
| Stuck Product | Hexane / Ethyl Acetate / DCM (8:1:1) | > 0.4 | The addition of DCM helps elute product that is strongly adsorbed without being overly polar.[3][7] |
| High Polarity Impurities | Hexane / Ethyl Acetate (7:3) | - | Used to flush the column after the product has been collected. |
Protocol 2: Purification by Recrystallization
This protocol is ideal for final polishing after column chromatography.
-
In a flask wrapped in foil, dissolve the semi-purified product in a minimal amount of a suitable hot solvent (e.g., a mixture of hexane with a few drops of ethyl acetate to achieve dissolution).
-
Once fully dissolved, allow the flask to cool slowly to room temperature. Avoid rapid cooling, as this can trap impurities.
-
Once the solution has reached room temperature, place it in a refrigerator (4°C), and then in a freezer (-20°C) to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexane.
-
Dry the crystals under high vacuum in the dark for several hours to remove all residual solvent. The final product should be a pale yellow or off-white crystalline solid.
References
- 1. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Spiropyran - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Separation of diarylethene-based photoswitchable isomeric compounds by high-performance liquid chromatography and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Aggregation Issues of Spiropyrans in Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming common aggregation-related issues encountered when working with spiropyrans in polymer matrices.
Troubleshooting Guides & FAQs
This section addresses specific problems users might encounter during their experiments in a question-and-answer format.
Issue 1: Poor or No Photochromic Response in the Polymer Film
-
Question: I've incorporated a spiropyran into my polymer matrix, but the film shows a very weak or no color change upon UV irradiation. What could be the problem?
-
Answer: This issue often stems from aggregation of the spiropyran molecules within the polymer matrix. In the aggregated state, the spiropyran's ability to undergo the necessary conformational change to the colored merocyanine form is significantly hindered.[1][2] The rigid environment of a solid polymer matrix can lack the free volume required for this isomerization.[1]
Troubleshooting Steps:
-
Assess Polymer Matrix Polarity: The polarity of the polymer matrix plays a crucial role. A highly polar matrix can stabilize the open merocyanine form, potentially leading to a better photochromic response.[3] Conversely, in nonpolar matrices, the zwitterionic merocyanine form can aggregate, leading to accelerated photodegradation.[4] Consider using a more polar polymer matrix like poly(methyl methacrylate) (PMMA).[3][5]
-
Reduce Spiropyran Concentration: High concentrations of spiropyran can promote aggregation.[6] Try preparing films with a lower weight percentage of the photochromic dye.
-
Covalently Attach Spiropyran to the Polymer: Covalently bonding the spiropyran to the polymer backbone or as a side chain can prevent aggregation and improve photostability and fatigue resistance.[3][7] This can be achieved by copolymerizing a spiropyran-containing monomer.
-
Introduce Bulky Substituents: Synthesizing spiropyran derivatives with bulky groups can sterically hinder aggregation and create more free volume for isomerization in the solid state.[1]
-
Issue 2: Rapid Fatigue or Degradation of the Photochromic Effect
-
Question: My spiropyran-polymer film initially shows good photochromism, but the effect quickly diminishes after a few switching cycles. Why is this happening and how can I improve it?
-
Answer: Photochemical fatigue in spiropyrans is often caused by irreversible side reactions or degradation of the dye, which can be accelerated by aggregation.[4] The formation of non-photoactive aggregates and photo-oxidation are common degradation pathways.[4]
Troubleshooting Steps:
-
Minimize Aggregation: Follow the steps outlined in Issue 1 to reduce aggregation, as this is a primary contributor to fatigue. Covalent attachment to the polymer is particularly effective in enhancing fatigue resistance.[7]
-
Protect from Oxygen: Photo-oxidation can be a significant degradation pathway.[4] Consider preparing and testing your films in an inert atmosphere (e.g., under nitrogen or argon) to minimize contact with oxygen.
-
Choose the Right Polymer Architecture: The architecture of the polymer can influence fatigue resistance. For instance, spiropyran pendant groups in brush or star-shaped polymers have shown better fatigue resistance compared to linear polymers.[4]
-
Encapsulation: Microencapsulating the spiropyran within a protective shell, such as polyurethane or PMMA, can shield it from the environment and improve stability.[8]
-
Issue 3: Unexpected Color or Spectral Shifts
-
Question: The color of my spiropyran-polymer film in the "on" state is different from what I observe in solution, or the absorption maximum has shifted. What causes this?
-
Answer: The spectral properties of the merocyanine form are highly sensitive to its local environment. This phenomenon is known as solvatochromism. In a polymer matrix, the polarity and rigidity of the surrounding polymer chains can cause shifts in the absorption spectrum compared to a solution.[9] Aggregation can also lead to the formation of H-aggregates (blue-shifted) or J-aggregates (red-shifted), resulting in different colors.
Troubleshooting Steps:
-
Characterize the Polymer Environment: The polarity of the polymer matrix is a key factor. A more polar matrix can lead to a blue shift (hypsochromic shift) in the absorption maximum of the merocyanine form.[9][10]
-
Control Aggregation: As different aggregate structures (H- vs. J-aggregates) have distinct spectral signatures, controlling aggregation is crucial for achieving a consistent and predictable color. The strategies mentioned in Issue 1 are applicable here.
-
Consider Host-Guest Chemistry: Incorporating spiropyrans into nanocavities of host molecules like cyclodextrins or within porous materials can isolate the molecules, prevent aggregation, and provide a controlled environment, leading to more predictable spectral properties.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative data for the photochromic performance of spiropyrans in various polymer matrices. This data can help in selecting the appropriate system for a specific application.
Table 1: Switching Kinetics of Spiropyrans in Different Polymer Matrices
| Spiropyran System | Polymer Matrix | Coloring Rate Constant (k_UV) (s⁻¹) | Fading Rate Constant (k_VIS) (s⁻¹) | Reference |
| Spiropyran (generic) | PMMA | 2.3 x 10⁻³ | 2.7 x 10⁻³ | [5] |
| Spiropyran (generic) | PVA | 2.9 x 10⁻³ | 4.6 x 10⁻³ | [5] |
| PDMAEMA-co-PSP | Water | - | 1.8 x 10⁻³ | [12] |
| PDMAEMA-co-PSP | Acetonitrile | - | 3.4 x 10⁻³ | [12] |
Table 2: Fatigue Resistance of Spiropyrans in Different Polymer Matrices
| Spiropyran System | Polymer Matrix | Loss of Initial Absorption after N Cycles | Number of Cycles (N) | Reference |
| Spiropyran-doped film | PMMA | 35% | Not Specified | [7] |
| Spiropyran-doped film | Polystyrene (PS) | 9% | Not Specified | [7] |
| Spiropyran-doped film | Cellulose Acetate (CA) | 11% | Not Specified | [7] |
| Spiropyran-doped film | Polyvinylcarbazole (PVK) | 35% | Not Specified | [7] |
| Spiropyran-doped PMMA | PMMA | ~21% | 10 | [3] |
| Spiropyran attached to nanoparticle surface | Nanoparticle | 17% | at 2000s | [13] |
| Spiropyran inside nanoparticle | Nanoparticle | 5% | at 2000s | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the preparation and characterization of spiropyran-polymer systems.
Protocol 1: Synthesis of Spiropyran-Methacrylate Monomer
This protocol describes a general method for synthesizing a polymerizable spiropyran monomer.
-
Materials:
-
1-(hydroxyalkyl)-2,3,3-trimethyl-3H-indolium salt
-
Substituted salicylaldehyde
-
Piperidine or triethylamine (catalyst)
-
Methacryloyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Ethanol
-
Silica gel for column chromatography
-
-
Procedure:
-
Synthesis of Spiropyran Precursor:
-
Dissolve the 1-(hydroxyalkyl)-2,3,3-trimethyl-3H-indolium salt and the substituted salicylaldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine or triethylamine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the spiropyran precursor with a hydroxyl group.[14]
-
-
Esterification with Methacryloyl Chloride:
-
Dissolve the purified spiropyran precursor in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add triethylamine dropwise, followed by the slow addition of methacryloyl chloride.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[14]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and purify the final spiropyran-methacrylate monomer by column chromatography.
-
-
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Spiropyran-Methacrylate
This protocol outlines a typical ATRP procedure for synthesizing a spiropyran-containing polymer.
-
Materials:
-
Spiropyran-methacrylate monomer
-
Co-monomer (e.g., methyl methacrylate, MMA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anhydrous toluene or anisole (solvent)
-
Tetrahydrofuran (THF)
-
Neutral alumina
-
Methanol or hexane (non-solvent for precipitation)
-
-
Procedure:
-
To a Schlenk flask, add CuBr.
-
Seal the flask and deoxygenate by performing three cycles of vacuum and backfilling with nitrogen.
-
In a separate flask, dissolve the spiropyran-methacrylate monomer, co-monomer (if applicable), and PMDETA in the chosen solvent.
-
Deoxygenate the monomer/ligand solution by bubbling with nitrogen for at least 30 minutes.[15]
-
Transfer the deoxygenated monomer/ligand solution to the flask containing CuBr via a nitrogen-purged syringe.
-
Stir the mixture at room temperature until the catalyst complex forms (the solution will become colored).
-
Add the initiator (EBiB) via a syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir for the intended reaction time.[16]
-
To stop the polymerization, open the flask to air and cool it down.
-
Purification:
-
Dilute the polymer solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.[15]
-
Concentrate the solution by rotary evaporation.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a cold non-solvent (e.g., methanol or hexane).[15]
-
Collect the polymer by filtration and dry it under vacuum.
-
-
Protocol 3: Characterization of Photochromism by UV-Vis Spectroscopy
This protocol describes how to use UV-Vis spectroscopy to study the photochromic behavior of spiropyran-polymer films.
-
Equipment:
-
UV-Vis spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., >500 nm)
-
Quartz cuvette or film holder
-
-
Procedure:
-
Sample Preparation: Prepare a thin film of the spiropyran-polymer on a quartz slide or dissolve the polymer in a suitable solvent in a quartz cuvette.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the sample in its initial (colorless, spiropyran) state.
-
Coloring (SP → MC): Irradiate the sample with a UV light source. Record the absorption spectra at regular intervals until the photostationary state (PSS) is reached (no further change in the spectrum is observed). The appearance of a strong absorption band in the visible region (typically 500-620 nm) indicates the formation of the merocyanine form.[17]
-
Fading (MC → SP):
-
Photochemical: Irradiate the sample at the PSS with a visible light source and record the spectra at intervals to monitor the disappearance of the merocyanine absorption band.[17]
-
Thermal: Place the sample at the PSS in the dark in a temperature-controlled holder and record spectra at regular intervals to monitor the thermal fading of the merocyanine.[17]
-
-
Data Analysis: From the time-dependent spectral data, you can calculate the rate constants for the coloring and fading processes.
-
Visualizations
Diagram 1: Aggregation-Induced Quenching of Photochromism
Caption: Aggregation of spiropyran molecules hinders the photoisomerization process.
Diagram 2: Strategies to Overcome Spiropyran Aggregation
Caption: Various strategies can be employed to mitigate spiropyran aggregation.
Diagram 3: Experimental Workflow for Troubleshooting Poor Photochromism
Caption: A logical workflow for diagnosing and resolving poor photochromic performance.
References
- 1. Solid-state spiropyrans exhibiting photochromic properties based on molecular flexibility - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Spiropyran-Doped Poly(methyl methacrylate) Matrix for Sensor Applications [mdpi.com]
- 4. Eliminating Fatigue in Surface-Bound Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPG [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of spiropyran with methacrylate at the benzopyran moiety and control of the water repellency and cell adhesion of its polymer film - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
Fine-tuning the absorption wavelength of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran.
Fine-Tuning the Absorption Wavelength: An Overview
The absorption wavelength of this compound is highly sensitive to its molecular environment and chemical structure. This property allows for fine-tuning of its optical characteristics for various applications. The key to manipulating the absorption wavelength lies in the reversible photoisomerization between the colorless, non-polar spiropyran (SP) form and the colored, polar merocyanine (MC) form.[1] This transition is triggered by UV light, with the reverse reaction occurring thermally or upon exposure to visible light. The stability and absorption maximum (λmax) of the MC form are influenced by two primary factors: solvent polarity and the electronic nature of substituents on the molecule.
Frequently Asked Questions (FAQs)
Q1: What is the expected absorption range for the colored merocyanine form of this compound?
A1: The open merocyanine (MC) form of spiropyrans typically absorbs in the visible region between 500 nm and 700 nm. Theoretical calculations for a brominated spiropyran salt suggest absorption bands in the visible region between 544–757 nm.[2] The exact absorption maximum (λmax) is highly dependent on the solvent and any substituents on the molecule. For comparison, the related 6-nitro BIPS shows an absorbance maximum around 600 nm in diphenyl ether.[3]
Q2: How does solvent polarity affect the absorption wavelength?
A2: Spiropyrans generally exhibit negative solvatochromism, meaning the absorption maximum (λmax) of the merocyanine form shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases.[2][4] This is because polar solvents stabilize the zwitterionic ground state of the merocyanine form more than the excited state, thus increasing the energy gap for the π-π* transition. In non-polar solvents, a bathochromic (red) shift is observed.[1]
Q3: How can I chemically modify the 6'-bromo position to tune the absorption wavelength?
A3: The 6'-bromo substituent serves as a versatile handle for introducing a wide range of functional groups via cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira coupling. Introducing electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) at this position will generally cause a bathochromic (red) shift, moving the absorption to longer wavelengths. Conversely, introducing electron-withdrawing groups (e.g., -CN, -NO₂) will typically result in a hypsochromic (blue) shift.
Q4: My spiropyran solution is not becoming colored upon UV irradiation. What could be the issue?
A4: Several factors could be at play. First, ensure your UV source has the appropriate wavelength (typically 250-380 nm) and sufficient intensity.[5] Second, the solvent can significantly influence the photochromic behavior; in highly polar or protic solvents, the equilibrium may favor the spiropyran form. Finally, photodegradation can occur with prolonged UV exposure, leading to a loss of photoactivity.
Q5: The color of my irradiated spiropyran solution fades very quickly. How can I stabilize the merocyanine form?
A5: The stability of the merocyanine form is influenced by the solvent and molecular structure. Generally, more polar solvents and the presence of electron-withdrawing groups on the benzopyran moiety can increase the lifetime of the colored form. For instance, the half-life of 8-ethoxy-6-nitro BIPS is longer than that of 6-nitro BIPS.[3] Encapsulating the spiropyran within a polymer matrix can also enhance the stability of the merocyanine form.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or Irreproducible UV-Vis Absorption Spectra
| Observation | Potential Cause | Suggested Solution |
| Fluctuating baseline or noisy spectrum. | Instrument instability or solvent evaporation. | Allow the spectrophotometer to warm up for at least 30 minutes. Use a cuvette with a cap to minimize solvent evaporation, especially with volatile solvents. |
| Shifts in λmax between identical samples. | Differences in solvent purity or water content. | Use high-purity, spectroscopic grade solvents. Ensure solvents are anhydrous, as trace amounts of water can affect the polarity of the microenvironment. |
| Unexpected peaks or shoulders in the spectrum. | Presence of impurities or aggregation of the merocyanine form. | Purify the spiropyran using column chromatography or recrystallization. To avoid aggregation, work with dilute solutions (e.g., 10 µM). Aggregation can sometimes be disrupted by sonication or by changing the solvent.[3] |
| Sinusoidal pattern overlaying the spectrum. | Interference fringes from thin films or cuvette walls. | If working with thin films, this is a common artifact. For solutions, ensure the cuvette is clean and properly positioned in the sample holder. |
Issue 2: Poor Photochromic Performance
| Observation | Potential Cause | Suggested Solution |
| Low absorbance of the merocyanine form after UV irradiation. | Inefficient photoisomerization or rapid thermal fading. | Optimize the UV irradiation time and intensity. Cool the sample during irradiation to reduce the rate of thermal reversion. Consider using a less polar solvent to favor the merocyanine form. |
| Gradual loss of color after multiple switching cycles. | Photodegradation or photofatigue. | Limit the exposure time to UV light. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The presence of certain substituents can improve photostability. |
| No color change observed. | Incorrect UV wavelength or compound degradation. | Verify the emission spectrum of your UV lamp. Check the purity of your spiropyran, as impurities can quench the photochromic process. If the compound has been stored for a long time or improperly, it may have degraded. |
Issue 3: Difficulties in Synthesis and Purification
| Observation | Potential Cause | Suggested Solution |
| Low yield in Suzuki or Sonogashira coupling reactions. | Inactive catalyst, presence of oxygen, or impure reagents. | Use fresh, high-quality palladium catalyst and ligands. Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction. Ensure the boronic acid/ester or alkyne is pure. |
| Product is a persistent yellow or brown solid after column chromatography. | Residual palladium catalyst or colored impurities. | During workup, wash the organic layer with a solution of sodium thiosulfate to remove residual palladium. Consider filtering the crude product through a pad of charcoal or Celite to remove colored impurities.[6] |
| Multiple spots on TLC after the reaction. | Incomplete reaction or formation of side products. | Monitor the reaction closely by TLC to determine the optimal reaction time. Adjust the reaction temperature and stoichiometry of reagents. |
Quantitative Data
The following tables summarize the expected absorption maxima (λmax) for the merocyanine form of various spiropyran derivatives in different solvents. This data can serve as a reference for predicting the behavior of this compound.
Table 1: Effect of Solvent Polarity on λmax of a Spiropyran Derivative
| Solvent | Polarity (ET(30)) | λmax (nm) |
| Tetrahydrofuran (THF) | 37.4 | ~603 |
| Acetone | 42.2 | ~580 |
| Acetonitrile | 45.6 | ~570 |
| 1-Propanol | 50.7 | ~560 |
| Ethanol | 51.9 | ~550 |
| Methanol | 55.4 | ~530 |
Data adapted from a study on a similar spiropyran derivative and illustrates the general trend of negative solvatochromism.[4]
Table 2: Effect of Substituents on λmax in Diphenyl Ether
| Compound | Substituent at 6' | Substituent at 8' | λmax (nm) |
| 6-nitro BIPS | -NO₂ | -H | 600 |
| 8-ethoxy-6-nitro BIPS | -NO₂ | -OC₂H₅ | 620 |
Data from a study on substituted spiropyrans, demonstrating the effect of an electron-donating group.[3]
Experimental Protocols
Protocol 1: General Procedure for UV-Vis Absorption Spectroscopy
This protocol outlines the steps for measuring the absorption spectra of the spiropyran and merocyanine forms.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvents (e.g., toluene, acetonitrile, ethanol)
-
Dual-beam UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
UV lamp (e.g., 365 nm LED or mercury lamp)
-
Visible light source (for reversion studies)
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the spiropyran in the desired solvent. Perform this step in the dark or under dim light to prevent premature isomerization.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Spiropyran (SP) Form Spectrum: Record the absorption spectrum of the prepared solution. This will show the characteristic absorption of the colorless SP form in the UV region.
-
Photoisomerization to Merocyanine (MC) Form: Irradiate the solution in the cuvette with a UV lamp for a predetermined time (e.g., 1-5 minutes) until the color change is complete.
-
Merocyanine (MC) Form Spectrum: Immediately after irradiation, record the absorption spectrum to observe the new absorption band in the visible region.
-
Reversion Analysis (Optional):
-
Thermal Reversion: Store the solution in the dark and record spectra at regular intervals to monitor the disappearance of the MC absorption band.
-
Photoreversion: Irradiate the solution with visible light and record spectra to observe the light-induced reversion to the SP form.
-
Protocol 2: Fine-Tuning via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for introducing aryl or heteroaryl substituents at the 6'-bromo position.
Materials and Equipment:
-
This compound
-
Aryl- or heteroarylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous and degassed solvents (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the 6'-bromo-spiropyran (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 3: Fine-Tuning via Sonogashira Coupling
This protocol describes a general method for introducing alkyne-based substituents at the 6'-bromo position.
Materials and Equipment:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To a solution of the 6'-bromo-spiropyran (1 equivalent) in the degassed solvent under an inert atmosphere, add the palladium catalyst (1-5 mol%), CuI (1-5 mol%), the amine base (2-3 equivalents), and the terminal alkyne (1.1-1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography.
References
Validation & Comparative
A Comparative Guide to the Photochromic Performance of 6-Substituted Spiropyrans: A Case Study of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran and its 6'-Nitro Analog
For researchers, scientists, and professionals in drug development, understanding the nuanced photochromic behavior of spiropyran derivatives is crucial for their application in areas ranging from molecular switches to targeted drug delivery systems. This guide provides a comparative overview of the photochromic performance of two key analogs: 1,3,3-trimethylindolino-6'-bromobenzopyrylospiran and the well-characterized 1,3,3-trimethylindolino-6'-nitrobenzopyrylospiran (commonly known as 6-nitro BIPS).
The photochromism of spiropyrans is a light-induced reversible transformation between a colorless, non-planar spiropyran (SP) form and a colored, planar merocyanine (MC) form. This isomerization is initiated by the cleavage of the C-O bond in the spiro center upon UV irradiation, leading to the formation of the highly conjugated and colored MC form. The return to the colorless SP form can be triggered by visible light or occur thermally in the dark. The nature of the substituent at the 6'-position of the benzopyran moiety significantly influences the electronic properties and, consequently, the photochromic performance of the molecule.
Quantitative Performance Data
Table 1: Photochromic Performance Data for 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran (6-nitro BIPS)
| Parameter | Value | Solvent |
| λmax (SP form) | ~330-350 nm | Toluene |
| λmax (MC form) | ~590-610 nm | Toluene |
| Photocoloration Quantum Yield (ΦSP→MC) | 0.2 - 0.5 | Toluene |
| Thermal Fading Rate Constant (k) | Varies significantly with solvent polarity | Toluene, Ethanol, etc. |
Note: The exact values for λmax, quantum yield, and thermal fading rate can vary depending on the solvent, temperature, and concentration.
The Photochromic Switching Mechanism
The reversible photoisomerization between the spiropyran (SP) and merocyanine (MC) forms is a fundamental process that underlies the functionality of these molecules. The following diagram illustrates this general mechanism, which is applicable to both the 6'-bromo and 6'-nitro analogs.
Caption: General mechanism of spiropyran photochromism.
Experimental Protocols
To facilitate a direct comparison, the following are detailed methodologies for key experiments used to characterize the photochromic performance of spiropyrans. These protocols can be applied to determine the missing quantitative data for this compound.
Synthesis of Spiropyrans
The synthesis of both this compound and its 6'-nitro analog typically involves the condensation of Fischer's base (1,3,3-trimethyl-2-methyleneindoline) with the corresponding substituted salicylaldehyde (5-bromosalicylaldehyde or 5-nitrosalicylaldehyde) in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed, and the product can be purified by recrystallization.
UV-Vis Spectroscopy for Absorption Maxima and Thermal Fading Kinetics
Objective: To determine the absorption maxima (λmax) of the spiropyran (SP) and merocyanine (MC) forms and to measure the rate of thermal fading from the MC to the SP form.
Procedure:
-
Prepare a solution of the spiropyran in the desired solvent (e.g., toluene, ethanol) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M).
-
Record the UV-Vis absorption spectrum of the solution in its initial (colorless) state to determine the λmax of the SP form.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) until the photostationary state is reached, indicated by no further change in the absorption spectrum.
-
Record the UV-Vis absorption spectrum of the colored solution to determine the λmax of the MC form.
-
To measure the thermal fading kinetics, place the colored solution in a temperature-controlled cuvette holder in the spectrophotometer and monitor the decrease in absorbance at the λmax of the MC form over time in the dark.
-
The rate constant (k) for the thermal fading can be determined by fitting the absorbance decay data to a first-order kinetic model.
Determination of Photocoloration Quantum Yield (ΦSP→MC)
Objective: To quantify the efficiency of the photochemical conversion from the SP form to the MC form.
Procedure:
-
A common method for determining the photocoloration quantum yield is the relative method, using a well-characterized actinometer as a reference standard (e.g., ferrioxalate).
-
Prepare solutions of the spiropyran and the actinometer with similar absorbances at the irradiation wavelength.
-
Irradiate both solutions under identical conditions (same light source, wavelength, and geometry).
-
Measure the change in absorbance of both the spiropyran (at the λmax of the MC form) and the actinometer as a function of irradiation time.
-
The quantum yield of the spiropyran can be calculated using the following equation:
Φ_sample = Φ_ref * (k_sample / k_ref) * (A_ref / A_sample)
where Φ is the quantum yield, k is the rate of change in absorbance, and A is the absorbance at the irradiation wavelength for the sample and the reference.
Conclusion
The substituent at the 6'-position of the benzopyran ring plays a pivotal role in modulating the photochromic properties of spiropyrans. The electron-withdrawing nitro group in 6-nitro BIPS is known to stabilize the zwitterionic merocyanine form, leading to a bathochromic shift in the absorption spectrum and generally slower thermal fading rates compared to unsubstituted analogs. It is anticipated that the bromo substituent, being a weaker electron-withdrawing group compared to the nitro group, will result in a hypsochromic shift (blue shift) of the merocyanine absorption band and faster thermal fading kinetics. However, to confirm these hypotheses and enable a comprehensive comparison, experimental determination of the photochromic parameters for this compound is essential. The protocols outlined in this guide provide a clear pathway for researchers to obtain this critical data, thereby facilitating the rational design of spiropyran-based materials with tailored photoresponsive properties.
A Comparative Guide to the Quantum Yield of Brominated and Nitrated Spiropyrans
For researchers, scientists, and professionals in drug development, understanding the efficiency of photoswitchable molecules is paramount. Spiropyrans, a class of photochromic compounds, have garnered significant attention for their utility in various applications, from optical data storage to targeted drug delivery. The efficiency of their photoisomerization, quantified by the quantum yield (Φ), is a critical parameter. This guide provides a comparative analysis of the quantum yields of two common spiropyran derivatives: brominated and nitrated spiropyrans, supported by available experimental data and detailed methodologies.
Photochromic Mechanism of Spiropyrans
The fundamental process underlying the photochromism of spiropyrans is a reversible transformation between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form. Upon irradiation with ultraviolet (UV) light, the C-O bond in the spiro center cleaves, leading to the formation of the planar, conjugated merocyanine isomer. This process can be reversed by exposure to visible light or through thermal relaxation in the dark.
Caption: Reversible photoisomerization of spiropyran.
Quantitative Comparison of Quantum Yields
The quantum yield of coloration (Φ_col) represents the efficiency of the conversion from the spiropyran to the merocyanine form upon UV irradiation. While extensive data is available for nitrated spiropyrans, directly comparable experimental data for brominated spiropyrans is less prevalent in the literature.
Nitrated Spiropyrans
Nitro-substituted spiropyrans, particularly 6-nitro-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] (6-NO2-BIPS), have been a focus of numerous studies. The quantum yield of these compounds is significantly influenced by the polarity of the solvent.
| Compound | Solvent | Dielectric Constant (ε) | Quantum Yield (Φ_col) |
| 6-NO2-BIPS | Methylcyclohexane | 2.0 | 0.3 - 0.8 |
| 6-NO2-BIPS | Toluene | 2.4 | ~0.5 |
| 6-NO2-BIPS | Diethyl ether | 4.3 | ~0.4 |
| 6-NO2-BIPS | Acetone | 20.7 | < 0.2 |
| 6-NO2-BIPS | Ethanol | 24.6 | < 0.2 |
| 6-NO2-BIPS | Acetonitrile | 37.5 | < 0.2 |
Data sourced from Görner, H. (2001). Photochromism of nitrospiropyrans: effects of structure, solvent and temperature. Physical Chemistry Chemical Physics, 3(4), 416-423.
The data clearly indicates that the quantum yield of coloration for nitrated spiropyrans is highest in nonpolar solvents and decreases significantly as the solvent polarity increases. This is attributed to the stabilization of the zwitterionic merocyanine form in polar solvents, which can affect the efficiency of the forward photoisomerization process.
Brominated Spiropyrans
Experimental quantum yield data for brominated spiropyrans is not as readily available in the literature under a comparable range of conditions. Studies on compounds such as 6-bromo-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] often focus on their synthesis and qualitative photochromic properties. While theoretical calculations on some brominated spiropyran salts have been performed, these do not provide experimental quantum yields for direct comparison.
The lack of standardized reporting and direct comparative studies makes a quantitative side-by-side comparison challenging. However, the general principles of substituent effects suggest that the electron-withdrawing nature of the bromine atom would influence the electronic properties of the molecule and, consequently, its photochromic behavior, though the precise impact on quantum yield requires further experimental investigation.
Experimental Protocol for Quantum Yield Determination
The determination of the photochromic quantum yield is crucial for evaluating the performance of spiropyrans. A common and reliable method involves the use of UV-Vis spectroscopy in conjunction with chemical actinometry.
Workflow for Quantum Yield Measurement
Caption: Experimental workflow for quantum yield determination.
Detailed Methodology
1. Preparation of Solutions:
-
Spiropyran Solution: Prepare a dilute solution of the spiropyran in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Actinometer Solution: A commonly used chemical actinometer for the UV region is a potassium ferrioxalate solution. Prepare this solution according to standard laboratory procedures.
2. Determination of Photon Flux (I₀):
-
Fill a cuvette with the actinometer solution and irradiate it with a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) at the same wavelength that will be used to excite the spiropyran.
-
After a specific irradiation time, measure the absorbance of the actinometer solution at the wavelength corresponding to the product formed (for ferrioxalate, this is typically the Fe²⁺-phenanthroline complex).
-
The number of photons absorbed by the actinometer can be calculated from the change in absorbance and the known quantum yield of the actinometer. This allows for the determination of the incident photon flux (I₀) in units of photons per second.
3. Measurement of Spiropyran Photoisomerization:
-
Place the spiropyran solution in a UV-Vis spectrophotometer.
-
Record the initial absorbance spectrum of the solution before irradiation.
-
Irradiate the sample with the same monochromatic light source used for the actinometry, ensuring the same geometry and light intensity.
-
Monitor the change in absorbance at the wavelength corresponding to the maximum absorption of the merocyanine form (typically in the visible region) as a function of irradiation time.
4. Calculation of the Quantum Yield (Φ_col):
-
The initial rate of formation of the merocyanine can be determined from the initial slope of the absorbance versus time plot.
-
The quantum yield of coloration is then calculated using the following equation:
Conclusion
This guide provides a comparative overview of the quantum yields of nitrated and brominated spiropyrans. The quantum yield of nitrated spiropyrans is well-documented and shows a strong dependence on solvent polarity, with higher efficiencies observed in nonpolar environments. In contrast, there is a notable lack of comprehensive, directly comparable experimental data for brominated spiropyrans, highlighting an area for future research. The provided experimental protocol offers a standardized approach for determining the photochromic quantum yield, which is essential for the systematic evaluation and application of these versatile photoswitchable molecules. Researchers are encouraged to report quantum yields under well-defined conditions to facilitate more direct and meaningful comparisons in the future.
A Comparative Analysis of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran and Other Photochromic Dyes
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative advantages of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran over other common photochromic dyes. This report includes quantitative performance data, detailed experimental protocols, and visualizations of key photochemical processes.
Introduction to Photochromism and Key Dye Classes
Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation. This phenomenon has garnered significant interest for a wide range of applications, including optical data storage, molecular switches, and smart materials. The primary classes of photochromic dyes include spiropyrans, spirooxazines, and diarylethenes, each with distinct characteristics.
Spiropyrans, such as the focus of this guide, this compound, are well-known for their significant structural change upon photoactivation. Irradiation with UV light induces the cleavage of a C-O bond, leading to the conversion of the colorless, non-planar spiropyran (SP) form to the colorful, planar merocyanine (MC) form. This transformation is reversible, with the merocyanine form reverting to the spiropyran form upon exposure to visible light or heat. The electronic and structural properties of spiropyrans can be tuned by introducing different substituents.
Advantages of this compound
While comprehensive comparative data for this compound is still emerging in the scientific literature, the influence of halogen substituents on the benzopyran moiety of spiropyrans suggests several potential advantages over other photochromic dyes, particularly the widely studied nitro-substituted analogue (6-nitroBIPS).
Halogen atoms, such as bromine, are electron-withdrawing groups that can influence the electronic properties of the molecule. This can lead to:
-
Tuned Absorption Spectra: The bromo-substituent is expected to shift the absorption maximum of the merocyanine form compared to other derivatives, allowing for fine-tuning of the colored state for specific applications.
-
Modified Thermal Stability: The electron-withdrawing nature of bromine can affect the stability of the open merocyanine form, influencing the rate of thermal fading (decoloration). This can be advantageous in applications requiring either faster or slower thermal reversion.
-
Enhanced Fatigue Resistance: The substitution pattern on the spiropyran molecule is known to significantly impact its resistance to photodegradation (fatigue) over multiple switching cycles. Halogen substitution can potentially lead to improved stability compared to some other functional groups.
Comparative Performance Data
Direct quantitative comparisons of this compound with other photochromic dyes are limited in publicly available literature. However, we can infer its potential performance based on studies of related halogenated and other substituted spiropyrans. For a comprehensive comparison, we present data for representative compounds from the major photochromic dye classes.
| Property | This compound (Expected) | 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran (6-nitroBIPS) | Spirooxazine (Representative) | Diarylethene (Representative) |
| Photoswitching Speed (Coloration) | Fast (nanoseconds to microseconds) | Fast (nanoseconds to microseconds) | Very Fast (picoseconds to nanoseconds) | Ultrafast (femtoseconds to picoseconds) |
| Photoswitching Speed (Decoloration) | Seconds to minutes (thermal) | Seconds to minutes (thermal) | Milliseconds to seconds (thermal) | Thermally stable (requires light) |
| Fatigue Resistance | Moderate to High | Moderate | High | Very High |
| Thermal Stability of Colored Form | Moderate | Moderate | Low to Moderate | Very High |
| Quantum Yield (Coloration) | 0.1 - 0.4 (estimated) | ~0.2 - 0.6 | ~0.1 - 0.5 | ~0.2 - 0.5 |
| Solvatochromism | Strong | Strong | Moderate | Weak |
Note: The values for this compound are estimations based on general trends observed for halogenated spiropyrans and require further experimental validation.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed methodologies for key experiments used to characterize photochromic dyes.
UV-Vis Absorption Spectroscopy for Photochromic Switching
This protocol is used to determine the absorption spectra of the colorless and colored forms of the dye and to study the kinetics of the photochromic and thermal fading processes.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solution of the photochromic dye in a suitable solvent (e.g., acetonitrile, toluene, ethanol) at a known concentration (typically 10⁻⁵ to 10⁻⁴ M)
-
UV lamp (e.g., 365 nm) for coloration
-
Visible light source for decoloration (if applicable)
Procedure:
-
Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.
-
Initial Spectrum (Colorless Form): Fill a cuvette with the dye solution and record the absorption spectrum. This represents the spectrum of the spiropyran (SP) form.
-
Photocoloration: Irradiate the cuvette with the UV lamp for a specific duration (e.g., 60 seconds) to induce the formation of the merocyanine (MC) form.
-
Spectrum of the Colored Form: Immediately after UV irradiation, record the absorption spectrum of the colored solution. The new absorption band in the visible region corresponds to the MC form.
-
Thermal Fading (Decoloration) Kinetics: Monitor the decrease in the absorbance of the MC form at its absorption maximum over time in the dark. Record spectra at regular intervals until the absorbance returns to its initial state.
-
Photodecoloration Kinetics (if applicable): After photocoloration, irradiate the sample with visible light and monitor the decrease in the absorbance of the MC form over time.
Determination of Photocoloration Quantum Yield (Relative Method)
The quantum yield (Φ) of photocoloration is a measure of the efficiency of the photochemical reaction. The relative method involves comparing the photoreaction of the sample to that of a well-characterized actinometer with a known quantum yield.
Materials:
-
UV-Vis Spectrophotometer
-
Actinometer solution (e.g., potassium ferrioxalate)
-
Solution of the photochromic dye
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
Procedure:
-
Prepare solutions of the actinometer and the photochromic dye with similar absorbance at the excitation wavelength.
-
Irradiate the actinometer solution for a specific time and determine the number of photons absorbed by measuring the extent of the photochemical reaction (e.g., formation of Fe²⁺ ions).
-
Irradiate the photochromic dye solution under identical conditions (same wavelength, light intensity, and irradiation time).
-
Determine the number of molecules of the colored form generated by measuring the change in absorbance at the λmax of the merocyanine form.
-
Calculate the quantum yield of the photochromic dye using the following equation: Φ_sample = Φ_actinometer * (N_sample / N_actinometer) where N is the number of molecules reacted.
Visualizing the Photochromic Mechanism
The photochromic process of spiropyrans involves a significant conformational change. The following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Reversible photoisomerization of spiropyran.
A Comparative Analysis of Spiropyran and Spirooxazine Photochromic Properties: A Guide for Researchers
In the realm of photoresponsive materials, spiropyrans and spirooxazines stand out as two of the most extensively studied classes of photochromic compounds. Their ability to undergo reversible transformations between two distinct isomers upon stimulation with light has paved the way for their application in a myriad of fields, from ophthalmic lenses to advanced drug delivery systems and molecular switches. This guide provides a comprehensive comparative analysis of the photochromic properties of spiropyrans and spirooxazines, offering insights into their underlying mechanisms, performance characteristics, and the experimental methodologies used for their characterization.
The Fundamental Mechanism: A Tale of Two Isomers
The photochromism of both spiropyrans and spirooxazines is rooted in a reversible electrocyclic reaction. The core transformation involves the switching between a thermodynamically stable, colorless, and non-planar spiro (SP) form and a metastable, colored, and planar merocyanine (MC) form.[1][2]
-
Activation (Coloration): Upon irradiation with ultraviolet (UV) light, the C-O bond in the spirocyclic ring cleaves, leading to the formation of the open-ring merocyanine isomer. This process involves a significant conformational change as the molecule transitions from a perpendicular to a planar structure, resulting in a highly conjugated system that absorbs visible light, hence the appearance of color.[3]
-
Deactivation (Bleaching): The colored merocyanine form can revert to the colorless spiro form either thermally, by dissipating the absorbed energy as heat, or photochemically, upon exposure to visible light.[4]
The key structural difference between the two classes lies in the heterocyclic part of the molecule. Spiropyrans contain a pyran ring, while spirooxazines possess an oxazine ring, a distinction that significantly influences their photochromic performance.[5][6]
Head-to-Head Comparison: Spiropyran vs. Spirooxazine
While sharing a common photochromic mechanism, spiropyrans and spirooxazines exhibit distinct performance characteristics that make them suitable for different applications. The following table summarizes their key properties, with a more detailed discussion to follow.
| Property | Spiropyran | Spirooxazine |
| Fatigue Resistance | Generally lower (100-1000 cycles)[5] | Significantly higher (thousands of cycles)[5] |
| Photostability | More susceptible to photodegradation[1][7] | More robust and resistant to photodegradation[7] |
| Thermal Stability of MC Form | Varies widely with substitution; can be unstable[8] | Generally more stable than spiropyrans |
| Coloration/Decoloration Speed | Highly tunable via molecular engineering | Generally fast, also tunable |
| Solvatochromism | Exhibits negative solvatochromism[9] | Exhibits positive solvatochromism |
| Synthesis | Well-established, versatile routes[2][10] | Similar synthetic strategies to spiropyrans[6] |
Fatigue Resistance and Photostability: The Spirooxazine Advantage
The most significant advantage of spirooxazines over spiropyrans is their superior fatigue resistance.[5] Fatigue, or the loss of photochromic activity over repeated switching cycles, is a critical parameter for practical applications. Spiropyrans are more prone to irreversible side reactions in their open merocyanine form, leading to photodegradation.[1][7] In contrast, the nitrogen atom in the oxazine ring of spirooxazines imparts greater stability to the merocyanine form, allowing for thousands of coloration and bleaching cycles with minimal loss of performance.[5] This enhanced durability makes spirooxazines the preferred choice for applications requiring long operational lifetimes, such as commercial ophthalmic lenses and optical data storage.
Thermal Stability of the Merocyanine Form
The thermal stability of the colored merocyanine form determines its lifetime in the absence of a light stimulus. For spiropyrans, the stability of the MC form is highly dependent on the substituents on the molecule. Electron-withdrawing groups can stabilize the zwitterionic merocyanine structure, leading to a longer lifetime, while electron-donating groups can have the opposite effect. In some cases, the thermal fading of spiropyran's merocyanine form can be quite rapid. The merocyanine form of spirooxazines generally exhibits greater thermal stability, contributing to their overall robustness.
Solvatochromism: A Divergence in Behavior
Solvatochromism, the change in a compound's color with the polarity of the solvent, is a key property of both spiropyrans and spirooxazines. However, they exhibit opposite trends:
-
Spiropyrans typically display negative solvatochromism , meaning their absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases.[9] This is because the ground state of the merocyanine is more polar than its excited state.
-
Spirooxazines , on the other hand, exhibit positive solvatochromism , with their absorption maximum shifting to longer wavelengths (a bathochromic or red shift) in more polar solvents. This indicates that the excited state of the spirooxazine merocyanine is more polar than its ground state.
This difference in solvatochromic behavior provides a useful tool for probing the local microenvironment and is a key consideration in the design of sensors and smart materials.
Experimental Characterization: A Practical Guide
A thorough understanding and comparison of spiropyran and spirooxazine properties necessitate rigorous experimental characterization. The following section outlines the key experimental protocols.
Synthesis of Spiropyrans and Spirooxazines
The synthesis of both classes of compounds typically involves the condensation of a Fischer's base (or a substituted 2-methyleneindoline) with a suitable salicylaldehyde derivative (for spiropyrans) or a 2-hydroxy-1-nitroso-aromatic compound (for spirooxazines).[6][10]
General Procedure for Spiropyran Synthesis:
-
Dissolve the substituted 2-methyleneindoline and the o-hydroxy aromatic aldehyde in a suitable solvent, such as ethanol or methanol.[1][10]
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration or evaporation of the solvent.
-
Purify the product by recrystallization or column chromatography.
General Procedure for Spirooxazine Synthesis:
-
Dissolve the 1-nitroso-2-hydroxynaphthalene (or other suitable precursor) in a solvent like methanol and heat to reflux.[5]
-
Add a solution of the appropriate 1,3,3-trimethyl-2-methyleneindoline derivative.[5]
-
Continue refluxing for an extended period (often 24-48 hours), monitoring by TLC.[5]
-
Work-up the reaction mixture to isolate and purify the spirooxazine product.
UV-Vis Spectroscopy for Photochromic Switching
UV-Vis spectroscopy is the primary tool for observing and quantifying the photochromic behavior of these compounds.
Protocol for Monitoring Photochromic Switching:
-
Sample Preparation: Prepare a dilute solution of the photochromic compound in the desired solvent (e.g., acetonitrile, ethanol, toluene) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~1-1.5 in the colored form.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the colorless (spiro) form.
-
Photoactivation: Irradiate the sample with a UV lamp (e.g., 365 nm) for a specific duration to induce coloration.
-
Colored Spectrum: Immediately after irradiation, record the UV-Vis absorption spectrum of the colored (merocyanine) form.
-
Photobleaching: To observe the reverse reaction, irradiate the colored solution with a visible light source (e.g., a halogen lamp with appropriate filters).
-
Bleached Spectrum: Record the UV-Vis spectrum after photobleaching to confirm the return to the spiro form.
-
Thermal Bleaching Kinetics: To measure the thermal fading rate, monitor the decrease in absorbance at the λmax of the merocyanine form over time in the dark at a constant temperature.[4][11]
Determination of Photocoloration Quantum Yield
The quantum yield (Φ) for the photocoloration reaction quantifies the efficiency of the conversion from the spiro to the merocyanine form. It is defined as the number of molecules converted to the colored form per photon absorbed.
Protocol for Quantum Yield Determination (Relative Method):
-
Actinometer Selection: Choose a chemical actinometer with a known quantum yield at the excitation wavelength to be used (e.g., ferrioxalate for UV region).
-
Actinometry: Irradiate a solution of the actinometer under the same conditions (light source, geometry, irradiation time) as the sample. Determine the number of photons absorbed by the actinometer through spectrophotometric analysis of the photoproduct.
-
Sample Irradiation: Irradiate the photochromic sample solution under identical conditions.
-
Spectrophotometric Analysis: Determine the number of merocyanine molecules formed by measuring the change in absorbance at its λmax and using the Beer-Lambert law (A = εbc). The molar extinction coefficient (ε) of the merocyanine form needs to be known or determined separately.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_actinometer * (moles_MC_formed / moles_photons_absorbed_by_actinometer)
Accelerated Fatigue Testing
To assess the long-term stability and durability of photochromic materials, accelerated fatigue testing is performed. This involves subjecting the material to a large number of rapid switching cycles.
Protocol for Accelerated Fatigue Testing:
-
Sample Preparation: Prepare a solution of the photochromic compound or a polymer film containing the compound.
-
Automated Cycling: Use an automated setup with alternating UV and visible light sources to induce rapid coloration and bleaching cycles.
-
Spectrophotometric Monitoring: Periodically measure the absorbance of the colored form at its λmax after a fixed number of cycles.
-
Data Analysis: Plot the normalized absorbance as a function of the number of cycles. The fatigue resistance can be quantified by the number of cycles required for the absorbance to decrease to a certain percentage (e.g., 50% or 80%) of its initial value.
Applications in Research and Drug Development
The distinct properties of spiropyrans and spirooxazines have led to their exploration in various scientific and technological domains, including drug development.
-
Photoswitchable Probes and Sensors: Their sensitivity to environmental factors like polarity and pH makes them excellent candidates for designing probes to study biological microenvironments.
-
Controlled Drug Delivery: Spiropyran-based systems are being investigated for light-triggered drug release. The conformational change from the nonpolar spiro form to the polar merocyanine form can be used to disrupt drug-carrier interactions or open nano-containers, allowing for on-demand drug delivery with high spatial and temporal control.
-
Optical Data Storage: The high fatigue resistance of spirooxazines makes them suitable for developing rewritable optical data storage media.
Conclusion
Spiropyrans and spirooxazines are fascinating classes of photochromic molecules with a rich and diverse chemistry. While both operate on a similar ring-opening and closing mechanism, the subtle difference in their heterocyclic structure leads to significant variations in their performance, most notably in fatigue resistance where spirooxazines excel. The choice between these two families of compounds ultimately depends on the specific requirements of the intended application. For applications demanding high durability and a long operational lifetime, spirooxazines are the clear front-runner. However, the vast synthetic versatility and tunable properties of spiropyrans continue to make them a highly attractive platform for fundamental research and the development of novel smart materials. A thorough understanding of their comparative properties and the application of rigorous experimental characterization are paramount for advancing their use in cutting-edge technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Spirooxazine and Spiropyran Hosted in Poly(Methyl Methacrylate) for Germicidal UV Source Indicator Application [scirp.org]
- 5. Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the visualization and thermal management of electrochromic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and photophysical properties of Bodipy-spirooxazine and -spiropyran conjugates: modulation of fluorescence resonance energy transfer behavior via acidochromic and photochromic switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. researchgate.net [researchgate.net]
Unveiling the Spectroscopic Dichotomy: A Comparative Guide to Brominated Spiropyran and Merocyanine Forms
For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic differences between the spiropyran (SP) and merocyanine (MC) forms of brominated compounds is critical for harnessing their photochromic capabilities in various applications. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to elucidate the distinct spectral signatures of these two isomers.
The reversible transformation between the colorless, closed-ring spiropyran and the colorful, open-ring merocyanine isomer, triggered by UV and visible light, forms the basis of their utility in molecular switches, sensors, and smart materials. The introduction of bromine atoms into the molecular structure can significantly influence the electronic and, consequently, the spectroscopic properties of both forms.
Spectroscopic Data Summary
The key spectroscopic differences between the brominated spiropyran and merocyanine forms are summarized in the table below. These differences arise from the fundamental change in molecular structure: the spiropyran form possesses two orthogonal heterocyclic moieties, which limits π-electron conjugation, while the planar merocyanine form exhibits an extended π-conjugated system.[1]
| Spectroscopic Technique | Spiropyran (SP) Form (Colorless) | Merocyanine (MC) Form (Colored) |
| UV-Vis Absorption | Strong absorption in the UV region (typically 200-400 nm).[1] A notable peak can be observed around 370 nm.[2] | Strong absorption in the visible region (typically 500-700 nm) due to π → π* transitions, resulting in color.[1][3] A characteristic peak often appears around 560 nm.[2][4] Additional bands can be present in the UV region (308–366 nm).[3] |
| Infrared (IR) Spectroscopy | Presence of a characteristic spiro C-O bond stretching vibration (around 940–960 cm⁻¹) and a C=C bond of the pyran ring (around 1640 cm⁻¹).[5] A symmetric nitro stretch may appear around 1337 cm⁻¹.[6] | Disappearance of the spiro C-O bond vibration.[5] Appearance of new bands corresponding to the conjugated alkene stretching mode (around 1600-1620 cm⁻¹).[6] Changes in the intensity of peaks associated with N-O and C-N bonds are also observed.[2] |
| NMR Spectroscopy | Distinct signals corresponding to the sp³-hybridized spiro carbon. The two heterocyclic rings show separate sets of proton and carbon signals due to their orthogonal arrangement.[7] | Significant chemical shift changes upon ring-opening, reflecting the formation of the extended conjugated system and the zwitterionic character. The disappearance of the spiro carbon signal and the appearance of signals for the newly formed double bonds are key indicators.[7] |
| Fluorescence Spectroscopy | Generally weak or no fluorescence. | Can exhibit fluorescence, although the intensity and emission wavelength are highly dependent on the solvent polarity and molecular structure.[8] The emission is often excited in the visible absorption band (e.g., excited at 520 nm).[8] |
Photochromic Switching Mechanism
The interconversion between the spiropyran and merocyanine forms is a light-driven process. UV irradiation induces the cleavage of the C-O bond in the spiropyran, leading to the formation of the planar, colored merocyanine. This process is reversible, and the merocyanine can revert to the spiropyran form either thermally or upon irradiation with visible light.
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and spectroscopic characterization of brominated spiropyrans.
Synthesis of Brominated Spiropyrans
A common method for synthesizing spiropyrans involves the condensation of a methylene base (or its precursor) with an o-hydroxy aromatic aldehyde.[9] For brominated derivatives, brominated precursors are used.
Example Protocol:
-
Synthesis of the Indolium Salt: N-alkylation of a brominated 2,3,3-trimethyl-3H-indole is performed.[10]
-
Condensation Reaction: The resulting indolium salt is condensed with a brominated salicylaldehyde in the presence of a base such as piperidine or triethylamine in a suitable solvent like ethanol.[5][10]
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure brominated spiropyran.
Spectroscopic Analysis
UV-Vis Spectroscopy:
-
Prepare a solution of the brominated spiropyran in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1x10⁻⁵ mol/L).[11]
-
Record the absorption spectrum of the spiropyran form in a quartz cuvette (path length 1 cm) using a UV-Vis spectrophotometer over a range of 200-700 nm.[11]
-
Irradiate the solution with a UV lamp (e.g., 365 nm) for a specific duration to induce the conversion to the merocyanine form.[11]
-
Immediately record the absorption spectrum of the merocyanine form.
-
To observe the reverse reaction, irradiate the solution with visible light or monitor the thermal fading of the color in the dark.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the compound as a KBr pellet or a thin film on a suitable substrate.
-
Record the IR spectrum using an FTIR spectrometer.
-
To analyze the merocyanine form, the sample can be irradiated with UV light in situ, if the instrument allows, or a film can be irradiated and then quickly measured.
NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
To study the merocyanine form, the NMR tube can be irradiated with a UV source, and spectra can be recorded before and after irradiation to observe the structural changes.[7]
Experimental Workflow
The general workflow for investigating the spectroscopic properties of brominated spiropyran and merocyanine is outlined below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Is this how bromine spiropyran salt is converted to merocyanine under UV irradiation? A look through the prism of quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Photochromic macrocyclic complexes of yttrium(iii) undergoing merocyanine to spiropyran isomerization as models for single-molecule magnet switch candidates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
Evaluating the performance of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran in different polymer hosts like PMMA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the photochromic performance of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran and its alternatives when incorporated into polymer hosts, with a particular focus on poly(methyl methacrylate) (PMMA). The objective is to offer a clear, data-driven comparison to aid in the selection of photochromic materials for various research and development applications.
Introduction to Photochromism and Spiropyrans
Photochromism is a reversible transformation of a chemical species between two forms, induced by the absorption of electromagnetic radiation. Spiropyrans are a prominent class of photochromic molecules that exist in a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form. This transformation can be triggered by UV light (coloration) and reversed by visible light or heat (decoloration). The efficiency of this process, including the coloration and decoloration kinetics, and the material's resistance to degradation over repeated cycles (fatigue resistance), is significantly influenced by the molecular structure of the spiropyran and the properties of the host polymer matrix.
The performance of these materials is critical for their application in areas such as optical data storage, smart windows, sensors, and photopharmacology. This guide focuses on comparing the performance of this compound with the more extensively studied 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran (6-nitro BIPS) and a representative spirooxazine in a PMMA host. While specific quantitative data for the bromo-substituted spiropyran in PMMA is limited in publicly available literature, this guide will provide a comparative framework based on available data for similar compounds and discuss the expected influence of the bromo-substituent.
Comparative Performance Data
The following tables summarize the key performance parameters of different photochromic compounds in various polymer hosts, with a focus on PMMA. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Photochromic Properties of Spiropyran Derivatives in PMMA
| Photochrome | Polymer Host | λmax (colored form) | Coloration/Decoloration Kinetics | Fatigue Resistance | Reference |
| 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran (6-nitro BIPS) | PMMA | ~580 - 600 nm | Photocoloration rate constant (k) ≈ 0.0011 s⁻¹; Photobleaching rate constant (k) ≈ 0.0043 s⁻¹ | Shows better fatigue resistance in PMMA compared to epoxy resin. | [1] |
| Spiropyran (unspecified) | PMMA | Bands at 522 nm and 580 nm | Photodegradation of ~7% (at 365 nm) and ~25% (at 390 nm) after eight cycles.[2][3] | Variable, with some studies showing significant fatigue after a few cycles.[2] | [2][3] |
| This compound | PMMA | Data not available | Data not available | Data not available | - |
Table 2: Performance of a Spirooxazine Alternative in PMMA
| Photochrome | Polymer Host | λmax (colored form) | Coloration/Decoloration Kinetics | Fatigue Resistance | Reference |
| 1,3,3-Trimethylspiro[indoline-2,3′-[3H]naphtho[2,1-b][2][4]oxazine] | PMMA | ~610 nm | Photocoloration rate constant is greater in PMMA than in epoxy resin. Photobleaching rate constant is similar in both matrices. | Spirooxazine in epoxy resin shows much better fatigue resistance than in PMMA. | [5] |
Discussion of Substituent Effects
The substituent on the benzopyran ring of the spiropyran molecule plays a crucial role in its photochromic properties. Electron-withdrawing groups, such as the nitro group (-NO2), are known to stabilize the open merocyanine form, which can lead to a longer lifetime of the colored state and a red-shift in the absorption maximum. The bromo group (-Br) is also an electron-withdrawing group, though generally less so than the nitro group. Therefore, it is anticipated that this compound would exhibit photochromic behavior intermediate between an unsubstituted spiropyran and the 6-nitro BIPS. This would likely translate to a faster thermal fading rate compared to 6-nitro BIPS.
Experimental Protocols
The following are generalized experimental protocols for the preparation and characterization of photochromic polymer films, based on common methodologies found in the literature.[1][2][6]
Preparation of Spiropyran-Doped PMMA Films
a) Solution Casting Method:
-
Dissolution of Polymer: Dissolve a known weight of PMMA in a suitable solvent (e.g., chloroform, toluene, or dichloromethane) to achieve a desired concentration (e.g., 10% w/v). Stir the solution until the polymer is completely dissolved.
-
Addition of Photochrome: Add the spiropyran derivative (e.g., this compound) to the polymer solution at a specific weight percentage (e.g., 1-5 wt% relative to the polymer). Stir the mixture in the dark to ensure homogeneous dispersion and prevent premature photoactivation.
-
Casting: Pour the solution onto a flat, clean glass substrate.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature or in a controlled-temperature oven.
-
Film Detachment: Once the film is completely dry, carefully detach it from the glass substrate.
b) Free Radical Polymerization Method: [2]
-
Monomer Preparation: Remove the stabilizer from the methyl methacrylate (MMA) monomer.
-
Initiator and Photochrome Addition: Add a free radical initiator (e.g., AIBN) and the desired concentration of the spiropyran derivative to the MMA monomer.
-
Polymerization: Heat the mixture in a controlled environment (e.g., 60 °C to 80 °C) for a specified duration (e.g., 24 hours) to induce polymerization.
-
Sample Preparation: The resulting spiropyran-doped PMMA can then be processed into films or other desired shapes.
Characterization of Photochromic Performance
a) UV-Vis Spectroscopy:
-
Initial Spectrum: Record the absorption spectrum of the prepared film in its initial (colorless) state using a UV-Vis spectrophotometer.
-
Coloration: Irradiate the film with a UV light source (e.g., 365 nm) for a specific duration.
-
Colored Spectrum: Immediately after irradiation, record the absorption spectrum of the film to determine the absorption maximum (λmax) of the colored merocyanine form.
-
Decoloration Kinetics: Monitor the decrease in absorbance at λmax over time in the dark (thermal fading) or under visible light irradiation to determine the decoloration rate.
-
Coloration Kinetics: Monitor the increase in absorbance at λmax during UV irradiation to determine the coloration rate.
b) Fatigue Resistance Measurement:
-
Cyclic Irradiation: Subject the film to repeated cycles of coloration (UV irradiation) and decoloration (visible light irradiation or thermal fading).
-
Absorbance Monitoring: Measure the absorbance at λmax after each coloration cycle.
-
Fatigue Calculation: Calculate the percentage loss of the initial absorbance after a certain number of cycles to quantify the fatigue resistance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the photochromic switching mechanism and a typical experimental workflow for evaluating the performance of these materials.
Caption: Reversible photoisomerization of spiropyran.
Caption: Experimental workflow for performance evaluation.
Conclusion
The selection of a photochromic compound for a specific application requires careful consideration of its performance within the intended polymer host. While 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran (6-nitro BIPS) is a well-characterized spiropyran in PMMA, exhibiting predictable photochromic behavior, the performance of its bromo-substituted counterpart is less documented. Based on established structure-property relationships, it is expected that this compound will demonstrate distinct photochromic properties, likely with faster fading kinetics than 6-nitro BIPS. For applications requiring high fatigue resistance, spirooxazines may present a more suitable alternative, although their performance can also be matrix-dependent. Further experimental investigation is necessary to fully quantify the performance of this compound in PMMA and enable a direct, data-driven comparison with other photochromic systems.
References
- 1. marz.kau.edu.sa [marz.kau.edu.sa]
- 2. mdpi.com [mdpi.com]
- 3. A Spiropyran-Doped Poly(methyl methacrylate) Matrix for Sensor Applications | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication and photochromic properties of Forcespinning® fibers based on spiropyran-doped poly(methyl methacrylate) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative study of the solvatochromic effects on different spiropyran derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the solvatochromic effects on various spiropyran derivatives, supported by experimental data. Spiropyrans are a class of photochromic molecules that undergo a reversible transformation between a colorless, non-polar spiropyran (SP) form and a colored, polar merocyanine (MC) form upon stimulation by light. The open-ring merocyanine form is zwitterionic, making its light absorption properties highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This property is of significant interest for the development of smart materials, sensors, and drug delivery systems.
Data Presentation: Comparative Solvatochromic Data
The following table summarizes the absorption maxima (λmax) of the merocyanine form of different spiropyran derivatives in a range of solvents with varying polarities. The data illustrates the common trend of negative solvatochromism (a hypsochromic or blue shift in λmax with increasing solvent polarity) for these compounds.
| Spiropyran Derivative | Chemical Structure | Solvent | Dielectric Constant (ε) | ET(30) (kcal/mol) | λmax (nm) |
| 6-Nitro-BIPS | 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline] | Toluene | 2.38 | 33.9 | ~600[1] |
| Acetonitrile | 37.5 | 46.0 | ~560[2] | ||
| Ethanol | 24.55 | 51.9 | ~530-540[1][2] | ||
| Spiropyran Hexyl Methacrylate | 2-methyl-2-propenoic acid, 6-[3',3'-dimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indol]-1'-yl]hexyl ester | Toluene | 2.38 | 33.9 | ~580 - 600[3] |
| Dichloromethane | 8.93 | 41.1 | ~560 - 570[3] | ||
| Acetone | 20.7 | 42.2 | ~550 - 560[3] | ||
| Acetonitrile | 37.5 | 46.0 | ~530 - 540[3] | ||
| Ethanol | 24.55 | 51.9 | ~540 - 550[3] | ||
| SP1 | 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]-5',8-diol | Tetrahydrofuran (THF) | 7.58 | 37.4 | 603[4] |
| Acetone | 20.7 | 42.2 | 578[4] | ||
| Acetonitrile | 37.5 | 46.0 | 573[4] | ||
| 1-Butanol | 17.51 | 50.2 | 565[4] | ||
| 1-Propanol | 20.33 | 50.7 | 563[4] | ||
| Ethanol | 24.55 | 51.9 | 560[4] | ||
| Methanol | 32.7 | 55.5 | 559[4] | ||
| SP2 | Structure not specified in the provided search results | Tetrahydrofuran (THF) | 7.58 | 37.4 | 587[4] |
| Acetone | 20.7 | 42.2 | 554[4] | ||
| Acetonitrile | 37.5 | 46.0 | 547[4] | ||
| 1-Butanol | 17.51 | 50.2 | 537[4] | ||
| 1-Propanol | 20.33 | 50.7 | 535[4] | ||
| Ethanol | 24.55 | 51.9 | 533[4] | ||
| Methanol | 32.7 | 55.5 | 530[4] | ||
| SP3 | Structure not specified in the provided search results | Tetrahydrofuran (THF) | 7.58 | 37.4 | 598[4] |
| Acetone | 20.7 | 42.2 | 570[4] | ||
| Acetonitrile | 37.5 | 46.0 | 566[4] | ||
| 1-Butanol | 17.51 | 50.2 | 558[4] | ||
| 1-Propanol | 20.33 | 50.7 | 556[4] | ||
| Ethanol | 24.55 | 51.9 | 554[4] | ||
| Methanol | 32.7 | 55.5 | 553[4] |
Note: The exact λmax values can vary slightly depending on the specific experimental conditions, such as temperature and concentration.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common spiropyran derivative and the procedure for analyzing its solvatochromic properties.
Synthesis of 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline] (6-Nitro-BIPS)
This protocol describes the synthesis of 6-Nitro-BIPS, a widely studied spiropyran derivative.
Materials:
-
2,3,3-trimethyl-3H-indole
-
Methyl iodide
-
5-nitrosalicylaldehyde
-
Ethanol
-
Piperidine
Procedure:
-
Synthesis of 2,3,3-trimethyl-3H-indoleninium iodide (Fischer's base precursor):
-
In a round-bottom flask, dissolve 2,3,3-trimethyl-3H-indole in a minimal amount of a suitable solvent like acetonitrile.
-
Add an excess of methyl iodide to the solution.
-
Stir the mixture at room temperature for several hours until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 2,3,3-trimethyl-3H-indoleninium iodide.
-
-
Condensation reaction to form 6-Nitro-BIPS:
-
In a separate round-bottom flask, dissolve 5-nitrosalicylaldehyde in ethanol.
-
Add an equimolar amount of the synthesized 2,3,3-trimethyl-3H-indoleninium iodide to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline].
-
Analysis of Solvatochromic Effects using UV-Vis Spectroscopy
This protocol outlines the standardized procedure for investigating the solvatochromic behavior of spiropyran derivatives.
Materials and Equipment:
-
Spiropyran derivative
-
A selection of spectroscopic grade solvents of varying polarities (e.g., toluene, dichloromethane, acetone, ethanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
UV lamp (e.g., 365 nm) for photoisomerization
-
Dark environment or light-proof box
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the spiropyran derivative (e.g., 1 mg/mL) in a non-polar solvent where it is readily soluble, such as toluene.[3]
-
From the stock solution, prepare a series of dilute solutions in the different solvents to be tested. A typical final concentration is in the range of 0.025 mmol L⁻¹ to ensure the absorbance maximum is within the optimal range of the spectrophotometer (typically 0.5 - 1.5 AU).[3][4]
-
Initially, keep all prepared solutions in a dark environment to ensure the spiropyran is predominantly in its colorless, closed-ring (SP) form.[3]
-
-
Photoisomerization (SP to MC form):
-
To induce the solvatochromic effect, irradiate each solution with a UV lamp (e.g., 365 nm) for a sufficient amount of time (typically 1-5 minutes) to convert the SP form to the colored, open-ring merocyanine (MC) form.[3] The solution should exhibit a visible color change.
-
-
Spectroscopic Measurement:
-
Immediately after UV irradiation, place the cuvette containing the solution in the UV-Vis spectrophotometer.
-
Measure the absorption spectrum over the visible range (e.g., 400-800 nm).[3]
-
Record the wavelength of maximum absorbance (λmax) for each solvent.
-
-
Data Analysis:
-
Compile the λmax values for each solvent.
-
Correlate the observed λmax with a solvent polarity scale, such as the dielectric constant (ε) or the Reichardt's dye ET(30) scale, to analyze the solvatochromic trend.[3]
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the comparative study of solvatochromic effects on spiropyran derivatives.
References
The Impact of Bromo-Substitution on the Photochromic Properties of Spiropyrans: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent modifications on photochromic molecules is paramount for the design of advanced photoswitchable materials. This guide provides a comparative analysis of the influence of bromo-substitution on the photochromic properties of indoline spiropyrans, with a focus on key performance parameters and supporting experimental data.
Spiropyrans are a class of photochromic compounds celebrated for their ability to undergo a reversible transformation between a colorless, non-planar spiro (SP) form and a colored, planar merocyanine (MC) form upon exposure to UV and visible light, respectively. This switching behavior is accompanied by significant changes in absorption spectra, polarity, and molecular geometry, making them ideal candidates for applications in optical data storage, molecular switches, and targeted drug delivery. The introduction of substituents onto the spiropyran backbone is a key strategy for tuning these photochromic properties. This guide specifically assesses the impact of the bromo-substituent on the benzopyran moiety.
Comparative Analysis of Photochromic Properties
The introduction of a bromine atom, an electron-withdrawing group, at the 6-position of the benzopyran ring of the common 1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] (BIPS) framework, has a discernible effect on its photochromic behavior. The following table summarizes the key quantitative data comparing the unsubstituted BIPS with its 6-bromo derivative.
| Compound | Solvent | λ_max (SP) (nm) | λ_max (MC) (nm) | Fading Rate Constant (k) (s⁻¹) |
| Unsubstituted BIPS | Ethanol | ~295 | ~550-560 | Varies significantly with conditions |
| 6-Bromo-BIPS | Ethanol | Not specified | ~550-570 | Generally slower than unsubstituted BIPS |
Note: The data presented is a synthesis from multiple sources and direct side-by-side comparisons under identical conditions are limited in the reviewed literature. The fading rate constant is highly sensitive to solvent, temperature, and the presence of other solutes.
The bromo-substituent generally leads to a slight bathochromic (red) shift in the absorption maximum of the colored merocyanine form. This is attributed to the electronic effects of the halogen on the extended π-conjugated system of the open-ring isomer. More significantly, the electron-withdrawing nature of bromine can stabilize the zwitterionic merocyanine form, leading to a slower thermal fading rate (the spontaneous return to the colorless spiro form in the dark). This increased stability of the colored form can be advantageous for applications requiring a longer-lived "on" state.
Signaling Pathways and Experimental Workflows
The photochromic transformation of spiropyran is a unimolecular reaction involving the cleavage of the C-O spiro bond upon UV irradiation, leading to the planar merocyanine isomer. The reverse reaction can be induced by visible light or occurs thermally.
Caption: Reversible photoisomerization of spiropyran.
The assessment of these photochromic properties involves a series of well-defined experimental procedures. A typical workflow for characterizing a new spiropyran derivative is outlined below.
Caption: Workflow for spiropyran analysis.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of photochromic properties.
Synthesis of 6-Bromo-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] (6-Bromo-BIPS)
A common synthetic route involves the condensation of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) with a substituted salicylaldehyde. For 6-Bromo-BIPS, 5-bromosalicylaldehyde is used.
-
Preparation of Fischer's Base: This intermediate is typically synthesized from the reaction of 1,1-dimethylhydrazine with acetone, followed by a Fischer indole synthesis with phenylhydrazine.
-
Condensation Reaction: Equimolar amounts of Fischer's base and 5-bromosalicylaldehyde are dissolved in a suitable solvent, such as ethanol or methanol.
-
Reaction Conditions: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 6-Bromo-BIPS.
UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy is the primary tool for observing the photochromic behavior of spiropyrans.
-
Sample Preparation: A dilute solution of the spiropyran in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or toluene) is prepared in a quartz cuvette. The concentration is adjusted to have an absorbance of approximately 1 for the colored form.
-
Initial Spectrum: The absorption spectrum of the colorless spiropyran (SP) form is recorded.
-
Photo-coloration: The solution is irradiated with a UV lamp (e.g., at 365 nm) to induce the conversion to the colored merocyanine (MC) form. The absorption spectrum is recorded at intervals until the photostationary state is reached, where no further change in absorbance is observed. The wavelength of maximum absorption (λ_max) for the MC form is determined from this spectrum.
-
Photo-bleaching: The solution is then irradiated with visible light (e.g., > 400 nm) to revert the MC form back to the SP form, and the disappearance of the visible absorption band is monitored.
Determination of Thermal Fading Kinetics
The rate of the thermal reversion from the colored MC form to the colorless SP form in the dark is a critical parameter.
-
Induce MC form: The spiropyran solution is irradiated with UV light to generate the maximum concentration of the MC form.
-
Monitor Absorbance Decay: The UV light source is turned off, and the cuvette is kept in the dark within the spectrophotometer. The absorbance at the λ_max of the MC form is monitored as a function of time.
-
Data Analysis: The fading process often follows first-order kinetics. The natural logarithm of the absorbance (ln(A)) is plotted against time. The negative of the slope of this plot gives the first-order rate constant (k).
Quantum Yield of Photocoloration
The quantum yield (Φ) for the photocoloration process (SP → MC) quantifies the efficiency of this photochemical reaction. It is defined as the number of molecules converted to the MC form per photon absorbed.
-
Actinometry: A chemical actinometer with a known quantum yield (e.g., ferrioxalate) is used to determine the photon flux of the light source at the irradiation wavelength.
-
Sample Irradiation: The spiropyran solution is irradiated under the same conditions as the actinometer.
-
Quantification of MC formation: The number of MC molecules formed is determined by spectrophotometry using the Beer-Lambert law, which requires knowledge of the molar extinction coefficient of the MC form.
-
Calculation: The quantum yield is calculated using the following formula: Φ = (moles of MC formed) / (moles of photons absorbed)
Conclusion
The introduction of a bromo-substituent at the 6-position of the indoline spiropyran backbone demonstrably influences its photochromic properties. While leading to a minor red-shift in the absorption of the colored merocyanine form, its more significant impact is the stabilization of this open-ring isomer, resulting in a slower thermal fading rate. This modification provides a valuable tool for tailoring the photoswitching kinetics of spiropyrans for specific applications where a more persistent colored state is desirable. The experimental protocols outlined provide a robust framework for the systematic evaluation and comparison of novel spiropyran derivatives.
Cross-Validation of Spiropyran Photochromism: A Guide to Experimental and Computational Synergy
For Researchers, Scientists, and Drug Development Professionals
The reversible transformation of spiropyran (SP) to its colored merocyanine (MC) isomer upon light irradiation is a cornerstone of photochromic materials research, with applications spanning molecular switches, data storage, and targeted drug delivery. A comprehensive understanding of this process, crucial for designing novel photoresponsive systems, is best achieved through a synergistic approach that cross-validates experimental observations with computational modeling. This guide provides a comparative overview of common experimental and computational techniques, presenting key performance metrics and detailed protocols to facilitate robust cross-validation.
Unveiling Photochromism: The Spiropyran-Merocyanine Interconversion
The photochromism of spiropyran involves the UV light-induced cleavage of the C-O bond in the spiro center of the colorless spiropyran form, leading to the formation of the planar, conjugated, and colored merocyanine form.[1][2][3] This process is reversible, with the merocyanine form reverting to the spiropyran form upon exposure to visible light or heat.[1] The efficiency and kinetics of this interconversion are highly dependent on the molecular structure and the surrounding environment, particularly the solvent.[4][5][6]
Comparative Analysis of Performance Metrics
A critical aspect of cross-validation is the comparison of key quantitative parameters obtained from both experimental measurements and computational simulations. The following tables summarize typical values for the photoisomerization of 6-nitro-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] (6-nitro BIPS), a widely studied spiropyran derivative.
Table 1: Comparison of Experimental and Computational UV-Vis Absorption Maxima (λmax)
| Form | Experimental λmax (nm) in Ethanol | Computational λmax (nm) (TD-DFT/B3LYP/6-31G(d) in Ethanol) |
| Spiropyran | ~295 | ~290-300 |
| Merocyanine | ~550-600 | ~540-580 |
Table 2: Comparison of Experimental and Computational Quantum Yields (Φ) and Kinetic Parameters
| Parameter | Experimental Value | Computational Value |
| Photoisomerization Quantum Yield (ΦSP→MC) | 0.1 - 0.6 (Solvent Dependent)[7] | 0.56 ± 0.02 (Semiempirical)[7], ~0.8 (TD-DFT)[7] |
| Thermal Back-Reaction Rate Constant (kMC→SP) | Varies with solvent and temperature[4][5][6] | Can be estimated from calculated activation energies |
| S1 Excited State Lifetime | 0.9 ps (in solution)[7] | 0.67 ps (Nonadiabatic dynamics)[7] |
| Activation Energy (Ea) for Thermal Back-Reaction | 80 - 130 kJ/mol[2] | Can be calculated using DFT methods[8][9] |
Experimental and Computational Workflow
The cross-validation process involves a cyclical workflow where experimental data informs and refines computational models, and computational predictions guide new experiments.
Caption: Workflow for cross-validating experimental and computational results.
Detailed Methodologies
Reproducibility and accurate comparison hinge on detailed and standardized protocols.
Experimental Protocols
1. UV-Vis Spectroscopy for Monitoring Photoisomerization
-
Objective: To determine the absorption maxima (λmax) of the spiropyran and merocyanine forms and to monitor the conversion between them.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[10][11]
-
Procedure:
-
Prepare a dilute solution of the spiropyran compound in the solvent of interest (e.g., 10-5 M in ethanol).[12]
-
Record the absorption spectrum in the dark to obtain the spectrum of the spiropyran form.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) for a set period to induce isomerization to the merocyanine form.[10][13]
-
Immediately record the absorption spectrum to determine the λmax of the merocyanine form.
-
To observe the reverse reaction, irradiate the solution with visible light or monitor the spectral changes over time in the dark.
-
2. Determination of Photoisomerization Quantum Yield (Φ)
-
Objective: To quantify the efficiency of the photochemical conversion from spiropyran to merocyanine.
-
Principle: The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[14]
-
Procedure (Relative Method):
-
Choose a suitable fluorescent standard with an absorption profile that overlaps with the spiropyran.
-
Prepare a series of solutions of both the sample and the standard at varying concentrations, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.[15]
-
Measure the absorbance and fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths).
-
The quantum yield (ΦS) of the sample is calculated using the following equation: ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2) where S and R denote the sample and reference, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[14]
-
3. Kinetic Studies of the Thermal Back-Reaction
-
Objective: To determine the rate constant (k) and activation energy (Ea) for the thermal reversion of merocyanine to spiropyran.
-
Procedure:
-
Generate the merocyanine form by irradiating a spiropyran solution with UV light until the photostationary state is reached.
-
Place the solution in a temperature-controlled cuvette holder in a UV-Vis spectrophotometer.
-
Monitor the decrease in absorbance at the λmax of the merocyanine form over time in the dark.
-
The reaction typically follows first-order kinetics, and the rate constant (k) can be determined by plotting ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at infinite time.[4][5][6]
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Computational Protocols
1. Ground State Calculations using Density Functional Theory (DFT)
-
Objective: To determine the optimized geometries, relative energies, and vibrational frequencies of the spiropyran and merocyanine isomers.
-
Methodology:
-
Procedure:
-
Construct the initial 3D structures of the spiropyran and various merocyanine isomers (e.g., TTC - trans-trans-cis).[17]
-
Perform geometry optimization calculations to find the minimum energy structures.
-
Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data.
-
The energy difference between the optimized spiropyran and the most stable merocyanine isomer provides the isomerization energy.
-
2. Excited State Calculations using Time-Dependent DFT (TD-DFT)
-
Objective: To calculate the vertical excitation energies, which correspond to the UV-Vis absorption maxima, and to understand the nature of the electronic transitions.
-
Methodology:
-
TD-DFT calculations are performed on the optimized ground-state geometries.
-
The same functional, basis set, and solvent model as the ground state calculations are typically used.
-
-
Procedure:
-
Use the optimized ground-state geometry of the spiropyran form.
-
Perform a TD-DFT calculation to obtain the energies and oscillator strengths of the lowest singlet excited states.
-
The calculated excitation energy for the transition with the largest oscillator strength can be compared to the experimental λmax.
-
3. Simulating Reaction Pathways and Dynamics
-
Objective: To investigate the mechanism of the C-O bond cleavage and the subsequent isomerization, and to estimate excited-state lifetimes.
-
Methodology:
-
Transition State (TS) Search: Methods like the nudged elastic band (NEB) or Berny optimization can be used to locate the transition state for the thermal back-reaction on the ground state potential energy surface.
-
Nonadiabatic Dynamics: Surface hopping simulations can be employed to model the dynamics of the photoexcited molecule and predict the excited-state lifetime and photoisomerization quantum yield.[7]
-
-
Procedure (for TS Search):
-
Define the reactant (merocyanine) and product (spiropyran) structures.
-
Perform a TS search to locate the saddle point connecting the two minima.
-
A frequency calculation on the TS geometry should yield one imaginary frequency corresponding to the reaction coordinate.
-
The energy difference between the TS and the reactant gives the activation energy for the thermal back-reaction.
-
By rigorously applying these experimental and computational protocols and critically comparing the resulting data, researchers can gain a deeper, more reliable understanding of spiropyran photochromism, paving the way for the rational design of advanced photoresponsive materials.
References
- 1. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of the Solvent on the Thermal Back Reaction of One Spiropyran - Dialnet [dialnet.unirioja.es]
- 7. pubs.aip.org [pubs.aip.org]
- 8. mdpi.com [mdpi.com]
- 9. Density functional theory study of the trans-trans-cis (TTC)-->trans-trans-trans (TTT) isomerization of a photochromic spiropyran merocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. iris.unife.it [iris.unife.it]
- 12. researchgate.net [researchgate.net]
- 13. Development of Spiropyran Immobilization and Characterization Protocols for Reversible Photopatterning of SiO2 Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. edinst.com [edinst.com]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Noncommutative Switching of Double Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran with appropriate personal protective equipment (PPE). This substance should be treated as a hazardous chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator should be worn.
General Handling:
-
Avoid breathing dust and contact with skin and eyes.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1]
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Small Spills (Dry):
-
Large Spills:
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3]
-
Waste Identification and Classification:
-
Treat this compound as a hazardous waste. Although specific toxicity data for the bromo-derivative is not available, the nitro-analogue has an intravenous LD50 of 56 mg/kg in mice, indicating significant toxicity.[1]
-
It may be classified as a toxic hazardous waste.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated PPE and cleaning materials, in a designated, leak-proof, and sealable container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled waste container. Do not mix with other incompatible waste streams. Organic solvents used as a vehicle for this compound should be disposed of as organic solvent waste, which is typically incinerated.[2]
-
Avoid mixing with strong oxidizing agents or strong bases.[1]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should also include:
-
The full chemical name: "this compound"
-
The date accumulation started.
-
The hazards associated with the waste (e.g., "Toxic").
-
-
-
Storage:
-
Disposal:
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information for the closely related nitro-analogue, which can be used as a cautious reference.
| Property | Value | Reference Compound |
| Acute Toxicity (LD50) | 56 mg/kg (Intravenous, mouse) | 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran |
| Physical State | Crystalline powder | 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran |
| Melting Point | 178°C | 1,3,3-Trimethylindolino-6'-nitrobenzopyrylospiran |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,3,3-Trimethylindolino-6'-bromobenzopyrylospiran. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE): A Task-Based Approach
A comprehensive personal protective equipment strategy is crucial to minimize exposure through skin contact, inhalation, and eye contact. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting Solid Compound | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of aerosolization. | Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure. | Disposable, solid-front lab coat with tight cuffs. |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles. A full-face shield is recommended. | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. | Disposable, solid-front, fluid-resistant lab coat with tight cuffs. |
| Administering to Cell Cultures or Animals | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. | Work in a biological safety cabinet (BSC) or chemical fume hood. | Disposable, solid-front lab coat with tight cuffs. |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield. | Fit-tested N95 or higher respirator, or as determined by the scale of the spill. | Disposable, fluid-resistant, solid-front gown or coveralls. |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields. | Not generally required if waste is properly contained. | Lab coat. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
1. Pre-Experiment Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or biological safety cabinet is certified and functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Designate a specific area for handling the chemical and ensure it is clean and uncluttered.
2. Handling the Compound:
-
Weighing: Conduct weighing of the solid compound within a ventilated balance enclosure or a chemical fume hood to minimize inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. This should be performed in a chemical fume hood.
-
General Handling: Avoid all personal contact, including inhalation and skin and eye contact.[1] Do not eat, drink, or smoke in the handling area.[1][2]
3. Post-Handling Procedures:
-
Thoroughly wash hands with soap and water after handling.[1]
-
Clean and decontaminate all work surfaces and equipment used.
-
Launder contaminated clothing separately from other lab wear.[1]
Emergency Procedures: Responding to Accidental Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[1]
-
Inhalation: If fumes or dust are inhaled, move the individual to fresh air.[1] If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: For minor spills, wear appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal.[1] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and containers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a labeled, sealed, and leak-proof container.
-
Disposal Method: Dispose of all waste in accordance with federal, state, and local regulations.[3] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[3] Always consult your institution's EHS department for specific disposal guidance.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
